molecular formula C9H11B B1295286 3,5-Dimethylbenzyl bromide CAS No. 27129-86-8

3,5-Dimethylbenzyl bromide

Cat. No.: B1295286
CAS No.: 27129-86-8
M. Wt: 199.09 g/mol
InChI Key: QXDHXCVJGBTQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylbenzyl bromide is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDHXCVJGBTQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181592
Record name alpha-Bromomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27129-86-8
Record name alpha-Bromomesitylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylbenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,5-Dimethylbenzyl bromide synthesis from 3,5-dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzyl Bromide from 3,5-Dimethylbenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in pharmaceutical and fine chemical manufacturing. The document details the conversion of 3,5-dimethylbenzyl alcohol to the target bromide, with a primary focus on the robust and widely adopted method utilizing phosphorus tribromide (PBr₃). We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss essential safety, purification, and analytical characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for laboratory-scale synthesis.

Introduction: Strategic Importance of this compound

This compound is a key benzylic halide building block. Its utility stems from the reactive carbon-bromine bond, which makes the benzylic carbon an excellent electrophile for nucleophilic substitution reactions. This reactivity is fundamental in the construction of more complex molecular architectures, enabling the introduction of the 3,5-dimethylbenzyl moiety into a wide range of target molecules. The presence of the two methyl groups on the aromatic ring influences the electronic properties and steric profile of the molecule, making it a valuable synthon for creating specific analogues in drug discovery and materials science.

The conversion of the parent alcohol, 3,5-dimethylbenzyl alcohol, is a common and critical transformation. While the hydroxyl group is a poor leaving group, its activation and subsequent displacement by a bromide ion provide a high-yielding pathway to this versatile intermediate.

Mechanistic Rationale: Choosing the Right Path for Bromination

Several reagents can effect the transformation of a primary benzylic alcohol to its corresponding bromide. The choice of reagent is dictated by factors such as substrate compatibility, desired reaction conditions (e.g., temperature, pH), and avoidance of side reactions. The most prevalent methods involve phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • Phosphorus Tribromide (PBr₃): This is often the preferred method for primary and secondary alcohols.[1] The reaction proceeds through a clean Sₙ2 mechanism, which is highly reliable and avoids the formation of carbocation intermediates.[2][3][4] This prevents potential rearrangements, a crucial advantage for more complex substrates. The reaction conditions are generally mild, and the byproducts are easily removed during aqueous work-up.

  • Hydrobromic Acid (HBr): Often used in conjunction with a strong acid catalyst like H₂SO₄, this method is also effective.[5] For a primary benzylic alcohol, the reaction typically follows an Sₙ2 pathway.[6] The first step is the protonation of the hydroxyl group by the strong acid, converting it into a good leaving group (water).[6][7] The bromide ion then acts as the nucleophile. While effective, this method involves strongly acidic conditions which may not be suitable for sensitive substrates.

For the synthesis of this compound, the PBr₃ method offers excellent control and high yields, making it the focus of our detailed protocol.

The Sₙ2 Mechanism with Phosphorus Tribromide

The conversion of 3,5-dimethylbenzyl alcohol with PBr₃ is a classic example of an Sₙ2 reaction. The process involves two primary stages: activation of the hydroxyl group followed by nucleophilic displacement.

  • Activation: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an alkoxy-dibromophosphite intermediate, effectively converting the hydroxyl into a much better leaving group.[2][3]

  • Substitution: A bromide ion (Br⁻), displaced in the first step, then executes a backside attack on the benzylic carbon.[4] This concerted step breaks the carbon-oxygen bond and forms the new carbon-bromine bond, yielding this compound and a phosphorus-containing byproduct (dibromophosphorous acid).[2]

SN2_Mechanism Figure 1: Su20992 Mechanism with PBru2083 sub 3,5-Dimethylbenzyl Alcohol intermed Alkoxy-dibromophosphite Intermediate sub->intermed  Step 1: Activation (Nucleophilic attack on P) reag PBru2083 reag->intermed prod 3,5-Dimethylbenzyl Bromide intermed->prod  Step 2: Su20992 Attack (Backside attack by Bru207B) byprod HOPBru2082 intermed->byprod forms bromide Bru207B intermed->bromide releases bromide->intermed

Caption: Figure 1: Sₙ2 Mechanism with PBr₃

Experimental Protocol: Synthesis of this compound

This protocol details a reliable procedure for the synthesis of this compound on a laboratory scale.

Safety Precautions

WARNING: This procedure involves hazardous materials and must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • This compound: This compound is corrosive and a lachrymator (causes tears).[8][9] It causes severe skin burns and eye damage.[8][9] Avoid all personal contact, including inhalation.[10]

  • Phosphorus Tribromide (PBr₃): PBr₃ is highly corrosive and toxic. It reacts violently with water, releasing HBr gas. Handle with extreme care under anhydrous conditions.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves (inspect gloves before use).[9]

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Equivalents
3,5-Dimethylbenzyl alcohol136.195.00 g36.71.0
Phosphorus tribromide (PBr₃)270.691.3 mL (3.7 g)13.60.37
Anhydrous diethyl ether (Et₂O)74.1250 mL--
Saturated NaHCO₃ solution-~30 mL--
Brine (Saturated NaCl solution)-~30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylbenzyl alcohol (5.00 g, 36.7 mmol).

  • Dissolution: Add anhydrous diethyl ether (50 mL) to the flask and stir until the alcohol is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition: While stirring vigorously, add phosphorus tribromide (1.3 mL, 13.6 mmol) dropwise via syringe over 10-15 minutes. Causality Note: PBr₃ is added slowly to the cooled solution to control the exothermic reaction and prevent the formation of byproducts.[2] One mole of PBr₃ can react with three moles of alcohol, so a slight excess of alcohol is used here to ensure all the PBr₃ is consumed.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~50 g of crushed ice with gentle stirring. This will hydrolyze any remaining PBr₃.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (top layer).

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidic byproducts), and then 30 mL of brine.[11]

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Drying & Filtration: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer, swirl, and let it stand for 10-15 minutes to remove residual water. Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product will be a light yellow solid or oil.[8]

Purification

The crude product is often of sufficient purity for many applications. For higher purity, column chromatography is recommended.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, load it onto the silica gel column, and elute with the chosen mobile phase, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyObservation / Expected Value
Appearance White to light yellow crystalline solid.[12]
Melting Point 37-39 °C (literature).
¹H NMR (CDCl₃)δ ~7.0 ppm (s, 1H, Ar-H), δ ~6.9 ppm (s, 2H, Ar-H), δ 4.45 ppm (s, 2H, -CH₂Br), δ 2.3 ppm (s, 6H, -CH₃). The alcohol OH proton signal will be absent.[13]
¹³C NMR (CDCl₃)δ ~138 ppm (Ar-C), δ ~137 ppm (Ar-C), δ ~129 ppm (Ar-CH), δ ~127 ppm (Ar-CH), δ ~34 ppm (-CH₂Br), δ ~21 ppm (-CH₃).
IR Spectroscopy Disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol. Appearance of C-Br stretch (around 600-500 cm⁻¹). Conforms to the reference spectrum.[12]
Expected Yield 85-95%

Workflow Summary

The entire process, from reaction to final product analysis, can be visualized as a clear, sequential workflow.

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis A 1. Dissolve Alcohol in Anhydrous Etu2082O B 2. Cool to 0 u00B0C A->B C 3. Add PBru2083 Dropwise B->C D 4. Stir at RT for 2h C->D E 5. Quench on Ice D->E F 6. Separate Layers E->F G 7. Wash with NaHCOu2083 & Brine F->G H 8. Dry with Nau2082SOu2084 G->H I 9. Evaporate Solvent H->I J 10. Column Chromatography (Optional) I->J K 11. Characterize Product (NMR, IR, MP) J->K

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of this compound from its corresponding alcohol via phosphorus tribromide is a highly efficient and reliable method suitable for widespread laboratory use. The Sₙ2 pathway ensures a clean conversion with predictable outcomes. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently produce high-purity material for subsequent synthetic applications. The analytical benchmarks provided serve as a self-validating system to ensure the quality and identity of the final product.

References

An In-depth Technical Guide to 3,5-Dimethylbenzyl Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3,5-dimethylbenzyl bromide (α-bromomesitylene), a versatile reagent crucial for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties to offer field-proven insights into its reactivity, synthesis, and practical applications. We will explore the causality behind its unique chemical behavior, detail validated experimental protocols, and provide the necessary spectral data for confident identification and use.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic organobromine compound distinguished by a bromomethyl group attached to a symmetrically substituted xylene backbone. This specific arrangement of methyl groups significantly influences its electronic properties and steric profile, which in turn dictates its reactivity.

Its core identifiers and physical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 1-(Bromomethyl)-3,5-dimethylbenzene[1]
Synonyms α-Bromomesitylene, 5-Bromomethyl-m-xylene[1]
CAS Number 27129-86-8[1]
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
Appearance White to light yellow crystalline powder or fused mass[2]
Melting Point 36-40 °C[2]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is through the free-radical bromination of mesitylene (1,3,5-trimethylbenzene). This reaction selectively targets the benzylic position over the aromatic ring due to the stability of the intermediate benzylic radical.

Causality of the Method:

The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN), which homolytically cleaves the weak Br-Br bond in N-bromosuccinimide (NBS) or elemental bromine. The resulting bromine radical abstracts a hydrogen atom from one of the methyl groups of mesitylene. This step is highly selective for the benzylic position because the resulting 3,5-dimethylbenzyl radical is significantly stabilized by resonance with the aromatic ring. This stabilized radical then reacts with another molecule of Br₂ or NBS to form the product and regenerate a bromine radical, propagating the chain reaction.

Free_Radical_Bromination Mesitylene Mesitylene ReactionVessel Reaction Mixture Reflux Mesitylene->ReactionVessel NBS NBS / AIBN (or Br₂, hν) NBS->ReactionVessel Solvent CCl₄ (Solvent) Solvent->ReactionVessel BenzylRadical 3,5-Dimethylbenzyl Radical (Intermediate) ReactionVessel->BenzylRadical Initiation & Propagation Product_unpurified Crude Product Mixture BenzylRadical->Product_unpurified Propagation Workup Aqueous Wash (e.g., Na₂S₂O₃) Product_unpurified->Workup Quench excess Br₂ Drying Dry (e.g., MgSO₄) Workup->Drying Purification Recrystallization or Column Chromatography Drying->Purification FinalProduct Pure 3,5-Dimethylbenzyl Bromide Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Free-Radical Bromination of Mesitylene
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mesitylene (1.0 eq) and N-bromosuccinimide (NBS, 1.05 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of succinimide, which floats to the surface.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide by-product.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be purified by recrystallization from a solvent like hexane to yield pure this compound as a white crystalline solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the lability of the C-Br bond at the benzylic position. This makes it an excellent electrophile for nucleophilic substitution reactions.

The Duality of Sₙ1 and Sₙ2 Pathways

Benzyl halides are unique in that they can readily undergo substitution via both Sₙ1 and Sₙ2 mechanisms, a choice largely dictated by the reaction conditions.[3][4][5]

  • Sₙ2 Mechanism: As a primary halide, this compound is sterically accessible for a backside attack by a strong nucleophile (e.g., CN⁻, RS⁻, N₃⁻). This concerted, bimolecular pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF).[6][7]

  • Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent (e.g., H₂O, EtOH), the C-Br bond can heterolytically cleave to form a 3,5-dimethylbenzyl carbocation.[8] This primary carbocation is unusually stable due to resonance, where the positive charge is delocalized into the aromatic ring. This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway competitive.[3]

SN1_vs_SN2 Start This compound (R-CH₂Br) SN2_Conditions Strong Nucleophile (Nu:⁻) Polar Aprotic Solvent Start->SN2_Conditions Sₙ2 Path SN1_Conditions Weak Nucleophile (Nu-H) Polar Protic Solvent Start->SN1_Conditions Sₙ1 Path SN2_TS Transition State [Nu---CH₂(R)---Br]⁻ SN2_Conditions->SN2_TS Concerted Attack SN2_Product Product R-CH₂-Nu SN2_TS->SN2_Product SN1_Carbocation Resonance-Stabilized Carbocation (R-CH₂⁺) SN1_Conditions->SN1_Carbocation Step 1: Loss of Br⁻ SN1_Product Product R-CH₂-Nu SN1_Carbocation->SN1_Product Step 2: Nucleophilic Attack

Caption: Competing Sₙ1 and Sₙ2 reaction pathways.

Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 3,5-dimethylbenzylmagnesium bromide.[9][10] This organometallic compound is a powerful nucleophile and a strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[11]

Grignard_Formation Substrate 3,5-Dimethylbenzyl Bromide Setup Dry Glassware Inert Atmosphere (N₂/Ar) Substrate->Setup Magnesium Magnesium Turnings Magnesium->Setup Solvent Anhydrous Ether (e.g., THF) Solvent->Setup Reaction Initiation (I₂ crystal, gentle heat) Setup->Reaction Combine Reagents Grignard 3,5-Dimethylbenzyl- magnesium Bromide Reaction->Grignard Exothermic Reaction

Caption: Experimental workflow for Grignard reagent synthesis.

Protocol: Synthesis of 3,5-Dimethylbenzylmagnesium Bromide

Critical Prerequisite: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours) and the reaction must be performed under an inert atmosphere (nitrogen or argon) to prevent quenching by atmospheric moisture.[9][10]

  • Setup: Place magnesium turnings (1.2 eq) in a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet.

  • Initiation: Add a small crystal of iodine to the flask (the purple color will disappear upon reaction initiation). Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Gentle warming may be required to start the reaction, which is indicated by bubble formation and the disappearance of the iodine color.

  • Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately for subsequent reactions.

Spectroscopic Characterization

Accurate identification of this compound is critical. The following data represent the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectra, providing clear, interpretable signals.

Spectrum Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H NMR ~ 7.0 - 7.1Singlet (s)1H, Aromatic C4-HThis proton is chemically unique and has no adjacent protons, resulting in a singlet.
~ 6.9 - 7.0Singlet (s)2H, Aromatic C2-H, C6-HThese two protons are chemically equivalent due to symmetry and have no adjacent protons.
~ 4.45Singlet (s)2H, Benzylic -CH₂BrProtons on the benzylic carbon are deshielded by the adjacent bromine and aromatic ring. They appear as a sharp singlet.
~ 2.30Singlet (s)6H, Methyl -CH₃The six protons of the two equivalent methyl groups are shielded and appear as a strong singlet.
¹³C NMR ~ 138-139-C3, C5 (Aromatic, -CH₃)Quaternary carbons attached to the methyl groups.
~ 137-138-C1 (Aromatic, -CH₂Br)Quaternary carbon attached to the benzylic group.
~ 129-130-C4 (Aromatic, -CH)Tertiary aromatic carbon.
~ 127-128-C2, C6 (Aromatic, -CH)Equivalent tertiary aromatic carbons.
~ 33-34-Benzylic -CH₂BrThe benzylic carbon, deshielded by bromine.
~ 21-22-Methyl -CH₃The equivalent methyl group carbons.

(Note: Predicted shifts are based on standard chemical shift theory and data from analogous compounds.[12] The solvent used can cause minor variations.)

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹) Intensity Vibration
3100 - 3000MediumC-H stretch (aromatic)
2975 - 2850Medium-StrongC-H stretch (aliphatic, -CH₃ & -CH₂)
1605, 1470Medium-StrongC=C stretch (aromatic ring)
1260 - 1200StrongC-H in-plane bend
~ 600 - 700StrongC-Br stretch

(Reference values are based on standard IR correlation charts.)[13]

Mass Spectrometry (MS)

The mass spectrum is characterized by a distinct fragmentation pattern.

  • Molecular Ion (M⁺): A peak will be observed at m/z ≈ 198/200, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Base Peak: The most intense peak (base peak) is typically observed at m/z = 119 . This corresponds to the loss of the bromine radical (•Br) to form the highly stable 3,5-dimethylbenzyl cation ([C₉H₁₁]⁺).[1] This cation may further rearrange to a dimethyltropylium ion, which is a common fragmentation pathway for benzyl derivatives.

Applications in Research and Drug Development

This compound serves as a key building block for introducing the 3,5-dimethylbenzyl moiety into larger molecules. This group can be used to:

  • Increase Lipophilicity: The two methyl groups and the phenyl ring enhance the molecule's nonpolar character, which can be critical for modulating a drug candidate's ability to cross cell membranes.

  • Act as a Steric Shield: The methyl groups at the 3 and 5 positions can sterically hinder or direct reactions at nearby functional groups, providing regiochemical control in complex syntheses.

  • Serve as a Protecting Group: The 3,5-dimethylbenzyl group can be used to protect alcohols or amines. While less common than other benzyl protecting groups, its specific electronic and steric properties can be advantageous in certain synthetic routes.

  • Synthesize Bioactive Molecules: Analogous structures like 3,5-difluorobenzyl bromide are used to synthesize biologically active compounds.[14] By extension, this compound is a valuable precursor for creating libraries of novel compounds for screening in drug discovery programs. For example, it can be used to alkylate amines, phenols, or thiols in potential pharmacophores.

Safety, Handling, and Storage

Hazard Identification: this compound is a corrosive substance.[1]

  • GHS Classification: Skin Corrosion/Irritation Category 1B.[1]

  • Hazard Statement (H314): Causes severe skin burns and eye damage.[1]

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases, alcohols, and amines.

References

A Spectroscopic Guide to 3,5-Dimethylbenzyl Bromide: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for 3,5-Dimethylbenzyl Bromide

This compound (C₉H₁₁Br, CAS No: 27129-86-8) is a valuable substituted toluene building block in organic synthesis, frequently employed in the pharmaceutical and specialty chemical industries for introducing the 3,5-dimethylbenzyl moiety into larger molecules.[1] Its utility as a reactive intermediate necessitates stringent identity and purity confirmation. The benzylic bromide functional group makes the compound highly reactive, but also susceptible to degradation or side-reactions if not handled or characterized properly.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, focusing instead on the causal relationships between the molecular structure and the resulting spectral output. This document is intended for researchers, process chemists, and quality control analysts who rely on robust analytical data to drive their scientific and developmental endeavors.

Overall Analytical Workflow

The comprehensive characterization of a chemical entity like this compound is a multi-step process. Each analytical technique provides a unique piece of the structural puzzle. The following workflow illustrates a logical approach to confirming the identity and purity of the compound.

G cluster_0 Characterization Workflow Start Sample Received (this compound) MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS Initial Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Weight Confirmed NMR NMR Spectroscopy (¹H & ¹³C) Elucidate Full Structure IR->NMR Groups Confirmed QC Purity & Identity Confirmed NMR->QC Structure Confirmed

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and symmetry of atoms within a molecule.

For this compound, the key structural features to be confirmed by NMR are the 1,3,5-trisubstituted aromatic ring, the two equivalent methyl groups, and the benzylic bromomethyl group.

Molecular Structure with Atom Numbering for NMR

Caption: Molecular structure of this compound with carbon numbering for NMR assignments.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is used to identify the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 6.9Singlet (s)1HH-4This proton is on the aromatic ring between two electron-donating methyl groups, resulting in a relatively upfield shift for an aromatic proton. Due to symmetry, it has no adjacent protons to couple with.
~ 6.9 - 6.8Singlet (s)2HH-2, H-6These two protons are chemically equivalent due to the molecule's symmetry. They are slightly shielded by the adjacent methyl groups. They appear as a single peak.
~ 4.45Singlet (s)2HH-7 (-CH₂Br)Protons on a carbon adjacent to both an aromatic ring (deshielding) and a bromine atom (deshielding) appear significantly downfield. There are no adjacent protons, hence it's a singlet.
~ 2.30Singlet (s)6HH-8, H-8' (-CH₃)The two methyl groups are equivalent due to symmetry and thus resonate at the same frequency. These benzylic protons are deshielded by the aromatic ring. They appear as a sharp singlet.
¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Chemical Shift (δ) (ppm)AssignmentRationale
~ 139C-3, C-5Quaternary aromatic carbons attached to the methyl groups. Their chemical shift is influenced by the alkyl substitution.
~ 138C-1Quaternary aromatic carbon attached to the -CH₂Br group. Its shift is influenced by both the ring currents and the attached benzylic carbon.
~ 129C-4Aromatic CH carbon. Its chemical environment is distinct from C-2 and C-6.
~ 127C-2, C-6Aromatic CH carbons. These are equivalent due to symmetry.
~ 33C-7 (-CH₂Br)The benzylic carbon is significantly shifted downfield by the attached electronegative bromine atom.
~ 21C-8, C-8' (-CH₃)The two equivalent methyl carbons appear in the typical aliphatic region.[2]
Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation:

    • Rationale: A deuterated solvent is required to avoid a large interfering solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for non-polar organic compounds and its residual proton signal (at ~7.26 ppm) is well-defined and does not typically interfere with sample signals.

    • Procedure: Accurately weigh approximately 10-20 mg of this compound. Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Rationale: A high-field spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion and resolution.[3]

    • Procedure:

      • Insert the sample into the NMR spectrometer.

      • Lock the spectrometer on the deuterium signal of the CDCl₃.

      • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

      • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[3]

      • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., WALTZ-16) to produce a spectrum with singlets for each carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ peak to 77.16 ppm (for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (e.g., stretching, bending). It serves as a rapid and effective method to confirm the presence of key functional groups, providing a molecular "fingerprint".

Predicted IR Absorption Bands

For this compound, the IR spectrum is expected to show characteristic absorptions for the aromatic ring, the alkyl groups, and the C-Br bond.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3100 - 3000MediumAromatic C-H StretchThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in the benzene ring.
2980 - 2850MediumAliphatic C-H StretchThese peaks correspond to the C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups.
1610, 1585, 1470Strong-MediumC=C Aromatic Ring StretchThe benzene ring has characteristic stretching vibrations that appear in this region. The specific pattern can be indicative of the substitution pattern.
~850 - 750StrongC-H Out-of-Plane BendingThe pattern of these strong bands in the "fingerprint region" is highly diagnostic of the substitution pattern on the benzene ring. For 1,3,5-trisubstitution, a strong band is expected here.
~650 - 550Medium-StrongC-Br StretchThe stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Objective: To obtain a rapid, high-quality IR spectrum for functional group identification.

  • Rationale: ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation compared to traditional methods like KBr pellets, and provides excellent sample-to-sample reproducibility.[4]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This is a critical step to computationally subtract the absorbance of atmospheric CO₂ and H₂O from the final sample spectrum.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of solid this compound onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure anvil to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumber values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and structural information derived from its fragmentation pattern upon ionization.

Expected Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is predicted to show a clear molecular ion and a characteristic fragmentation pattern dominated by the formation of a stable benzylic carbocation.

m/z ValueIon IdentitySignificance
198/200[C₉H₁₁Br]⁺˙ (M⁺˙ / M+2⁺˙)Molecular Ion Peak . The presence of two peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular formula.[5]
119[C₉H₁₁]⁺Base Peak . This corresponds to the loss of the bromine radical (•Br) from the molecular ion. This 3,5-dimethylbenzyl cation is highly stable due to resonance with the aromatic ring and is expected to be the most abundant ion (the base peak).
91[C₇H₇]⁺This corresponds to the tropylium ion, a common rearrangement fragment in the mass spectra of alkylbenzenes, formed by the loss of ethylene from the [C₉H₁₁]⁺ fragment.[6]

Primary Fragmentation Pathway

G mol This compound m/z 198/200 frag1 3,5-Dimethylbenzyl Cation m/z 119 mol->frag1 - •Br frag2 Tropylium-like Ion m/z 91 frag1->frag2 - C₂H₄ (Ethylene)

Caption: Predicted primary fragmentation pathway for this compound under electron ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

  • Rationale: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns that are useful for structural elucidation and library matching.[7]

  • Sample Introduction:

    • Direct Insertion Probe (for solids): A small amount of the solid sample is placed in a capillary tube, which is then inserted directly into the ion source. The probe is heated to volatilize the sample into the gas phase.

    • Gas Chromatography (GC-MS): The sample is first dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into a GC. The GC separates the sample from any impurities before it enters the MS ion source. This is the preferred method as it also provides purity information.

  • Ionization and Analysis:

    • In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • An electron multiplier detector records the abundance of each ion.

  • Data Interpretation:

    • Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺˙) and its isotopic pattern (M+2⁺˙).

    • Identify the base peak (the most intense peak) and other significant fragment ions.

    • Propose fragmentation mechanisms that are consistent with the observed peaks and known chemical principles.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon and hydrogen skeleton, IR spectroscopy verifies the presence of the required functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. Adherence to the rigorous protocols outlined in this guide ensures the generation of high-quality, reliable data essential for any research or development program utilizing this important chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylbenzyl bromide, also known as α-bromomesitylene or 1-(bromomethyl)-3,5-dimethylbenzene, is a crucial reagent in organic synthesis, valued for its role in introducing the 3,5-dimethylbenzyl moiety into molecules.[1][2] This functional group is a key building block in the development of pharmaceuticals, agrochemicals, and materials science. Its utility stems from the high reactivity of the benzylic bromide group, which readily participates in nucleophilic substitution reactions.[3] However, this same reactivity makes the compound susceptible to degradation, posing significant challenges for its long-term storage and handling.

This guide provides an in-depth analysis of the chemical stability of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The information herein is intended for researchers, scientists, and drug development professionals who rely on the integrity of this reagent for successful and reproducible outcomes.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward ensuring its stability. Unlike the parent compound benzyl bromide, which is a liquid, the dimethylated analog is a solid powder at room temperature.[4][5]

PropertyValueSource
CAS Number 27129-86-8[2][4]
Molecular Formula C₉H₁₁Br[2][4]
Molecular Weight 199.09 g/mol [2][4]
Appearance White to light yellow crystalline powder or fused mass[4][6]
Melting Point 37-39 °C (lit.)[1][4]
Hazard Class Skin Corrosion/Irritation, Category 1B[4][7]

The compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][4][7] It is also a lachrymator, meaning it irritates the eyes and can cause tearing.[5][8] These hazardous properties necessitate the stringent handling protocols discussed later in this guide.

Chemical Stability and Reactivity

The stability of this compound is intrinsically linked to its reactivity. The key to its chemical behavior lies in the carbon-bromine bond at the benzylic position.

Susceptibility to Nucleophilic Substitution

Benzylic halides are highly reactive towards nucleophiles.[9] This enhanced reactivity is due to the ability of the benzene ring to stabilize the transition states of both SN1 and SN2 reactions.

  • SN1 Pathway: The loss of the bromide leaving group results in a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized throughout the aromatic ring.[10] This stabilization facilitates its formation, making the SN1 pathway viable, especially with weak nucleophiles.

  • SN2 Pathway: As a primary benzylic halide, the compound is also susceptible to direct attack by nucleophiles in a concerted SN2 mechanism.[11]

This inherent reactivity means that this compound will readily react with a wide range of common laboratory substances, including water, alcohols, amines, and bases.[7][12][13] These incompatibilities are the primary driver for the strict storage conditions required.

Primary Degradation Pathways

Exposure to ambient conditions can lead to rapid degradation of the reagent. The two most significant pathways are hydrolysis and photodecomposition.

A. Hydrolysis: The most common degradation route is reaction with moisture (hydrolysis).[8][12][14] Water acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This reaction produces 3,5-dimethylbenzyl alcohol and corrosive hydrogen bromide (HBr) gas.[5][14] The generation of HBr can further catalyze decomposition and pressurize the storage container, creating a significant safety hazard.[15]

Caption: Primary hydrolysis pathway of this compound.

B. Photochemical Degradation: Several safety data sheets for benzylic bromides note that the compounds are light-sensitive.[8][12][14][16] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-Br bond to form a stable benzylic radical. These radicals can then participate in a variety of subsequent reactions, leading to polymerization or the formation of other impurities. While specific studies on this compound are scarce, the general principles of photochemical degradation of halogenated aromatic compounds are well-established.[17][18]

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to preserve the integrity and purity of this compound.

Core Storage Conditions

The following conditions are mandatory for the safe and effective storage of this reagent.

ParameterRecommendationRationale and Causality
Temperature Store in a cool place (2-8°C recommended for long-term).Reduces the rate of decomposition reactions and minimizes the vaporization of any potential degradation byproducts like HBr.[7][19]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents contact with atmospheric moisture, thereby inhibiting the primary hydrolysis degradation pathway.[12][20]
Light Store in a dark place, using an amber or opaque container.Prevents photochemical degradation initiated by UV or visible light.[12][14][16]
Container Keep in the original, tightly closed container.The original supplier container is designed for compatibility and to prevent leaks. A tight seal is crucial to exclude moisture and air.[7][8][13]
Incompatibilities Store away from incompatible materials.Must be segregated from bases, alcohols, amines, metals, and strong oxidizing agents to prevent violent or unwanted reactions.[7][12][13][16][21]
Storage Decision Workflow

The following diagram illustrates the decision-making process for appropriate storage upon receiving the material.

StorageDecision start Receive 3,5-Dimethylbenzyl Bromide Shipment check_seal Is original seal intact? start->check_seal seal_no Seal is broken. High risk of moisture contamination. Consider immediate use or disposal. check_seal->seal_no No seal_yes Seal is intact. check_seal->seal_yes Yes usage_time Intended use timeframe? seal_yes->usage_time short_term Short-Term (< 1 month) usage_time->short_term Short long_term Long-Term (> 1 month) usage_time->long_term Long store_short Store in original container. Place in a cool, dark, dry location. Ensure segregation from incompatibles. short_term->store_short store_long_prep Prepare for long-term storage. long_term->store_long_prep store_long_actions 1. Place original container inside a    secondary container with desiccant. 2. Purge secondary container with    Argon or Nitrogen. 3. Store in a 2-8°C, dark, corrosives-rated    and well-ventilated cabinet. store_long_prep->store_long_actions

Caption: Decision workflow for storing this compound.

Experimental Protocol: Safe Handling and Use

Adherence to a strict, self-validating protocol is essential when working with this corrosive and reactive compound.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[7][14][16]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any defects before use.[7]

  • Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron should be worn.[14]

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure an eyewash station and safety shower are immediately accessible.[14]

    • Perform all operations within a certified chemical fume hood to avoid inhalation of dust or potential HBr vapors.[12]

    • Assemble all glassware and ensure it is completely dry, preferably oven-dried and cooled under an inert atmosphere.[20]

    • Set up an inert atmosphere (Nitrogen or Argon) manifold if the reaction is sensitive to moisture.

  • Aliquoting the Reagent:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Briefly purge the container headspace with a gentle stream of inert gas before sealing it again.

    • Use non-sparking tools for transfer.[12]

    • Weigh the required amount of the solid quickly and transfer it to the reaction vessel under a positive pressure of inert gas.

  • Reaction and Quenching:

    • Once the reagent is transferred, securely seal the reaction vessel.

    • After the reaction is complete, any excess reagent must be quenched carefully. A slow addition of a non-protic solvent followed by a cautious addition of an alcohol like isopropanol is a common method, but the specific quenching procedure should be dictated by the reaction scale and conditions.

  • Cleanup and Disposal:

    • Decontaminate all glassware that came into contact with the reagent.

    • Wipe down the work area in the fume hood.

    • Dispose of contaminated materials and waste according to institutional and local hazardous waste regulations.[7][16] Do not flush down the drain.[7]

Conclusion

This compound is a potent and valuable synthetic tool whose utility is directly proportional to its purity. Its inherent reactivity, particularly its sensitivity to moisture and light, mandates a rigorous and scientifically grounded approach to its storage and handling. By implementing the protocols detailed in this guide—storing the compound in a cool, dry, dark environment under an inert atmosphere and away from incompatible substances—researchers can ensure its long-term stability. This preserves reagent integrity, leading to more reliable, reproducible, and safer scientific outcomes.

References

An In-depth Technical Guide to 3,5-Dimethylbenzyl Bromide: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3,5-dimethylbenzyl bromide, a key building block in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, reactivity, and its strategic application in the synthesis of complex molecular architectures.

Nomenclature and Identification: Establishing a Common Language

Effective scientific communication begins with precise nomenclature. This compound is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

The primary synonyms for this compound include:

  • α-Bromomesitylene [1][2]

  • 1-(Bromomethyl)-3,5-dimethylbenzene [1][2][3]

  • 5-Bromomethyl-m-xylene [4]

  • α-Bromo-m-xylene (less common, can be ambiguous)[5]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 27129-86-8 .[1][2][3]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₁Br--INVALID-LINK--[6]
Molecular Weight 199.09 g/mol --INVALID-LINK--[1][2]
Appearance White to off-white crystalline powder--INVALID-LINK--[1][2]
Melting Point 37-39 °C--INVALID-LINK--[1][2][4]
Boiling Point 185 °C at 340 mmHg--INVALID-LINK--[5]
Solubility Insoluble in water; soluble in organic solvents like toluene, chloroform, and dichloromethane.--INVALID-LINK--[7]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 3,5-dimethyltoluene at the benzylic position. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the preferred method.[8][9]

The Rationale Behind the Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is favored for benzylic bromination due to its high selectivity.[8][9] The benzylic C-H bonds are significantly weaker than other C-H bonds in the molecule, making them susceptible to abstraction by a bromine radical.[10] This is because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[10] NBS is used to maintain a low concentration of bromine in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the electron-rich benzene ring.[10][11]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dimethyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyltoluene in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on top of the CCl₄.

  • Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter to remove the succinimide.

  • Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hexane to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

This compound is a versatile electrophile due to the polarized carbon-bromine bond and the stability of the potential benzylic carbocation intermediate. Its reactivity is primarily governed by nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Benzylic bromides can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms.[12] The choice of pathway is influenced by the nucleophile, solvent, and temperature.

  • Sₙ2 Mechanism: With strong, unhindered nucleophiles in polar aprotic solvents, the reaction proceeds via a concerted Sₙ2 pathway.[5] The nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion in a single step.

  • Sₙ1 Mechanism: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed through an Sₙ1 mechanism.[12] This involves the formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile.

SN1_SN2_Mechanisms cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism A This compound B [Nu---CH2---Br] Transition State A->B C Product + Br- B->C Nu Strong Nucleophile (Nu-) Nu->B D This compound E Benzylic Carbocation + Br- D->E F Product E->F Nu_weak Weak Nucleophile (NuH) Nu_weak->F

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3,5-dimethylbenzylmagnesium bromide.[13][14] This organometallic compound is a potent nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.

Experimental Protocol: Preparation of 3,5-Dimethylbenzylmagnesium Bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A small crystal of iodine (as an initiator)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Initiation: Place the magnesium turnings and a crystal of iodine in the flask.

  • Addition of Halide: Dissolve this compound in anhydrous ether and add it dropwise to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle refluxing is observed.

  • Completion: Once the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution of 3,5-dimethylbenzylmagnesium bromide can be used directly in subsequent reactions.[13][14]

Applications in Drug Development and Medicinal Chemistry

The 3,5-dimethylbenzyl moiety is a common structural motif in a variety of biologically active compounds. This compound serves as a key starting material for introducing this group into more complex molecules.

One notable application is in the synthesis of novel compounds with potential therapeutic activities. For instance, the introduction of the 3,5-dimethylbenzyl group can modulate the lipophilicity and steric profile of a molecule, which can in turn affect its binding to biological targets and its pharmacokinetic properties. While specific examples directly citing this compound in the final stages of drug synthesis are often proprietary, its utility as a building block is evident in the broader context of medicinal chemistry. For example, related benzyl bromides are used in the synthesis of compounds with antimicrobial, antifungal, and antitumor activities.[7][15][16]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[13] It causes severe skin burns and eye damage.[13] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13] It is incompatible with bases, alcohols, amines, and metals.[13]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties, straightforward synthesis via Wohl-Ziegler bromination, and predictable reactivity make it an important tool for researchers in both academic and industrial settings. A thorough understanding of its handling, synthesis, and reaction mechanisms is essential for its effective and safe utilization in the development of novel chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Electronic Effects of Methyl Groups on Benzyl Bromide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The reactivity of the benzylic C-Br bond in benzyl bromide is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This technical guide provides a comprehensive analysis of how a simple methyl group, depending on its position (ortho, meta, or para), profoundly influences the reaction kinetics and mechanistic pathways of nucleophilic substitution. We will dissect the interplay of inductive and hyperconjugative effects, grounding theoretical principles in quantitative kinetic data and providing robust experimental protocols for researchers in organic synthesis and medicinal chemistry.

Introduction: The Benzyl Bromide System

Benzyl bromide is a foundational substrate in organic chemistry, notable for its enhanced reactivity in nucleophilic substitution reactions compared to simple primary alkyl halides. This heightened reactivity stems from the ability of the adjacent phenyl ring to stabilize both the transition state of a bimolecular (SN2) reaction and the carbocation intermediate of a unimolecular (SN1) pathway.[1] Consequently, benzyl bromide can react via either mechanism, with the preferred pathway being influenced by reaction conditions and, critically, the electronic properties of any substituents on the ring.[2]

Understanding these substituent effects is paramount for chemists who wish to precisely control reaction outcomes. The methyl group, while structurally simple, serves as a perfect model for illustrating the core electronic principles that govern this reactivity: the inductive effect and hyperconjugation.[3] This guide will explore how these two effects, modulated by positional isomerism, dictate the stability of reaction intermediates and transition states, thereby controlling the overall reaction rate.

Foundational Principles: SN1 vs. SN2 Pathways and Electronic Effects

The Mechanistic Dichotomy

The reactivity of benzyl bromide is a classic example of the competition between SN1 and SN2 pathways.

  • SN1 Mechanism: This two-step process involves the initial, rate-determining departure of the bromide ion to form a benzyl carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized across the aromatic ring.[1][4]

  • SN2 Mechanism: This is a single, concerted step where a nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion through a trigonal bipyramidal transition state.[2]

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A1 Benzyl Bromide (C₆H₅CH₂Br) B1 Rate-Determining Step (Slow, -Br⁻) A1->B1 C1 Benzyl Carbocation (Resonance Stabilized) B1->C1 D1 Nucleophilic Attack (Fast, +Nu⁻) C1->D1 E1 Product D1->E1 A2 Benzyl Bromide (C₆H₅CH₂Br) B2 Transition State [Nu---CH₂(C₆H₅)---Br]⁻ A2->B2 +Nu⁻ (Concerted) C2 Product B2->C2

Caption: Competing SN1 and SN2 reaction pathways for benzyl bromide.

The Electronic Contributions of a Methyl Group

A methyl group influences the electron density of the benzene ring through two primary electron-donating mechanisms.

  • Inductive Effect (+I): As an alkyl group, the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring. It therefore donates electron density through the sigma bond framework, an effect that weakens with distance.[5][6]

  • Hyperconjugation (+H): Also known as "no-bond resonance," this is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the adjacent pi system of the ring.[7][8] This effect is only operative when the methyl group is in a position (ortho or para) that allows for orbital overlap with the ring's p-orbitals.[5][6]

G cluster_I Inductive Effect (+I) cluster_H Hyperconjugation (+H) I_Node Methyl group pushes electron density through σ-bonds. Distance-dependent. H_Node σ-electrons from C-H bonds overlap with the ring's π-system. Requires ortho/para position. Title Electronic Effects of a Methyl Group

Caption: The two primary electron-donating effects of a methyl group.

Positional Isomerism: A Tale of Three Reactivities

The location of the methyl group on the benzene ring is the critical determinant of its influence on benzyl bromide's reactivity. The key is how effectively each position can stabilize the electron-deficient carbocation intermediate or transition state of the SN1 pathway.

para-Methylbenzyl Bromide

When placed at the para position, the methyl group can exert both its +I and +H effects to their fullest potential. During an SN1 reaction, the positive charge of the benzyl carbocation is delocalized onto the ring, including the carbon atom to which the methyl group is attached. Hyperconjugation provides a powerful additional mode of delocalization, effectively spreading the charge onto the hydrogen atoms of the methyl group.[5][6] This superior stabilization dramatically lowers the activation energy for carbocation formation, leading to a significant acceleration of the SN1 reaction rate.

ortho-Methylbenzyl Bromide

Electronically, the ortho position is very similar to the para position. Both +I and +H effects are fully operational, stabilizing the carbocation intermediate.[9] The inductive effect is even stronger due to the closer proximity to the benzylic carbon.[5][6] However, the ortho position introduces a new factor: steric hindrance. The bulk of the methyl group can impede the backside attack required for an SN2 reaction. Therefore, while the ortho-methyl group strongly accelerates SN1 reactions, it simultaneously retards SN2 reactions.

meta-Methylbenzyl Bromide

At the meta position, the electronic situation changes drastically. While the inductive effect (+I) still operates to donate some electron density, hyperconjugation is not possible.[5][6][10] The resonance structures of the benzyl carbocation place the positive charge on the ortho and para positions, but never on the meta carbon. Therefore, the methyl group cannot use its powerful hyperconjugative ability to stabilize the developing charge. The result is a much more modest rate enhancement compared to the ortho and para isomers, driven solely by the weaker inductive effect.

G Title Relative Stability of Methyl-Substituted Benzyl Carbocations Para para-Methyl +I Effect (Strong) +H Effect (Strong) Highest Stability Ortho ortho-Methyl +I Effect (Very Strong) +H Effect (Strong) High Stability (Potential Steric Strain) Para->Ortho Decreasing Stability Meta meta-Methyl +I Effect (Moderate) +H Effect (None) Moderate Stability Ortho->Meta Decreasing Stability Unsub Unsubstituted Reference Stability Meta->Unsub Decreasing Stability

Caption: Hierarchy of carbocation stability based on methyl group position.

Quantitative Validation: Kinetic Data and the Hammett Equation

The theoretical effects described above are robustly confirmed by experimental kinetic data, particularly from solvolysis reactions where the solvent acts as the nucleophile.[11][12][13]

Comparative Solvolysis Rates

The rate of solvolysis in a polar protic solvent (e.g., aqueous ethanol) is highly sensitive to the stability of the carbocation formed in the rate-determining step, making it an excellent probe for SN1 reactivity.

SubstrateRelative Rate of Solvolysis (krel)Dominant Electronic Effects
para-Methylbenzyl Bromide~15-20Strong +I, Strong +H
ortho-Methylbenzyl Bromide~10-15Very Strong +I, Strong +H
meta-Methylbenzyl Bromide~1.5-2Moderate +I
Benzyl Bromide1(Reference)
Note: Relative rates are approximate and can vary with solvent and temperature, but the trend is consistently observed.
The Hammett Linear Free-Energy Relationship

The Hammett equation provides a powerful tool to quantify these electronic effects: log(k/k₀) = σρ .[14][15]

  • σ (Substituent Constant): An empirical value that quantifies the electronic effect of a substituent. Electron-donating groups like methyl have negative σ values.

  • ρ (Reaction Constant): A measure of the sensitivity of a reaction to substituent effects. A large, negative ρ value indicates the buildup of positive charge in the transition state, characteristic of an SN1 mechanism.[15][16]

Kinetic studies of benzyl bromide solvolysis typically yield a large negative ρ value, confirming that the reaction proceeds through a transition state with significant carbocationic character.[17]

SubstituentHammett Constant (σ)
para-CH₃-0.17
meta-CH₃-0.07

The more negative σ value for the para-methyl group reflects its superior ability to donate electrons via the combined +I and +H effects, perfectly correlating with its faster solvolysis rate.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for synthesizing the required substrates and measuring their reactivity.

Protocol 1: Synthesis of Methyl-Substituted Benzyl Bromides

This procedure details a standard method for the free-radical bromination of the corresponding xylene isomer.

Workflow Diagram:

G A Charge flask with o-, m-, or p-xylene, NBS, and CCl₄ B Add radical initiator (e.g., AIBN or BPO) A->B C Reflux with irradiation (e.g., 250W lamp) B->C D Monitor reaction (e.g., by TLC) C->D E Cool and filter off succinimide D->E F Wash filtrate with aq. Na₂S₂O₃, then brine E->F G Dry over MgSO₄ F->G H Remove solvent (rotary evaporation) G->H I Purify by vacuum distillation or recrystallization H->I J Characterize product (NMR, GC-MS) I->J

Caption: Workflow for the synthesis of methylbenzyl bromides.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with the appropriate xylene isomer (1.0 eq.), N-Bromosuccinimide (NBS, 1.05 eq.), and a solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Reaction: Heat the mixture to reflux while irradiating with a sunlamp or a 250W incandescent bulb. The reaction is often initiated when the orange color of bromine appears and then fades.[18]

  • Monitoring: Follow the consumption of the starting material by TLC or GC analysis. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of the solvent.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water, dilute aqueous sodium thiosulfate (to remove any remaining bromine), and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).[18][19]

Protocol 2: Kinetic Measurement of Solvolysis Rate

This protocol measures the rate of HBr production during the solvolysis of a benzyl bromide derivative in aqueous ethanol.[13][20]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a stock solution of 80% ethanol in deionized water (v/v).

  • Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 °C), add a precise volume (e.g., 50.0 mL) of the 80% ethanol solvent. Add a few drops of a suitable indicator, such as bromothymol blue.[20]

  • Titrant Preparation: Prepare a standardized solution of dilute sodium hydroxide (e.g., 0.02 M NaOH).

  • Initiation: Add a small, precise amount of the benzyl bromide substrate (e.g., 1 mmol) to the solvent mixture and start a timer immediately. This is t=0.

  • Titration: The solvolysis reaction will produce HBr, causing the solution to become acidic and the indicator to change color (e.g., from blue to yellow for bromothymol blue). Immediately titrate the solution with the standardized NaOH solution back to the endpoint color. Record the volume of NaOH added and the time.

  • Data Collection: Repeat the titration at regular intervals, recording the cumulative volume of titrant added versus time. Continue for at least two reaction half-lives.

  • Data Analysis: The reaction follows pseudo-first-order kinetics. A plot of ln(V∞ - Vt) versus time (where V∞ is the volume of titrant required for complete reaction and Vt is the volume at time t) will yield a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.

Conclusion and Outlook

The electronic influence of a methyl group on benzyl bromide reactivity is a clear and powerful illustration of fundamental principles in physical organic chemistry. The reactivity is enhanced in all cases, but the magnitude of this effect is strictly position-dependent, following the order para > ortho > meta > unsubstituted . This trend is a direct consequence of the interplay between the distance-dependent inductive effect and the position-dependent hyperconjugative effect, which collectively stabilize the carbocationic character of the SN1 transition state.

For researchers in drug development and process chemistry, these principles are not merely academic. They form the basis for rationally tuning the reactivity of synthetic intermediates, controlling reaction pathways, and predicting the influence of structural modifications on a molecule's chemical behavior. By mastering these concepts, scientists can more effectively design and execute complex molecular syntheses.

References

A Senior Scientist's Guide to the Steric Effects of 3,5-Dimethyl Substitution: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The strategic placement of substituents on an aromatic ring is a cornerstone of modern molecular design, influencing everything from reaction kinetics to pharmacological activity. Among the various substitution patterns, the 3,5-dimethyl motif stands out as a uniquely versatile tool. It imparts significant steric hindrance that is not merely about bulk, but about the directional control of molecular conformation and reactivity. This guide provides an in-depth technical analysis of the steric effects originating from 3,5-dimethyl substitution. We will explore the fundamental physicochemical principles, the profound impact on molecular shape and atropisomerism, and its critical applications in modulating chemical reactions and enhancing the metabolic stability of drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful structural element in their work.

Section 1: The Physicochemical Basis of 3,5-Dimethyl Steric Hindrance

Beyond Bulk: Defining Steric Effects in Aromatic Systems

Steric effects arise from the fundamental principle that atoms occupy space, leading to repulsive forces when non-bonded atoms are brought too close together.[1][2] This repulsion, a consequence of overlapping electron clouds, is a non-bonding interaction that profoundly influences the shape (conformation) and reactivity of molecules.[1][3] In the context of a 3,5-dimethylphenyl group, the two methyl groups act as formidable "gatekeepers," flanking the C1 position and influencing the space around the substituent attached at that position, as well as the adjacent C2 and C6 positions. Unlike ortho (2,6) substitution, which creates a tight "clamp" directly adjacent to the point of attachment, the 3,5-pattern creates a broader "molecular fence" that primarily restricts the rotation of the entire aryl ring around its connecting bond.

A Quantitative Framework for Steric Effects

To move beyond qualitative descriptions, physical organic chemists have developed parameters to quantify steric hindrance. These models are essential for building predictive quantitative structure-activity relationships (QSAR) and for mechanistic analysis.[4]

  • Taft Steric Parameter (Es): One of the earliest methods, the Taft parameter is derived from the hydrolysis rates of substituted esters.[5][6] A more negative Es value indicates greater steric hindrance.[6] While useful, it is a one-dimensional parameter and can be insufficient for describing the complex three-dimensional nature of molecules.[4]

  • A-Values: These values quantify the steric bulk of a substituent by measuring the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][5] A larger A-value signifies a greater preference for the less-crowded equatorial position, indicating larger effective bulk.[1]

  • Sterimol Parameters (L, B1, B5): Developed to provide a more nuanced, multi-dimensional description of a substituent's shape, Sterimol parameters are computationally derived.[7][8] They describe the length (L) and width (B1 and B5) of a group, offering a more accurate spatial description. These parameters have proven invaluable in correlating structure with enantioselectivity in asymmetric catalysis where simple parameters fail.[4][7]

Table 1: Comparison of Selected Steric Parameters

Substituent Taft Es A-Value (kcal/mol) Sterimol L (Å) Sterimol B5 (Å)
-H 0.00 0.0 2.06 1.00
-CH₃ -1.24 1.74 2.97 1.70
-Phenyl -3.82 3.0 6.24 1.70
-3,5-Dimethylphenyl - ~3.1 6.24 4.10
-tert-Butyl -2.78 >4.5 4.10 2.76

(Note: Data are representative values compiled from various sources for comparative purposes.)

Section 2: Conformational Control and the Induction of Axial Chirality

The "Molecular Fence": Restricting Rotation and Defining Dihedral Angles

The primary steric effect of 3,5-dimethyl substitution is the imposition of a significant energy barrier to rotation around the bond connecting the aromatic ring to its parent structure (the C-X bond). This "molecular fence" forces the aryl ring to adopt a limited range of dihedral angles to minimize steric clashes between the methyl groups and the atoms of the parent molecule. While 2,6-disubstitution provides a more severe rotational barrier, 3,5-disubstitution is often sufficient to lock a molecule into a preferred conformation.[9] This conformational locking is a critical tool for designing molecules with specific three-dimensional shapes required for biological activity or catalytic selectivity.

Atropisomerism: When Hindered Rotation Creates Stable Isomers

When the energy barrier to rotation around a single bond is high enough, individual rotational isomers (rotamers) can be isolated as stable, distinct compounds. This phenomenon is known as atropisomerism (from the Greek a-tropos, meaning "not turning").[10][11] The resulting molecules possess axial chirality. The 3,5-dimethyl substitution, particularly when paired with substitution on the attached scaffold, can create a barrier high enough to allow for the separation of atropisomers at room temperature.[12] The stability of atropisomers is defined by their half-life of interconversion, with a barrier of ~22 kcal/mol corresponding to a half-life of over 15 minutes at room temperature.[10]

Atropisomerism M Conformer 1 TS Rotational Transition State (High Energy) M->TS ΔG‡ (Rotational Barrier) P Conformer 2 P->TS ΔG‡ (Rotational Barrier)

Caption: Energy profile for atropisomers due to hindered rotation.

Section 3: Applications in Modulating Chemical Reactivity and Selectivity

Kinetic Effects: Shielding the Reaction Center

One of the most direct consequences of steric hindrance is the slowing of chemical reactions.[13] The 3,5-dimethyl groups can physically block or impede the trajectory of an incoming reagent, increasing the activation energy of the transition state. This effect is particularly pronounced in bimolecular reactions like SN2 substitutions or nucleophilic additions.[14][15] By strategically placing a 3,5-dimethylphenyl group, a chemist can selectively disfavor reactions at a nearby site, thereby increasing the selectivity for reaction at a less hindered position elsewhere in the molecule.

Table 2: Representative Data on Kinetic Shielding

Substrate Relative Rate of Hydrolysis (krel)
Phenyl Acetate 1.00
3,5-Dimethylphenyl Acetate 0.15

(Note: This is illustrative data. The magnitude of the effect depends on the specific reaction and conditions.)

Protocol 1: A Self-Validating Comparative Kinetic Analysis of Ester Hydrolysis

This protocol provides a self-validating method to quantify the steric effect of 3,5-dimethyl substitution on reaction rates. By comparing the hydrolysis rate of a substituted ester to its unsubstituted analog under identical conditions, the steric contribution can be isolated.

  • Objective: To determine the second-order rate constants for the base-catalyzed hydrolysis of phenyl acetate (Control) and 3,5-dimethylphenyl acetate (Test).

  • Materials:

    • Phenyl acetate

    • 3,5-Dimethylphenyl acetate

    • 0.1 M Sodium Hydroxide (NaOH), standardized

    • Ethanol (or other suitable co-solvent)

    • Deionized water

    • UV-Vis Spectrophotometer

    • Constant temperature water bath (e.g., 25 °C)

    • Quenched reaction vessels (containing dilute HCl)

  • Procedure:

    • Prepare stock solutions of each ester in ethanol.

    • Equilibrate separate solutions of the ester stock and the NaOH solution in the water bath for 15 minutes.

    • Initiate the reaction by mixing equal volumes of the ester and NaOH solutions. Start a timer immediately.

    • At timed intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench it in a vessel containing a known excess of HCl to stop the reaction.

    • For each quenched sample, measure the absorbance of the resulting phenol/phenoxide at its λmax using the UV-Vis spectrophotometer. The phenoxide ion is the chromophore.

    • Repeat the entire procedure for the second ester.

  • Data Analysis:

    • Use a calibration curve for the corresponding phenol to convert absorbance values to concentration.

    • The reaction follows second-order kinetics. A plot of 1/[Ester] versus time will yield a straight line.

    • The slope of this line is the second-order rate constant, k.

    • Compare the k value for 3,5-dimethylphenyl acetate to that of phenyl acetate. The ratio kcontrol / ktest provides a quantitative measure of the steric retardation.

Section 4: A Cornerstone of Modern Drug Design: Enhancing Metabolic Stability

The "Steric Shield" Strategy: Blocking Cytochrome P450 Metabolism

In drug development, a major cause of compound failure is rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes in the liver. A common strategy to improve a drug's half-life is to block these "metabolic soft spots."[16][17] Introducing steric hindrance is a highly effective way to achieve this.[16][18] The 3,5-dimethylphenyl group serves as an excellent "steric shield." It can be positioned to physically obstruct the access of a large CYP enzyme to a vulnerable site (e.g., a benzylic proton or an electron-rich aromatic ring) without drastically increasing the molecule's lipophilicity, which is a common drawback of other bulky groups like tert-butyl.[16][18] This leads to improved metabolic stability and better pharmacokinetic profiles.[18]

DrugDiscoveryWorkflow A Initial Hit Compound (High Potency, Poor Stability) B Metabolite ID Studies (Identify 'Soft Spot') A->B C Structure-Based Design: Introduce Steric Shield B->C D Synthesize Analogs (e.g., with 3,5-Me₂Ph group) C->D E In Vitro Metabolic Assay (Microsomes, Hepatocytes) D->E F Is Stability Improved? E->F G Lead Candidate (Optimized Potency & Stability) F->G Yes H Re-design Shielding Strategy F->H No H->C Iterate

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethylbenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Significance of 3,5-Dimethylbenzyl Bromide in Research and Development

This compound, a substituted aromatic hydrocarbon, is a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility lies in its reactive benzylic bromide functional group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 3,5-dimethylbenzyl moiety into a wide range of molecular scaffolds. The success of these synthetic transformations is intrinsically linked to the solubility of this compound in the chosen reaction solvent. A thorough understanding of its solubility profile is therefore paramount for researchers and drug development professionals to ensure optimal reaction kinetics, yield, and purity.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile, and provide a detailed experimental protocol for its determination. This guide is designed to equip researchers with the knowledge and practical insights necessary to effectively utilize this versatile reagent in their synthetic endeavors.

Core Principles of Solubility: A Molecular Perspective

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

This compound possesses a predominantly nonpolar character due to the benzene ring and the two methyl groups. The bromomethyl group introduces a degree of polarity, but the overall molecule is largely nonpolar. Consequently, it is expected to exhibit higher solubility in nonpolar and moderately polar aprotic solvents. In contrast, its solubility in highly polar, protic solvents such as water is anticipated to be very low. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions for dissolution to occur.

Predicted Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale
TolueneAromaticHighSimilar nonpolar aromatic structures promote strong van der Waals interactions.
XyleneAromaticHighSimilar to toluene, the nonpolar aromatic nature of xylene facilitates dissolution.
Dichloromethane (DCM)HalogenatedHighThe moderate polarity of DCM can effectively solvate the polarizable bromide and the nonpolar aromatic ring.
ChloroformHalogenatedHighSimilar to DCM, chloroform is a good solvent for moderately polar and nonpolar compounds.
Diethyl EtherEtherHighThe ether's ability to engage in dipole-dipole interactions and its overall nonpolar character make it a suitable solvent.
Tetrahydrofuran (THF)EtherHighTHF is a polar aprotic solvent that can effectively solvate a wide range of organic compounds.
Ethyl AcetateEsterHighThis moderately polar aprotic solvent is expected to be a good solvent for this compound.
AcetoneKetoneMedium to HighThe polarity of acetone should allow for good solvation of the polarizable parts of the molecule.
HexaneAliphaticMediumAs a nonpolar solvent, hexane will primarily interact through London dispersion forces.
MethanolAlcoholLowThe highly polar, protic nature of methanol and its strong hydrogen-bonding network make it a poor solvent for the largely nonpolar solute.
EthanolAlcoholLow to MediumEthanol is slightly less polar than methanol, which may result in slightly higher, yet still limited, solubility.
WaterProticInsolubleThe high polarity and strong hydrogen bonding of water are incompatible with the nonpolar nature of this compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for a specific application, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment:
  • This compound (solid)[2][3][4]

  • Selected organic solvent(s)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound C Add the solid to the solvent A->C B Add a known volume of solvent to a vial B->C D Seal the vial and place in a constant temperature bath C->D E Stir vigorously for a set time (e.g., 24 hours) D->E F Allow the solution to settle E->F G Withdraw a clear aliquot of the supernatant F->G H Filter the aliquot through a syringe filter G->H I Dilute the filtered solution with a known volume of solvent H->I J Analyze the diluted solution by HPLC or GC I->J K Calculate the concentration from a calibration curve J->K

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or heating block set to the desired temperature. Temperature control is critical as solubility is temperature-dependent.

    • Stir the mixture vigorously using a magnetic stir bar for a sufficient period to reach equilibrium. A duration of 24 hours is generally recommended.

    • After the equilibration period, turn off the stirrer and allow the undissolved solid to settle completely, leaving a clear supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is vital to remove any undissolved microparticles.

    • Accurately weigh the filtered aliquot to determine its mass.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety and Handling Considerations

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as bases, alcohols, amines, and metals.

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental for its effective use in organic synthesis. While quantitative data is sparse, its structural characteristics strongly suggest high solubility in nonpolar and moderately polar aprotic organic solvents. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific reaction conditions. By combining theoretical knowledge with empirical data, scientists and drug development professionals can optimize their synthetic strategies, leading to improved efficiency and outcomes in their research and development endeavors.

References

Methodological & Application

Formation of (3,5-Dimethylbenzyl)magnesium Bromide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for the synthesis of (3,5-dimethylbenzyl)magnesium bromide, a versatile Grignard reagent essential for the introduction of the 3,5-dimethylbenzyl moiety in advanced organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in mechanistic understanding and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Utility and Challenges of Benzylic Grignard Reagents

Grignard reagents (R-Mg-X) are among the most powerful and widely utilized organometallic compounds for the formation of carbon-carbon bonds.[1][2] Their utility stems from the potent nucleophilicity of the carbon atom bound to magnesium. The synthesis of (3,5-dimethylbenzyl)magnesium bromide from 3,5-dimethylbenzyl bromide and magnesium metal offers a gateway to a vast array of complex molecules, particularly in the pharmaceutical industry.[1][3]

However, the formation of benzylic Grignard reagents is not without its challenges. The primary competing side reaction is the Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with the starting benzyl bromide.[1][4][5] This reaction not only consumes valuable starting material and the desired product but also complicates purification. Careful control over reaction parameters is therefore paramount.[1][4]

This guide will detail a robust protocol for the synthesis of (3,5-dimethylbenzyl)magnesium bromide, methods for its characterization to ensure quality and concentration, and strategies to mitigate common side reactions.

Physicochemical Properties and Reagent Data

A thorough understanding of the reagents is critical for successful synthesis. The key properties are summarized below.

PropertyThis compound(3,5-Dimethylbenzyl)magnesium BromideMagnesium TurningsTetrahydrofuran (THF)
IUPAC Name 1-(Bromomethyl)-3,5-dimethylbenzenemagnesium;1-methanidyl-3,5-dimethylbenzene;bromideMagnesiumOxolane
CAS Number 27129-86-8111823-36-07439-95-4109-99-9
Molecular Formula C₉H₁₁BrC₉H₁₁BrMgMgC₄H₈O
Molecular Weight 199.09 g/mol 223.39 g/mol 24.31 g/mol 72.11 g/mol
Melting Point 37-39 °CNot applicable (used in solution)650 °C-108.4 °C
Boiling Point 116-117 °C at 12 mmHgNot applicable (used in solution)1091 °C66 °C
Appearance White to light yellow crystalline solidTypically a grey, cloudy suspension in THF[4]Silvery-white metalColorless liquid

Experimental Protocol: Synthesis of (3,5-Dimethylbenzyl)magnesium Bromide

This protocol is designed to maximize the yield of the Grignard reagent while minimizing the formation of the Wurtz coupling byproduct. The cornerstone of a successful Grignard synthesis is the rigorous exclusion of atmospheric moisture and oxygen.[1][6]

Materials and Equipment
  • Reagents:

    • This compound (≥97%)

    • Magnesium turnings (≥99.5%)

    • Anhydrous tetrahydrofuran (THF), inhibitor-free

    • Iodine crystal (for activation)

    • Anhydrous N,N-dimethylformamide (DMF) (for quenching, optional)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet and outlet (bubbler)

    • Heating mantle or oil bath

    • Syringes and needles for transfer of anhydrous solvents

    • Schlenk line (recommended)

    • Ice-water bath

Glassware and Atmosphere Preparation

The success of a Grignard reaction is critically dependent on maintaining anhydrous conditions.[1]

  • Drying Glassware: All glassware must be scrupulously dried in an oven at >120 °C for at least 4 hours, or flame-dried under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. This inert atmosphere must be maintained throughout the experiment.

Step-by-Step Synthesis Procedure

Workflow for Grignard Reagent Formation

G cluster_prep Preparation cluster_initiation Initiation cluster_propagation Propagation cluster_validation Validation & Use A Dry Glassware & Assemble B Add Mg Turnings & Iodine A->B C Establish Inert Atmosphere (N2/Ar) B->C D Add Small Portion of This compound in THF C->D E Observe Initiation: Color Change, Gentle Reflux D->E F Slow, Dropwise Addition of Remaining Bromide Solution E->F G Maintain Gentle Reflux (Control with Addition Rate/Cooling) F->G H Stir Until Mg is Consumed G->H I Cool to Room Temperature H->I J Quantify by Titration I->J K Use Reagent in Subsequent Reaction J->K

Caption: Workflow for the synthesis of (3,5-dimethylbenzyl)magnesium bromide.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-necked flask. Add a single crystal of iodine. The iodine serves as an activator, reacting with the passivating magnesium oxide layer on the turnings to expose a fresh, reactive metal surface.[4] Gently warm the flask under the inert atmosphere until the purple color of the iodine disappears, indicating activation. Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. The concentration should be approximately 0.5-1.0 M.

  • Initiation: Add a small portion (approx. 10%) of the this compound solution to the activated magnesium turnings. The reaction should initiate, which is typically indicated by the appearance of a gray, cloudy suspension, gentle bubbling on the magnesium surface, and a slight exotherm causing the solvent to reflux.[4] If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane can be used as an alternative activation method.

  • Addition: Once the reaction has been successfully initiated, add the remaining this compound solution dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady, gentle reflux. A rapid addition can lead to a high local concentration of the bromide, which significantly promotes the formation of the Wurtz coupling byproduct.[4] An ice bath can be used to moderate the reaction temperature if necessary.

  • Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium metal has been consumed. This can take from 30 minutes to a few hours. The resulting gray to brownish suspension is the Grignard reagent, which should be used promptly.

Validation: Titration of the Grignard Reagent

To ensure reproducibility and for accurate stoichiometric calculations in subsequent reactions, it is crucial to determine the exact concentration of the prepared Grignard reagent. This is a key component of a self-validating protocol. Several titration methods are available; a reliable and straightforward method utilizes iodine and lithium chloride.[7]

Titration Protocol (Iodine Method)
  • Preparation: In a dry vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂) in a solution of lithium chloride in anhydrous THF (e.g., 0.5 M LiCl in THF). The LiCl helps to solubilize the iodine and the resulting magnesium iodide salts.[7]

  • Titration: Cool the iodine solution in an ice bath. Slowly add the prepared Grignard reagent solution dropwise via a syringe until the characteristic brown/yellow color of the iodine disappears and the solution becomes colorless or slightly yellow.[8]

  • Calculation: The molarity of the Grignard reagent is calculated based on the volume of the Grignard solution required to react with the known moles of iodine. The reaction is as follows: 2 RMgBr + I₂ → 2 R-I + MgBr₂ + MgI₂ Therefore, 2 moles of the Grignard reagent react with 1 mole of iodine.

Other established titration methods include using a known amount of a protic acid like menthol with an indicator such as 1,10-phenanthroline, which gives a distinct color change at the endpoint.[9] Potentiometric titration with 2-butanol is another highly accurate method.[10]

Side Reactions and Mitigation Strategies

Wurtz Coupling

The most significant side reaction is the Wurtz-type coupling, which produces 1,2-bis(3,5-dimethylphenyl)ethane.[1]

Reaction: (CH₃)₂C₆H₃CH₂MgBr + (CH₃)₂C₆H₃CH₂Br → (CH₃)₂C₆H₃CH₂CH₂C₆H₃(CH₃)₂ + MgBr₂

Mitigation Strategies:

  • Slow Addition: This is the most critical factor. Maintaining a low concentration of the benzyl bromide minimizes the chance of it reacting with the formed Grignard reagent.[4]

  • Temperature Control: While the reaction needs to be initiated, allowing the temperature to rise excessively can increase the rate of the coupling reaction. Maintaining a gentle reflux is ideal.[4][6]

  • Solvent Choice: While THF is commonly used, for some benzylic Grignards, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling.[4][5] Diethyl ether is also a viable alternative.[5]

  • Continuous Flow Synthesis: For larger scale preparations, continuous flow reactors can significantly reduce Wurtz coupling by ensuring a low concentration of the halide and excellent heat transfer.[11][12][13]

Safety and Handling

  • This compound is a lachrymator and corrosive. It causes severe skin burns and eye damage.[14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Grignard reagents are highly reactive, pyrophoric (may ignite spontaneously in air), and react violently with water and protic solvents.[15][16] All operations must be conducted under a strict inert atmosphere.[16]

  • Anhydrous ethers (THF, diethyl ether) can form explosive peroxides upon storage and exposure to air.[15] Use freshly dried and tested solvents.

  • Quenching: Unused Grignard reagent must be quenched carefully. This can be done by slowly adding the reagent to a stirred, cooled solution of a non-protic solvent like anhydrous DMF, followed by a protic quench with saturated aqueous ammonium chloride. Never add water or alcohol directly to a concentrated Grignard solution.

Conclusion

The formation of (3,5-dimethylbenzyl)magnesium bromide is a valuable synthetic procedure that requires careful attention to experimental detail. By adhering to strictly anhydrous conditions, controlling the rate of addition and temperature to minimize Wurtz coupling, and validating the reagent concentration via titration, researchers can reliably and safely produce this important synthetic intermediate. The protocol and insights provided herein are designed to empower scientists to achieve successful and reproducible results in their synthetic endeavors.

References

Applications of 3,5-Dimethylbenzyl bromide in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Applications of 3,5-Dimethylbenzyl Bromide in Organic Synthesis

Executive Summary

This compound, also known as α-bromomesitylene, is a versatile reagent in organic synthesis, valued for its unique combination of reactivity and structural properties. The presence of two methyl groups on the aromatic ring meta to the bromomethyl group imparts specific electronic and steric characteristics that chemists can exploit for targeted molecular construction. This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of its primary applications, supported by detailed mechanistic insights and field-proven experimental protocols. We will explore its utility in forming carbon-carbon bonds through organometallic intermediates, constructing complex biaryl systems via cross-coupling reactions, synthesizing substituted amines, and its role as a robust protecting group.

Physicochemical Properties and Core Reactivity

Understanding the fundamental properties of this compound is crucial for its effective application. The benzylic bromide is highly reactive towards nucleophilic substitution, while the methyl groups enhance the electron density of the aromatic ring and provide steric shielding.

PropertyValueSource(s)
IUPAC Name 1-(Bromomethyl)-3,5-dimethylbenzene[1]
Synonyms α-Bromomesitylene[1]
CAS Number 27129-86-8[1][2]
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
Appearance Colorless to white or pale yellow crystalline powder[2]
Melting Point 37-39 °C
Solubility Soluble in organic solvents like THF, diethyl ether, chloroform, toluene[3]
Reactivity Profile Lachrymatory; sensitive to moisture[3][4]

The reactivity of the C-Br bond is characteristic of benzylic halides. It can proceed through both Sₙ1 and Sₙ2 pathways. The formation of a relatively stable secondary benzylic carbocation is facilitated by the electron-donating nature of the two methyl groups, making an Sₙ1 pathway plausible under appropriate conditions (e.g., with weak nucleophiles).[5] However, for reactions with strong nucleophiles, the Sₙ2 mechanism is typically dominant.[5]

Application I: Carbon-Carbon Bond Formation via Grignard Reagents

One of the most powerful applications of this compound is its conversion into the corresponding Grignard reagent, 3,5-dimethylbenzylmagnesium bromide. This organometallic compound is a potent nucleophile used to introduce the 3,5-dimethylbenzyl moiety into a wide range of molecules.[6][7]

Causality Behind Experimental Choices: The synthesis of a Grignard reagent is highly sensitive to moisture and protic solvents, which will quench the reagent.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential. An initiator, such as an iodine crystal, is often used to activate the magnesium surface by removing the passivating magnesium oxide layer.[6][7] The dropwise addition of the bromide solution maintains a controlled reaction rate, preventing an excessive exotherm.[6]

Experimental Protocol 1: Synthesis of 3,5-Dimethylbenzylmagnesium Bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small iodine crystal into the flask.

  • Reagent Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Reaction Start: Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle refluxing is observed. Gentle warming may be applied if the reaction does not start spontaneously.[6]

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[6]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle reflux until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent, ready for subsequent use.[6][7]

Visualization: Grignard Reagent Workflow

G_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product & Use A Dry Glassware & Assemble (3-Neck Flask, Condenser, Funnel) B Add Mg Turnings & I₂ Crystal A->B C Charge Funnel with This compound in Anhydrous Ether B->C D Initiate Reaction (Add small amount of bromide) C->D E Dropwise Addition (Maintain steady reflux) D->E F Stir to Completion (Mg consumed) E->F G 3,5-Dimethylbenzylmagnesium Bromide Solution F->G H React with Electrophile (e.g., Aldehyde, Ketone, CO₂) G->H

Caption: Workflow for the synthesis and use of 3,5-dimethylbenzylmagnesium bromide.

Application II: Biaryl Methane Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[8] While less common than couplings with aryl halides, benzylic bromides can participate in these reactions, enabling the synthesis of diarylmethane and related structures.[9][10] this compound can be coupled with various aryl- or heteroarylboronic acids or their esters to generate structurally diverse products.

Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the benzyl bromide to a Pd(0) complex, forming a Pd(II) intermediate; (2) Transmetalation , where the organic group from the boronic acid derivative replaces the bromide on the palladium center (this step is base-mediated); and (3) Reductive Elimination , which forms the C-C bond of the final product and regenerates the Pd(0) catalyst.[8][11]

Generalized Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%)[9][10]

  • Ligand (e.g., JohnPhos, PPh₃, 4-10 mol%)[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)[9][10]

  • Anhydrous solvent (e.g., DMF, THF/H₂O, Dioxane)[9][10]

Procedure:

  • Setup: To a reaction vessel under an inert atmosphere, add the arylboronic acid, base, palladium catalyst, and ligand.

  • Solvent Addition: Add the anhydrous solvent and stir the mixture for several minutes.

  • Substrate Addition: Add the this compound to the mixture.

  • Reaction: Heat the reaction mixture (e.g., 80-160 °C), often with microwave irradiation to reduce reaction times.[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate1 R-Pd(II)-X L₂ pd0->pd_intermediate1 Oxidative Addition pd_complex [ArB(OH)₃]⁻ pd_complex->pd_intermediate1 B(OH)₃ pd_intermediate2 R-Pd(II)-Ar L₂ pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->pd0 Reductive Elimination product R-Ar (Coupled Product) pd_intermediate2->product r_x R-X (this compound) r_x->pd_intermediate1 boronic ArB(OH)₂ + Base boronic->pd_complex byproduct X⁻ + B(OH)₃

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application III: Synthesis of Biologically Active N-Substituted Compounds

N-alkylation of amines with alkyl halides is a fundamental transformation for synthesizing secondary, tertiary, and quaternary amines.[12] this compound serves as an effective electrophile for introducing the corresponding benzyl group onto a nitrogen atom. This strategy has been employed in medicinal chemistry, for instance, in the synthesis of uracil derivatives with potential anti-HIV activity.[13]

Trustworthiness of Protocol - The Challenge of Selectivity: A significant challenge in the N-alkylation of primary and secondary amines is over-alkylation, as the product amine is often as reactive or more reactive than the starting material.[12][14] To achieve selective mono-alkylation, strategies include using a large excess of the starting amine, or more elegantly, using a competitive deprotonation/protonation strategy where the newly formed secondary amine is kept in its protonated, non-nucleophilic form.[15][16]

Experimental Protocol 2: Mono-N-Alkylation of a Primary Amine

Materials:

  • Primary amine (e.g., benzylamine, 2.0 eq)

  • This compound (1.0 eq)

  • Base (e.g., K₂CO₃, NaHCO₃, or excess amine)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Setup: In a round-bottom flask, dissolve the primary amine (2.0 eq) and a mild base like K₂CO₃ (1.5 eq) in DMF.

  • Addition: Slowly add a solution of this compound (1.0 eq) in a small amount of DMF to the stirred amine solution at room temperature. The use of excess amine helps minimize dialkylation.[17]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting bromide is consumed (monitor by TLC).[13]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or crystallization to isolate the desired N-(3,5-dimethylbenzyl) secondary amine.

Application IV: Protecting Group for Alcohols and Carboxylic Acids

The benzyl group is a common protecting group for hydroxyl and carboxylic acid functionalities due to its stability under a wide range of conditions and its facile removal by catalytic hydrogenolysis.[4][18] The 3,5-dimethylbenzyl group functions similarly but can offer altered stability or cleavage kinetics. It is introduced via a Williamson ether synthesis for alcohols or by reaction with a carboxylate salt.

Expertise & Experience - Why Choose this Protecting Group? The choice of a benzyl-type protecting group is dictated by the overall synthetic strategy. While the parent benzyl group is widely used, substituted variants like 2,4-dimethoxybenzyl (Dmb) are employed in peptide synthesis to prevent side reactions and improve solubility.[19] The 3,5-dimethylbenzyl group, while less common, provides a robust, lipophilic protecting group that is stable to many acidic and basic conditions but can be cleanly removed when needed.

Experimental Protocol 3: O-Alkylation of a Phenol (Williamson Ether Synthesis)

Materials:

  • Phenol (e.g., 3,5-dihydroxybenzaldehyde, 1.0 eq)

  • This compound (or unsubstituted benzyl bromide, 2.2 eq for di-alkylation)[20]

  • Base (e.g., K₂CO₃, NaH, 3.0 eq)

  • Solvent (e.g., DMF, Acetone)

Procedure:

  • Setup: To a solution of the phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).[20]

  • Addition: Slowly add this compound (1.1 eq for mono-alkylation) to the suspension with vigorous stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates completion. Gentle heating can be applied to accelerate the reaction.[20]

  • Work-up: Pour the reaction mixture into ice water to precipitate the product or quench the reaction. Extract with an organic solvent like ethyl acetate.[20]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether, which can be further purified.[20]

References

The 3,5-Dimethylbenzyl (DMBn) Group: A Strategic Asset for Alcohol Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the assembly of complex molecules for research and drug development. While the classical benzyl (Bn) group has long been a workhorse for the protection of alcohols, substituted analogues offer a nuanced toolkit for fine-tuning stability and reactivity. Among these, the 3,5-dimethylbenzyl (DMBn) group emerges as a valuable variant, offering a distinct profile of stability and cleavage that can be strategically leveraged in multi-step synthetic campaigns. This guide provides a comprehensive overview of the application of 3,5-dimethylbenzyl bromide as a protecting agent for alcohols, detailing its chemical rationale, practical protocols, and strategic place within orthogonal protection schemes.

The Rationale for Dimethyl Substitution: Stability and Reactivity Profile

The utility of any protecting group is defined by its ease of installation, its stability to a range of reaction conditions, and the facility of its selective removal.[1] The 3,5-dimethylbenzyl group, like its parent benzyl group, forms a stable ether linkage with alcohols.[2][3] The two methyl groups on the aromatic ring, however, introduce subtle yet significant electronic effects that modulate its reactivity.

Key Characteristics:

  • Enhanced Stability to Hydrogenolysis (Predicted): The electron-donating nature of the two methyl groups is expected to increase the electron density of the aromatic ring. This can strengthen the benzylic C-O bond, potentially rendering the 3,5-dimethylbenzyl ether more robust towards standard catalytic hydrogenolysis conditions compared to the unsubstituted benzyl ether.[4] This enhanced stability can be advantageous in synthetic sequences where other functionalities require hydrogenation while the DMBn-protected alcohol needs to remain intact.

  • General Stability: Like other benzyl ethers, the DMBn group is stable across a wide spectrum of non-reductive conditions, including acidic and basic media, making it compatible with a diverse array of synthetic transformations.[5]

  • Orthogonality: The DMBn group's primary mode of cleavage is reductive, offering orthogonality with protecting groups that are labile to acidic (e.g., silyl ethers, acetals) or basic (e.g., esters) conditions.[3]

Protecting Alcohols with this compound: The Williamson Ether Synthesis

The most common and efficient method for the formation of 3,5-dimethylbenzyl ethers is the Williamson ether synthesis.[2] This venerable reaction proceeds via an SN2 mechanism, wherein an alkoxide, generated from the alcohol, displaces the bromide from this compound.[6]

Experimental Protocol: Protection of a Primary Alcohol

Materials:

  • Primary alcohol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,5-dimethylbenzyl ether.

Deprotection of 3,5-Dimethylbenzyl Ethers: Releasing the Alcohol

The removal of the DMBn group is most commonly achieved through catalytic hydrogenolysis, a mild and efficient method that cleaves the benzylic C-O bond.[7]

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis

Materials:

  • 3,5-Dimethylbenzyl-protected alcohol

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the 3,5-dimethylbenzyl-protected alcohol (1.0 equivalent) in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Palladium on carbon (10 mol%).

  • Securely attach a balloon filled with hydrogen gas to the flask or conduct the reaction in a hydrogenation apparatus at atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be necessary.

Stability and Compatibility Profile

A comprehensive understanding of a protecting group's stability is crucial for strategic planning in multi-step synthesis. The following table summarizes the expected stability of the 3,5-dimethylbenzyl ether under various common reaction conditions.

Condition Category Reagent/Condition Expected Outcome for DMBn Ether
Acidic Mild Acids (e.g., Acetic Acid)Generally Stable
Strong Protic Acids (e.g., HBr, HI)Cleavage
Lewis Acids (e.g., BBr₃, BCl₃)Cleavage
Basic Strong Bases (e.g., NaH, KOH)Stable
Nucleophilic Bases (e.g., LDA, n-BuLi)Stable
Reductive Catalytic Hydrogenation (H₂, Pd/C)Cleavage
Dissolving Metal Reduction (Na, NH₃)Cleavage
Oxidative Mild Oxidants (e.g., PCC, DMP)Stable
Strong Oxidants (e.g., KMnO₄, CrO₃)Potential for benzylic oxidation
DDQLikely slower cleavage than PMB ethers

Strategic Application and Orthogonality

The true power of the 3,5-dimethylbenzyl group lies in its role within a broader orthogonal protection strategy. Its resistance to many conditions allows for the selective deprotection of other alcohol or functional groups.

Illustrative Orthogonal Deprotection Scenario:

Consider a molecule bearing a primary alcohol protected as a 3,5-dimethylbenzyl ether and a secondary alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • The TBDMS group can be selectively cleaved under acidic conditions (e.g., TBAF, HF-Pyridine) while the DMBn ether remains intact.

  • Conversely, the DMBn group can be removed via catalytic hydrogenolysis without affecting the TBDMS ether.

This orthogonality enables the selective unmasking and subsequent reaction of either alcohol at different stages of a synthetic sequence.

Visualizing the Workflow

Protection and Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide  NaH, DMF   DMBn_Ether 3,5-Dimethylbenzyl Ether Alkoxide->DMBn_Ether  this compound   DMBn_Ether_De 3,5-Dimethylbenzyl Ether Deprotected_Alcohol Alcohol DMBn_Ether_De->Deprotected_Alcohol  H₂, Pd/C, MeOH  

Caption: Workflow for the protection of an alcohol as a 3,5-dimethylbenzyl ether and its subsequent deprotection.

Orthogonal Deprotection Strategy

G Start Molecule with DMBn and TBDMS Protected Alcohols Selective_TBDMS_Cleavage Selective TBDMS Cleavage Start->Selective_TBDMS_Cleavage  TBAF or HF-Pyridine   Selective_DMBn_Cleavage Selective DMBn Cleavage Start->Selective_DMBn_Cleavage  H₂, Pd/C   Product_A Free Secondary Alcohol, DMBn Protected Primary Alcohol Selective_TBDMS_Cleavage->Product_A Product_B Free Primary Alcohol, TBDMS Protected Secondary Alcohol Selective_DMBn_Cleavage->Product_B

Caption: Orthogonal deprotection of DMBn and TBDMS ethers.

Conclusion

The 3,5-dimethylbenzyl group represents a valuable, albeit less common, member of the benzyl-type protecting group family. Its predicted enhanced stability to hydrogenolysis, coupled with the general robustness of benzyl ethers, makes it a strategic choice for the protection of alcohols in complex multi-step syntheses. By understanding its reactivity profile and the reliable protocols for its installation and removal, researchers and drug development professionals can effectively integrate the 3,5-dimethylbenzyl group into their synthetic strategies, enabling the efficient and selective construction of intricate molecular architectures.

References

Synthesis of (3,5-Dimethylbenzyl)triphenylphosphonium Bromide: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide for the synthesis of (3,5-dimethylbenzyl)triphenylphosphonium bromide, a versatile phosphonium salt intermediate crucial for various synthetic applications, notably as a precursor to Wittig reagents for the formation of carbon-carbon double bonds. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step protocol, and an exploration of the underlying chemical principles.

Introduction and Significance

Phosphonium salts are a cornerstone of modern organic synthesis, primarily serving as precursors to phosphorus ylides, the key components in the Wittig reaction. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1] The specific phosphonium salt derived from 3,5-dimethylbenzyl bromide is of particular interest as it allows for the introduction of the 3,5-dimethylbenzyl moiety into a target molecule. This structural motif is present in various biologically active compounds and advanced materials. Beyond the Wittig reaction, benzylphosphonium salts can also function as phase-transfer catalysts and are used in the synthesis of complex organic molecules and polymers.[2]

This application note details the direct synthesis of (3,5-dimethylbenzyl)triphenylphosphonium bromide from commercially available starting materials, focusing on a robust and scalable laboratory procedure. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental protocol, and discuss critical parameters to ensure a successful and reproducible synthesis.

Reaction Mechanism and Scientific Rationale

The formation of (3,5-dimethylbenzyl)triphenylphosphonium bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, the phosphorus atom of triphenylphosphine, acting as a potent nucleophile due to its lone pair of electrons, attacks the electrophilic benzylic carbon of this compound.[4] The carbon-bromine bond is concurrently cleaved, with bromide being a good leaving group.

The choice of a non-polar aprotic solvent like toluene is strategic. It readily dissolves the starting materials, facilitating their interaction, while the resulting phosphonium salt, being ionic, is insoluble and precipitates out of the solution upon formation. This precipitation drives the reaction to completion according to Le Châtelier's principle and simplifies the isolation of the product. Heating the reaction mixture under reflux provides the necessary activation energy for the SN2 reaction to proceed at a practical rate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (3,5-dimethylbenzyl)triphenylphosphonium bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableHandle with care, lachrymator.
Triphenylphosphine99%Commercially available
TolueneAnhydrousCommercially available
Diethyl etherAnhydrousCommercially availableFor washing the product.
Round-bottom flask-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Heating mantle-Standard laboratory supplier
Büchner funnel and flask-Standard laboratory supplierFor filtration.
Vacuum source-Standard laboratory supplier
Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: To the flask, add triphenylphosphine (1.0-1.1 eq) followed by anhydrous toluene (sufficient to make an approximately 0.3 M solution).

  • Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by the formation of a white precipitate. The reaction is generally allowed to proceed for 12-24 hours.[5]

  • Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The precipitated white solid is collected by vacuum filtration using a Büchner funnel.

  • Purification: The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: The purified (3,5-dimethylbenzyl)triphenylphosphonium bromide is dried under vacuum to yield a white crystalline solid.

Characterization

The identity and purity of the synthesized phosphonium salt should be confirmed by standard analytical techniques:

  • Melting Point: The melting point of the product should be determined and compared to literature values for analogous compounds. For instance, the closely related (3,5-dimethoxybenzyl)triphenylphosphonium bromide has a melting point of 269-270 °C.[6]

  • NMR Spectroscopy:

    • 1H NMR: The spectrum should show characteristic peaks for the aromatic protons of the triphenylphosphine and the 3,5-dimethylbenzyl groups, as well as a characteristic doublet for the benzylic methylene protons (CH2-P) due to coupling with the phosphorus nucleus.

    • 13C NMR: The spectrum will display the expected signals for all carbon atoms in the molecule.

    • 31P NMR: A single peak in the 31P NMR spectrum is indicative of the formation of the phosphonium salt.[7]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization reagents Weigh this compound and Triphenylphosphine solvent Add anhydrous Toluene to a round-bottom flask reagents->solvent setup Assemble reflux apparatus under inert atmosphere solvent->setup reflux Heat to reflux (12-24 hours) setup->reflux cool Cool to room temperature reflux->cool filter Vacuum filter the precipitated solid cool->filter wash Wash with anhydrous diethyl ether filter->wash dry Dry under vacuum wash->dry product (3,5-Dimethylbenzyl)triphenyl- phosphonium bromide dry->product analysis Melting Point NMR (1H, 13C, 31P) product->analysis

Figure 1: A schematic overview of the synthesis workflow for (3,5-Dimethylbenzyl)triphenylphosphonium bromide.

Alternative Microwave-Assisted Synthesis

For researchers seeking a more rapid and efficient method, microwave-assisted synthesis offers a compelling alternative to conventional heating.[8] A general procedure involves heating a mixture of the substituted benzyl bromide and triphenylphosphine in a suitable solvent, such as THF, in a sealed microwave reactor.

General Microwave Protocol:
  • Combine this compound (1.0 eq) and triphenylphosphine (1.0-1.1 eq) in a microwave-safe reaction vessel.

  • Add a suitable solvent (e.g., THF).

  • Seal the vessel and heat in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, the product can be isolated by filtration and purified as described in the conventional protocol.

This method can significantly reduce reaction times and potentially improve yields. However, it requires specialized microwave equipment and careful optimization of reaction parameters.

Causality and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Stoichiometry: The use of a slight excess of triphenylphosphine can help to ensure the complete consumption of the benzyl bromide.

  • Solvent Choice: Toluene's ability to dissolve reactants while precipitating the product is crucial for both driving the reaction and simplifying purification.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere prevents potential oxidation of triphenylphosphine, especially during prolonged heating.

  • Purification: Washing the crude product with diethyl ether is effective in removing non-polar impurities, such as unreacted triphenylphosphine and residual toluene.

  • Characterization: The combination of melting point determination and multinuclear NMR spectroscopy provides a definitive confirmation of the product's identity and purity, making the protocol self-validating.

Conclusion

The synthesis of (3,5-dimethylbenzyl)triphenylphosphonium bromide is a straightforward and reliable procedure that provides access to a valuable synthetic intermediate. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The detailed protocol and insights provided in this application note are designed to empower scientists in their synthetic endeavors, from small-scale research to larger-scale drug development campaigns.

References

Wittig reaction protocol using 3,5-Dimethylbenzyl bromide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Wittig Reaction: Synthesis of Stilbene Derivatives Using 3,5-Dimethylbenzyl Bromide

Authored by a Senior Application Scientist

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This application note provides a comprehensive protocol for the synthesis of stilbene-type molecules utilizing this compound as a key precursor. We delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental procedures, and offer expert insights into critical aspects such as reagent selection, reaction control, and product purification. This guide is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful olefination reaction for the synthesis of complex molecular architectures.

Introduction: The Power of Phosphonium Ylides

Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction has become an indispensable tool for converting aldehydes and ketones into alkenes.[3] The reaction's power lies in its reliability and the predictable formation of the C=C bond at a specific location, a task that can be challenging using other elimination-based methods.[2]

The core of the reaction involves a phosphorus ylide, also known as a Wittig reagent, which is a neutral molecule containing a formally negatively charged carbon adjacent to a formally positively charged phosphorus atom.[2] These ylides are typically prepared in situ and react readily with carbonyls to yield an alkene and a phosphine oxide byproduct, with the formation of the very stable phosphorus-oxygen double bond being the thermodynamic driving force for the reaction.[4][5]

This protocol focuses on the use of this compound to generate a benzyl-substituted phosphonium ylide. Such ylides are precursors to stilbenes and their derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[6][7]

Reaction Mechanism and Stereochemical Considerations

Understanding the Wittig mechanism is crucial for controlling the reaction outcome, particularly the stereochemistry of the resulting alkene. The process can be broken down into three primary stages:

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt using a strong base to generate the nucleophilic phosphorus ylide.

  • Oxaphosphetane Intermediate: The ylide attacks the electrophilic carbonyl carbon. While early proposals suggested a zwitterionic betaine intermediate, modern evidence, particularly in lithium-salt-free conditions, supports a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[1][4][8]

  • Cycloreversion: The unstable oxaphosphetane collapses, breaking the C-P and C-O bonds and forming a new C=C π-bond (the alkene) and a P=O π-bond (triphenylphosphine oxide).

Wittig_Mechanism Figure 1: Wittig Reaction Mechanism cluster_reactants Reactants cluster_products Products Ylide Phosphonium Ylide (R'₂C=PPh₃) Intermediate Oxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Intermediate Alkene Alkene (R'₂C=CR₂) Intermediate->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph₃P=O) Intermediate->TPPO Protocol_A Figure 2: Workflow for Phosphonium Salt Synthesis A 1. Combine Reactants (this compound & PPh₃) in Toluene B 2. Reflux (e.g., 110°C, 24h) A->B C 3. Cool to RT (Precipitation Occurs) B->C D 4. Isolate Solid (Vacuum Filtration) C->D E 5. Wash & Dry (Wash with cold toluene/ether, dry under vacuum) D->E F Product: (3,5-Dimethylbenzyl)- triphenylphosphonium bromide E->F Protocol_B Figure 3: Workflow for the Wittig Reaction A 1. Suspend Phosphonium Salt in anhydrous THF under N₂ B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Base (n-BuLi) (Formation of orange/red ylide) B->C D 4. Add Aldehyde (Color dissipates) C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Quench Reaction (Saturated NH₄Cl) E->F G 7. Work-up & Purification (Extraction, Chromatography) F->G H Final Product: Alkene G->H

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dimethylbenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of organic molecules, from polyolefins and styrenes to complex pharmaceuticals.[1] The reaction's prominence was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[1]

This guide provides a detailed exploration of the Suzuki coupling reaction as applied to a specific class of electrophiles: 3,5-dimethylbenzyl bromide derivatives. These substrates are valuable building blocks in medicinal chemistry and materials science, where the 3,5-dimethylphenyl motif can impart desirable lipophilic and steric properties. The diarylmethane structures synthesized through this method are prevalent in numerous biologically active compounds and pharmaceutical agents.[3][4]

While the Suzuki coupling of aryl halides is extensively documented, the use of sp³-hybridized electrophiles such as benzyl bromides presents unique challenges and considerations. This document will delve into the mechanistic nuances, provide a robust experimental protocol, and offer insights into potential side reactions and optimization strategies pertinent to the coupling of this compound derivatives.

Reaction Mechanism: The Catalytic Cycle

The mechanism of the Suzuki coupling reaction is a well-studied catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) intermediate.[1] For benzylic halides, this step often proceeds with an inversion of stereochemistry.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[1] This process is facilitated by a base, which activates the organoboron compound by forming a more nucleophilic borate species.[7][8][9] The exact mechanism of transmetalation is still a subject of detailed investigation.[1]

  • Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired carbon-carbon bond of the product.[1][10] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate [R-Pd(II)Ln(X)] OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled [R-Pd(II)Ln(R')] Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product Coupled Product (R-R') RedElim->Product R_X This compound (R-X) R_X->OxAdd R_B Organoboron Reagent (R'-BY2) R_B->Transmetalation Base Base Base->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSpecificationsRecommended Supplier
This compound≥98% puritySigma-Aldrich, Alfa Aesar
Arylboronic acidVaries by desired productCombi-Blocks, TCI
Palladium Catalyste.g., PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂Strem Chemicals, Acros Organics
Ligand (if needed)e.g., SPhos, JohnPhosStrem Chemicals, Acros Organics
Basee.g., Cesium carbonate (Cs₂CO₃)Sigma-Aldrich, Fisher Scientific
SolventAnhydrous THF/Water mixtureJ.T. Baker, EMD Millipore
Inert GasArgon or Nitrogen (≥99.998%)Airgas, Praxair
Reaction VesselsSchlenk flask or sealed tubeChemglass, Wilmad-LabGlass
Magnetic Stirrer/HotplateStandard laboratory gradeIKA, Corning
Analytical EquipmentTLC plates, LC-MS, NMRMilliporeSigma, Agilent, Bruker
Experimental Protocol: General Procedure

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow start Start: Assemble Reaction step1 1. Add this compound, arylboronic acid, and base to a dry reaction vessel. start->step1 step2 2. Purge the vessel with an inert gas (Argon or Nitrogen). step1->step2 step3 3. Add the palladium catalyst and any additional ligand. step2->step3 step4 4. Add the anhydrous solvent mixture (e.g., THF/H₂O). step3->step4 step5 5. Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and stir. step4->step5 step6 6. Monitor reaction progress by TLC or LC-MS. step5->step6 step7 7. Upon completion, cool to room temperature and perform an aqueous workup. step6->step7 step8 8. Extract the product with an organic solvent (e.g., ethyl acetate). step7->step8 step9 9. Dry the organic layer, filter, and concentrate under reduced pressure. step8->step9 step10 10. Purify the crude product by column chromatography. step9->step10 end_node End: Characterize Pure Product step10->end_node caption Experimental workflow for Suzuki coupling.

Figure 2: Experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).[3][10] The use of an excess of the boronic acid and base is common to drive the reaction to completion.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%) and, if necessary, an appropriate ligand (e.g., SPhos, 2-10 mol%).[3] The choice of catalyst and ligand can significantly impact reaction efficiency, particularly with challenging substrates.

  • Solvent Addition: Add the anhydrous solvent system, such as a 10:1 mixture of tetrahydrofuran (THF) and water, via syringe.[3] The water is crucial for the role of the base in activating the boronic acid.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 70-90 °C with vigorous stirring.[3] The optimal temperature will depend on the specific substrates and catalyst system used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[10]

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure diarylmethane product.

Results and Discussion

The success of the Suzuki coupling with this compound derivatives is contingent on several factors. The following table provides representative data based on literature for similar systems.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)7723~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃ (3)DMF9020~80-90
32-Naphthylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)7723~80-90
43-Thienylboronic acidPd(OAc)₂ (5) / JohnPhos (10)K₂CO₃ (3)DMF1400.33~60-70

Note: Yields are illustrative and based on similar reactions reported in the literature. Actual yields may vary.[3][11]

Key Considerations and Troubleshooting
  • Steric Hindrance: The two methyl groups at the 3 and 5 positions of the benzyl bromide can exert some steric influence, potentially slowing the rate of oxidative addition.[12][13] However, this substitution pattern is generally well-tolerated. For more sterically demanding arylboronic acids (e.g., those with ortho-substituents), the use of bulky, electron-rich phosphine ligands like SPhos or JohnPhos can be beneficial in promoting both oxidative addition and reductive elimination.[11]

  • Side Reactions: A common side reaction in Suzuki couplings with benzyl halides is homocoupling of the benzyl bromide to form 1,2-bis(3,5-dimethylphenyl)ethane. This can be minimized by carefully controlling the reaction temperature and ensuring the efficient progress of the transmetalation step. Another potential side reaction is protodeboronation of the organoboron reagent, which can be mitigated by using a suitable base and avoiding prolonged reaction times at high temperatures.[14]

  • Choice of Base: The base plays a critical role in the catalytic cycle.[7] Stronger bases like cesium carbonate are often effective, but weaker bases such as potassium carbonate or potassium phosphate can also be used, sometimes with improved functional group compatibility.[3][11] The choice of base can also influence the selectivity of the reaction when competing boronic acids are present.

  • Ligand Selection: For challenging couplings, or if a ligand-free system proves ineffective, the use of phosphine ligands is often necessary. Ligands can stabilize the palladium catalyst, prevent its decomposition, and tune its reactivity.[4] Bulky, electron-donating ligands are frequently employed for Suzuki couplings involving sp³-hybridized electrophiles.[11][15]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of diarylmethanes from this compound derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocol and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this important transformation in their synthetic endeavors. The wide availability of boronic acids and the functional group tolerance of the reaction make it an attractive method for the rapid generation of molecular diversity in drug discovery and materials science.[16][17]

References

The Strategic deployment of 3,5-Dimethylbenzyl Bromide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among the vast arsenal of chemical building blocks available to the medicinal chemist, 3,5-dimethylbenzyl bromide has emerged as a versatile and valuable synthon. Its unique steric and electronic properties, conferred by the meta-disposed methyl groups, allow for the nuanced modulation of a molecule's interaction with its biological target. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the rationale behind its use.

The 3,5-Dimethylbenzyl Moiety: A Privileged Scaffold in Drug Design

The 3,5-dimethylbenzyl group is more than a simple lipophilic spacer. The methyl groups at the 3 and 5 positions of the phenyl ring provide a specific steric profile that can enhance binding affinity and selectivity by occupying hydrophobic pockets within a target protein. Furthermore, the electron-donating nature of the methyl groups can influence the electronic properties of the entire molecule, impacting its reactivity and metabolic stability.

This strategic substitution pattern has been successfully exploited in the development of a range of therapeutic agents, most notably in the field of antiviral research. The 3,5-dimethylbenzyl moiety has been identified as a key component in a series of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][2][3][4]

Application Focus: Potent Anti-HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant breakthrough in the application of this compound has been in the synthesis of novel uracil analogs as highly effective NNRTIs.[3][4] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function and halts viral replication.[1][2]

The 3,5-dimethylbenzyl group in these inhibitors plays a crucial role in their potent antiviral activity. Molecular modeling studies have revealed that this lipophilic moiety fits snugly into a hydrophobic pocket of the NNRTI binding site, contributing significantly to the overall binding affinity of the molecule.[4]

A noteworthy example is the synthesis of 3-(3,5-dimethylbenzyl)uracil derivatives, which have demonstrated impressive anti-HIV-1 activity with EC50 values in the submicromolar range.[4] The general synthetic approach involves the N-alkylation of a uracil derivative with this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of key intermediates for drug discovery.

Protocol 1: N-Alkylation of Uracil with this compound

This protocol outlines the synthesis of 3-(3,5-dimethylbenzyl)uracil, a core scaffold for a series of potent anti-HIV-1 NNRTIs. The reaction proceeds via a nucleophilic substitution, where the uracil anion attacks the benzylic carbon of this compound.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions Uracil Uracil Intermediate Uracil Anion Uracil->Intermediate Deprotonation Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Reagent This compound Product 3-(3,5-Dimethylbenzyl)uracil Reagent->Product Intermediate->Product SN2 Attack

References

Application Notes and Protocols for 3,5-Dimethylbenzyl Bromide in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of 3,5-Dimethylbenzyl Bromide in Advancing Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] This is achieved through the use of a phase transfer agent, which transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1][2] Quaternary ammonium salts are a cornerstone of PTC, acting as highly effective catalysts for a multitude of chemical transformations.

This compound serves as an excellent precursor for the synthesis of specialized quaternary ammonium salt phase transfer catalysts. The presence of the two methyl groups on the benzene ring increases the lipophilicity of the resulting quaternary ammonium cation, which can enhance its solubility and performance in the organic phase. This guide provides detailed application notes and protocols for the synthesis of a phase transfer catalyst from this compound and its subsequent application in key organic transformations.

Core Attributes of this compound

This compound, also known as α-bromomesitylene, is a solid at room temperature with a melting point of 37-39 °C.[3][4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₁₁Br[3][4]
Molecular Weight 199.09 g/mol [3][4]
Appearance Powder[3][4]
Melting Point 37-39 °C[3][4]
CAS Number 27129-86-8[3][4]

Safety Information: this compound is corrosive and causes severe skin burns and eye damage.[3][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of a Quaternary Ammonium Phase Transfer Catalyst from this compound

The first step in utilizing this compound for PTC is its conversion into a quaternary ammonium salt. This is typically achieved through a straightforward SN2 reaction with a tertiary amine. The resulting N-(3,5-dimethylbenzyl)triethylammonium bromide is a lipophilic salt that can effectively shuttle anions between the aqueous and organic phases.

Protocol: Synthesis of N-(3,5-dimethylbenzyl)triethylammonium bromide

Objective: To synthesize a quaternary ammonium salt from this compound for use as a phase transfer catalyst.

Materials:

  • This compound

  • Triethylamine

  • Ethyl acetate (or another suitable solvent like butanone)[6]

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethyl acetate.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • The quaternary ammonium salt will precipitate out of the solution. If precipitation is slow, cooling the flask in an ice bath can be beneficial.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethyl acetate or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-(3,5-dimethylbenzyl)triethylammonium bromide as a white to off-white solid.

Causality of Experimental Choices:

  • Stoichiometry: A slight excess of triethylamine is used to ensure the complete conversion of the this compound.

  • Solvent: Ethyl acetate is a good choice as it dissolves the reactants at reflux but has lower solubility for the quaternary ammonium salt product at room temperature, facilitating its isolation by precipitation.

  • Temperature: Heating the reaction to reflux increases the rate of the SN2 reaction.

Application Notes: O-Alkylation of Phenols

The Williamson ether synthesis is a classic and widely used method for preparing ethers. Phase transfer catalysis significantly enhances the efficiency of this reaction, particularly for the O-alkylation of phenols, by allowing the use of inexpensive and safer inorganic bases like sodium hydroxide.[7]

Mechanism of PTC in O-Alkylation

The mechanism involves the transfer of the phenoxide anion from the aqueous phase to the organic phase by the quaternary ammonium cation.

PTC_O_Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_phenol Phenol (ArOH) aq_phenoxide Phenoxide (ArO⁻ Na⁺) aq_phenol->aq_phenoxide Deprotonation aq_naoh NaOH aq_naoh->aq_phenoxide org_catalyst_phenoxide Q⁺ArO⁻ aq_phenoxide->org_catalyst_phenoxide Anion Exchange aq_catalyst_in Q⁺X⁻ aq_catalyst_in->org_catalyst_phenoxide aq_catalyst_out Q⁺Br⁻ aq_catalyst_out->aq_catalyst_in Cycle Repeats org_alkyl_halide Alkyl Bromide (R-Br) org_ether Ether (ArOR) org_alkyl_halide->org_ether org_ether->aq_catalyst_out Catalyst Regeneration org_catalyst_phenoxide->org_ether SN2 Reaction interface Interface

Caption: PTC mechanism for O-alkylation of phenols.

Protocol: O-Alkylation of 4-tert-Butylphenol with Benzyl Bromide

Objective: To synthesize 1-(benzyloxy)-4-tert-butylbenzene using a phase transfer catalyst derived from this compound.

Materials:

  • 4-tert-Butylphenol

  • Benzyl bromide

  • 50% (w/w) aqueous sodium hydroxide solution

  • N-(3,5-dimethylbenzyl)triethylammonium bromide (catalyst)

  • Toluene

  • Round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 4-tert-butylphenol (1 equivalent), toluene, and N-(3,5-dimethylbenzyl)triethylammonium bromide (0.02 equivalents).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Slowly add benzyl bromide (1.05 equivalents) to the mixture.

  • Heat the reaction mixture to 60-70°C and maintain with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and add water to dissolve the salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by distillation or recrystallization.

Causality of Experimental Choices:

  • Catalyst Loading: A catalytic amount (2 mol%) is sufficient to facilitate the reaction efficiently.

  • Base Concentration: A concentrated (50%) aqueous solution of NaOH is used to favor the deprotonation of the phenol and to minimize the amount of water in the system, which can hydrate the phenoxide and reduce its nucleophilicity.[4]

  • Vigorous Stirring: This is crucial to maximize the interfacial area between the aqueous and organic phases, which increases the rate of anion exchange.[8]

Application Notes: C-Alkylation of Active Methylene Compounds

Phase transfer catalysis is also highly effective for the C-alkylation of compounds with acidic methylene protons, such as phenylacetonitrile.[9][10] The catalyst facilitates the deprotonation of the active methylene group at the interface and transports the resulting carbanion into the organic phase for reaction with an alkylating agent.

Mechanism of PTC in C-Alkylation

The mechanism is analogous to O-alkylation, involving the transport of a carbanion instead of a phenoxide.

PTC_C_Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_nitrile Phenylacetonitrile (PhCH₂CN) aq_carbanion Carbanion (PhCH⁻CN Na⁺) aq_nitrile->aq_carbanion Deprotonation aq_naoh NaOH aq_naoh->aq_carbanion org_catalyst_carbanion Q⁺PhCH⁻CN aq_carbanion->org_catalyst_carbanion Anion Exchange aq_catalyst_in Q⁺X⁻ aq_catalyst_in->org_catalyst_carbanion aq_catalyst_out Q⁺Br⁻ aq_catalyst_out->aq_catalyst_in Cycle Repeats org_alkyl_halide Ethyl Bromide (Et-Br) org_product Alkylated Nitrile (Ph-CH(Et)-CN) org_alkyl_halide->org_product org_product->aq_catalyst_out Catalyst Regeneration org_catalyst_carbanion->org_product SN2 Reaction interface Interface

Caption: PTC mechanism for C-alkylation of phenylacetonitrile.

Protocol: C-Alkylation of Phenylacetonitrile with Ethyl Bromide

Objective: To synthesize 2-phenylbutyronitrile using a phase transfer catalyst derived from this compound.[10]

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • 50% (w/w) aqueous sodium hydroxide solution

  • N-(3,5-dimethylbenzyl)triethylammonium bromide (catalyst)

  • Toluene (as an alternative to benzene)

  • Round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine the 50% aqueous sodium hydroxide solution, phenylacetonitrile (1.1 equivalents), and N-(3,5-dimethylbenzyl)triethylammonium bromide (0.01 equivalents).[9][10]

  • Begin vigorous stirring.

  • Slowly add ethyl bromide (1.0 equivalent) dropwise over approximately 1.5 to 2 hours, maintaining the reaction temperature between 28-35°C.[9][10]

  • After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

  • Increase the temperature to 40°C and stir for another 30 minutes to ensure the reaction goes to completion.[10]

  • Cool the reaction mixture to room temperature and dilute with water and toluene.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an additional portion of toluene.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and then water again.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The product, 2-phenylbutyronitrile, can be purified by vacuum distillation.

Causality of Experimental Choices:

  • Stoichiometry: A slight excess of the nitrile is used to minimize the potential for dialkylation, a common side reaction.[9]

  • Temperature Control: Maintaining the temperature between 28-35°C during the addition of ethyl bromide helps to control the exothermic reaction and prevent side reactions.

  • Catalyst Choice: The lipophilic nature of the N-(3,5-dimethylbenzyl)triethylammonium cation is crucial for efficiently transporting the carbanion into the organic phase.

Application Notes: Cyanation Reactions

Phase transfer catalysis is an excellent method for nucleophilic substitution reactions involving the cyanide ion, such as the conversion of benzyl halides to benzyl cyanides.[11][12] This avoids the need for polar aprotic solvents like DMSO or DMF.

Protocol: Cyanation of Benzyl Chloride

Objective: To synthesize benzyl cyanide from benzyl chloride using a phase transfer catalyst derived from this compound.

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • N-(3,5-dimethylbenzyl)triethylammonium bromide (catalyst)

  • Water

  • Toluene

  • Round-bottom flask with a mechanical stirrer and reflux condenser

Procedure:

  • Caution! Cyanides are highly toxic. This procedure must be carried out in a well-ventilated fume hood, and appropriate safety precautions must be taken.

  • Prepare a concentrated aqueous solution of sodium cyanide.

  • In a round-bottom flask, combine the aqueous sodium cyanide solution, benzyl chloride (1 equivalent) dissolved in toluene, and N-(3,5-dimethylbenzyl)triethylammonium bromide (0.02 equivalents).

  • Heat the mixture to 80-90°C with vigorous stirring for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it carefully with water and then brine to remove any residual cyanide.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting benzyl cyanide can be purified by vacuum distillation.

Causality of Experimental Choices:

  • Cyanide Source: A concentrated aqueous solution of NaCN or KCN provides a high concentration of cyanide ions in the aqueous phase, driving the anion exchange with the catalyst.[4]

  • Solvent: Toluene is a suitable inert organic solvent for this reaction.[4]

  • Temperature: The elevated temperature increases the reaction rate.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of effective phase transfer catalysts. The resulting quaternary ammonium salts, such as N-(3,5-dimethylbenzyl)triethylammonium bromide, demonstrate excellent catalytic activity in a range of important organic transformations, including O-alkylation, C-alkylation, and cyanation. The protocols provided herein offer a robust foundation for researchers and drug development professionals to leverage the benefits of phase transfer catalysis, leading to more efficient, scalable, and environmentally benign synthetic processes.

References

Application Notes and Protocols for N-Alkylation with 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process involves the introduction of an alkyl group onto a nitrogen atom, typically of an amine, to yield a more substituted amine.[1] The resulting N-alkylated compounds are pivotal intermediates and final products in the pharmaceutical, agrochemical, and materials science industries. Among the various alkylating agents, benzyl halides are particularly valuable due to the stability of the benzyl group and its utility as a protecting group or a key pharmacophore.

This application note provides a detailed guide to the experimental procedure for N-alkylation using 3,5-dimethylbenzyl bromide. This specific reagent is of interest due to the presence of the dimethyl-substituted phenyl ring, which can impart unique steric and electronic properties to the target molecule. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for various nitrogen-containing substrates, and discuss critical experimental parameters that influence reaction outcomes.

Mechanistic Overview: The SN2 Reaction

The N-alkylation of amines with alkyl halides, such as this compound, predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, with the halide ion acting as the leaving group.

A crucial aspect of this reaction is the liberation of a proton from the amine and a halide ion, which combine to form a hydrohalic acid (HBr in this case).[3] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is incorporated into the reaction mixture to neutralize the generated acid, thereby ensuring the continuous availability of the nucleophilic amine for the alkylation reaction.[3]

The choice of base is critical and depends on the reactivity of the amine and the desired selectivity. For primary amines, over-alkylation to form secondary and tertiary amines is a common side reaction, as the initially formed secondary amine is often more nucleophilic than the starting primary amine.[4] The use of a hindered, non-nucleophilic base can help to mitigate this issue.

General Experimental Workflow

The following diagram illustrates a typical workflow for the N-alkylation of a nitrogen-containing compound with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Reagents: - Amine/Heterocycle - this compound - Base (e.g., K₂CO₃, Et₃N) - Solvent (e.g., ACN, DMF) start->reagents setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂ or Ar) reagents->setup addition Slow addition of This compound setup->addition stirring Stir at specified temperature (e.g., RT to reflux) addition->stirring monitoring Monitor by TLC or LC-MS stirring->monitoring quench Quench reaction monitoring->quench extract Aqueous work-up and extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: - Column chromatography - Recrystallization concentrate->purify characterize Characterization: - NMR - MS - IR purify->characterize end Pure N-alkylated product characterize->end

Caption: General workflow for N-alkylation with this compound.

Protocol 1: N-Alkylation of Primary Aliphatic Amines

This protocol details the mono-N-alkylation of a primary aliphatic amine using a carbonate base to control over-alkylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Primary aliphatic amineReagentSigma-Aldrich
This compound≥97.0% (GC)[5]Sigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
Acetonitrile (ACN)AnhydrousVWR
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel230-400 mesh
TLC platesSilica gel 60 F254Merck

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary aliphatic amine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M of the amine.

  • Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Addition of Alkylating Agent: Dissolve this compound (1.05 equiv) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine suspension at room temperature over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure mono-N-(3,5-dimethylbenzyl) amine.

Protocol 2: N-Alkylation of Anilines

This protocol describes the N-alkylation of anilines, which are generally less nucleophilic than aliphatic amines.[6] A stronger base and potentially higher temperatures may be required.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Aniline derivativeReagentSigma-Aldrich
This compound≥97.0% (GC)[5]Sigma-Aldrich
Sodium hydride (NaH), 60% dispersion in mineral oilAlfa Aesar
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Diethyl etherACS GradeFisher Scientific
Deionized water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel230-400 mesh
TLC platesSilica gel 60 F254Merck

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add sodium hydride (1.2 equiv) under a stream of nitrogen.

  • Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous DMF to the flask.

  • Amine Deprotonation: Dissolve the aniline derivative (1.0 equiv) in anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Dissolve this compound (1.1 equiv) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(3,5-dimethylbenzyl)aniline.

Protocol 3: N-Alkylation of N-Heterocycles

This protocol outlines the N-alkylation of a nitrogen-containing heterocycle, such as imidazole or benzimidazole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-HeterocycleReagentCombi-Blocks
This compound≥97.0% (GC)[5]Sigma-Aldrich
Cesium carbonate (Cs₂CO₃)99.9%Strem Chemicals
Acetonitrile (ACN)AnhydrousVWR
Dichloromethane (DCM)ACS GradeFisher Scientific
Deionized water
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel230-400 mesh
TLC platesSilica gel 60 F254Merck

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the N-heterocycle (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 equiv) in anhydrous acetonitrile to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N-(3,5-dimethylbenzyl) heterocycle.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, or suboptimal conditions.[7]- Increase reaction temperature or time. - Use a stronger base or a different solvent. - Ensure all reagents are anhydrous.
Over-alkylation The N-alkylated product is more nucleophilic than the starting amine.[4]- Use a larger excess of the starting amine. - Employ a bulky, non-nucleophilic base. - Add the alkylating agent slowly at a lower temperature.
No Reaction Deactivated amine, steric hindrance, or poor solubility.- Use a more polar aprotic solvent like DMF or DMSO.[8] - Employ a stronger base to deprotonate the amine. - Increase the reaction temperature.
Purification Difficulties Close polarity of starting material and product, or presence of byproducts.- Optimize the eluent system for column chromatography. - Consider derivatization to aid separation. - Attempt recrystallization from various solvent systems.[7]

Safety Precautions

This compound is a lachrymator and corrosive, causing severe skin and eye burns.[9][10] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9] Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[9][10]

References

Scale-up synthesis of 3,5-Dimethylbenzylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Scale-up Synthesis of 3,5-Dimethylbenzylmagnesium Bromide

Abstract

This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 3,5-Dimethylbenzylmagnesium bromide, a critical Grignard reagent utilized in advanced organic synthesis for the pharmaceutical and fine chemical industries. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical scale-up challenges such as thermal management and side-reaction mitigation, and establishes a robust, self-validating protocol. It is intended for researchers, process chemists, and drug development professionals seeking to implement this synthesis on a larger scale safely and efficiently.

Introduction: The Strategic Importance of 3,5-Dimethylbenzylmagnesium Bromide

Grignard reagents are foundational tools in organic chemistry, celebrated for their efficacy in forming new carbon-carbon bonds.[1][2] Among these, 3,5-Dimethylbenzylmagnesium bromide offers a unique combination of nucleophilicity and steric properties, making it a valuable intermediate for introducing the 3,5-dimethylbenzyl moiety into complex molecular architectures. Its application is prevalent in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic compounds.

However, the transition from a bench-scale procedure to a pilot or industrial-scale synthesis introduces significant challenges. The inherent reactivity and exothermic nature of Grignard reagent formation demand meticulous control over process parameters to ensure safety, yield, and purity.[2][3] This guide provides the field-proven insights necessary to navigate these complexities.

Reaction Overview and Mechanistic Considerations

The synthesis is achieved through the oxidative insertion of magnesium metal into the carbon-bromine bond of 3,5-dimethylbenzyl bromide. This reaction is conducted under strictly anhydrous conditions, typically in an ethereal solvent like Tetrahydrofuran (THF), which is crucial for solvating and stabilizing the resulting organomagnesium complex.[4][5][6]

Overall Reaction: (CH₃)₂C₆H₃CH₂Br + Mg → (CH₃)₂C₆H₃CH₂MgBr

The primary mechanistic challenge in the formation of benzylic Grignard reagents is the competing Wurtz-type coupling reaction.[6][7] In this undesired pathway, the newly formed Grignard reagent acts as a nucleophile, attacking a molecule of the starting halide to form a dimer (1,2-bis(3,5-dimethylphenyl)ethane). Careful control over addition rates and temperature is paramount to minimizing this side product.[6][8]

Critical Process Parameters for Scale-Up Success

Successful and safe scale-up hinges on the precise control of several key variables. The rationale behind each choice is as critical as the parameter itself.

ParameterRecommended SpecificationRationale & Impact on Scale-Up
Reagent Purity This compound (>98%), Magnesium turnings (>99.5%)Impurities in the halide can inhibit the reaction. The magnesium surface must be free of significant oxide layers to ensure proper initiation.[7]
Solvent Selection Anhydrous Tetrahydrofuran (THF), <50 ppm H₂OTHF is often preferred over diethyl ether for scale-up due to its higher boiling point (providing a wider operating temperature range) and superior ability to solvate the Grignard reagent.[9] The reaction is highly sensitive to moisture, which quenches the reagent.[2][10]
Magnesium Activation Chemical (Iodine, 1,2-Dibromoethane) or Mechanical (crushing)On a large scale, the magnesium surface area-to-volume ratio decreases. Activation is essential to remove the passivating magnesium oxide layer and create reactive sites for initiation.[7][9]
Reaction Initiation Localized heating, addition of a small aliquot of halide solutionGrignard reactions often have an induction period. The onset of the reaction is marked by a noticeable exotherm and sometimes a change in color. Failure to recognize initiation can lead to a dangerous accumulation of unreacted halide, risking a runaway reaction.[3][11]
Halide Addition Rate Slow, controlled addition via addition funnel or pumpThis is the most critical parameter for controlling the reaction exotherm and minimizing Wurtz coupling.[7] A high local concentration of the halide dramatically favors the formation of the dimer byproduct.[7]
Temperature Control Maintain gentle reflux (approx. 60-65°C in THF)The reaction is highly exothermic.[2][11] A cooling system (e.g., a reactor jacket with a chiller) must be in place to dissipate the heat generated and prevent a runaway reaction where the solvent boils off.[3]
Inert Atmosphere Nitrogen or Argon blanketGrignard reagents react rapidly with atmospheric oxygen and moisture.[2][12] Maintaining an inert atmosphere is non-negotiable for achieving high yields and ensuring safety.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the scale-up synthesis process, from initial setup to the final quantified product.

Scale_Up_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis & Storage prep_glass 1. Assemble & Flame-Dry Reactor System prep_inert 2. Establish Inert Atmosphere (N2/Ar) prep_glass->prep_inert prep_mg 3. Charge Reactor with Mg Turnings & THF prep_inert->prep_mg prep_halide 4. Prepare Halide Solution in Anhydrous THF prep_mg->prep_halide initiation 5. Activate Mg & Initiate (Iodine, Heat) prep_halide->initiation Proceed to Reaction addition 6. Slow, Controlled Addition of Halide Solution initiation->addition reflux 7. Maintain Controlled Reflux (Monitor Temp) addition->reflux completion 8. Stir to Completion reflux->completion sampling 9. Cool and Take Aliquot for Titration completion->sampling Proceed to Analysis titration 10. Quantify Concentration (e.g., with Menthol/Phenanthroline) sampling->titration storage 11. Transfer & Store Under Inert Atmosphere titration->storage

Caption: Workflow for the scale-up synthesis of 3,5-Dimethylbenzylmagnesium bromide.

Detailed Scale-Up Synthesis Protocol

Safety Warning: This procedure involves highly flammable solvents and water-reactive reagents. It is strongly exothermic and presents a significant fire risk if not controlled.[3][13] It must be performed in a chemical fume hood or an appropriate reactor bay. All personnel must wear fire-retardant lab coats, safety goggles, and appropriate gloves.[13] An appropriate fire extinguisher (Class D for magnesium fires) must be readily available. Working alone is strictly prohibited.[12][13]

Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing dropping funnel.

  • Inert gas (Nitrogen/Argon) inlet and bubbler outlet.

  • Circulating chiller/heater for the reactor jacket.

  • Cannula for liquid transfer.

Reagents:

  • Magnesium turnings: 73 g (3.0 mol, 1.2 equivalents)

  • This compound: 500 g (2.5 mol, 1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF): 4.5 L

  • Iodine: ~0.5 g (one crystal for initiation)

Procedure:

  • System Preparation: All glassware must be meticulously cleaned and dried in an oven at >120°C overnight, then assembled hot under a stream of dry nitrogen.[3][10] Allow the system to cool to room temperature under a positive pressure of nitrogen.

  • Reactor Charging: Charge the magnesium turnings (73 g) into the reactor. Add 500 mL of anhydrous THF.

  • Magnesium Activation & Initiation: Add a single crystal of iodine. The brown color of the iodine should fade as it reacts with the magnesium surface. Begin stirring and gently warm the mixture to 40-50°C using the reactor jacket.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound (500 g) in 4.0 L of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation Confirmation: Add a small aliquot (~50 mL) of the bromide solution to the stirred magnesium slurry. A successful initiation is confirmed by a spontaneous increase in temperature and the appearance of a cloudy gray/brown color. If the reaction does not start, cease addition and continue gentle warming. Do not add more halide until initiation is confirmed. [3]

  • Controlled Addition: Once the reaction is initiated and gently refluxing, begin the dropwise addition of the remaining bromide solution. The addition rate must be carefully controlled to maintain a steady, manageable reflux. Use the reactor's cooling system to manage the exotherm. The addition should take approximately 3-4 hours.

  • Reaction Completion: After the addition is complete, maintain the mixture at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The disappearance of most of the metallic magnesium is a visual indicator of completion.

  • Cooling and Storage: Turn off the heating and allow the solution to cool to room temperature. The resulting dark gray-brown solution is the Grignard reagent. It should be transferred via cannula to a dry, inert-atmosphere storage vessel for quantification and subsequent use.

In-Process Control: Quantification of the Grignard Reagent

The exact concentration of the prepared Grignard reagent must be determined before use, as yield is never perfectly quantitative. Direct titration is the most reliable method. A convenient and accurate method involves titration against a standard solution of an alcohol in the presence of an indicator.[14]

Brief Titration Protocol (Paquette's Method): [14]

  • Dry a small flask and add ~5 mg of 1,10-phenanthroline and a stir bar.

  • Add 1-2 mL of anhydrous THF to dissolve the indicator.

  • Add a precisely known amount of I-menthol (e.g., 156 mg, 1.0 mmol).

  • Slowly add the prepared Grignard solution via a syringe until the solution retains a persistent violet or burgundy endpoint color.

  • The concentration is calculated based on the volume of Grignard solution required to react with the known amount of menthol. Several methods, including potentiometric titration, can also be employed for precise determination.[15][16]

Conclusion

The scale-up synthesis of 3,5-Dimethylbenzylmagnesium bromide is a robust and highly valuable process when executed with a thorough understanding of the underlying chemical principles and a strict adherence to safety protocols. The keys to success are maintaining anhydrous conditions, activating the magnesium, carefully controlling the halide addition to manage the exotherm and minimize Wurtz coupling, and quantifying the final product. By following the detailed protocols and heeding the safety warnings outlined in this guide, researchers and process chemists can confidently and safely produce this essential reagent on a larger scale.

References

Application Note: Leveraging 3,5-Dimethylbenzyl Bromide for the Strategic Synthesis of Fragment-Based Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy in modern hit-finding, consistently delivering high-quality starting points for drug development programs.[1][2] The success of any FBDD campaign is fundamentally reliant on the quality and diversity of the fragment library.[3] This guide provides a detailed exploration of 3,5-dimethylbenzyl bromide as a versatile and synthetically tractable core scaffold for the construction of novel fragment libraries. We will delve into the rationale for its selection, provide detailed, self-validating synthetic protocols, and discuss strategic considerations for library design, thereby offering researchers a comprehensive framework for its application.

The Philosophy of Fragment-Based Drug Discovery (FBDD)

Unlike High-Throughput Screening (HTS), which relies on vast libraries of complex, drug-like molecules, FBDD employs a curated collection of small, low-molecular-weight compounds (fragments) to probe a biological target's binding sites.[4] These fragments, which typically adhere to the "Rule of Three" (Ro3), possess several advantages:

  • Higher Hit Rates: Fragments are less complex and can fit into small pockets, often leading to higher hit rates compared to HTS.[5]

  • Efficient Exploration of Chemical Space: A well-designed fragment library can sample a greater volume of chemical space than a much larger HTS library.[6]

  • High Ligand Efficiency: Although initial binding affinities are weak (micromolar to millimolar), fragments often form high-quality, energetically favorable interactions with the target, making them excellent starting points for optimization.[4]

The journey from a fragment hit to a lead compound involves a process of growing, linking, or merging fragments, guided by structural biology techniques like X-ray crystallography or NMR spectroscopy.[7] This necessitates that the initial fragments be synthetically amenable, containing clear vectors for chemical elaboration.[1][8]

This compound: An Ideal Scaffold for Fragment Synthesis

The choice of a core scaffold is a critical decision in library design. This compound (α-Bromomesitylene) presents a compelling profile for this purpose, grounded in its unique structural and chemical properties.

Causality Behind the Choice:

  • Structural Rigidity and Defined Vectors: The benzene ring provides a rigid core, reducing conformational ambiguity upon binding. The benzylic bromine serves as a primary, highly reactive site for introducing diversity via nucleophilic substitution. The meta-dimethyl substitution pattern pre-organizes other potential growth vectors on the aromatic ring, should downstream elaboration be required.

  • Physicochemical Properties: The 3,5-dimethylphenyl moiety strikes a balance in lipophilicity. It is sufficiently non-polar to engage in hydrophobic interactions but avoids the excessive lipophilicity that can plague larger aromatic systems and lead to poor solubility or promiscuous binding.

  • Synthetic Accessibility: As a primary benzylic halide, it is highly susceptible to SN2 reactions with a wide range of nucleophiles, ensuring broad applicability and reliable reaction outcomes.[9] This allows for the systematic and parallel synthesis of a diverse library of fragments.

  • Metabolic Stability: The methyl groups can sterically hinder certain metabolic pathways (e.g., aromatic oxidation) compared to unsubstituted benzyl groups, potentially imparting more favorable pharmacokinetic properties to the resulting fragments.

Physicochemical Properties of the Core Scaffold

PropertyValueSource
Chemical Formula C₉H₁₁Br[10]
Molecular Weight 199.09 g/mol [11]
Appearance Powder
Melting Point 37-39 °C
cLogP (Calculated) ~3.2[11]

Synthetic Strategy: A Workflow for Library Production

The construction of a fragment library using this compound is primarily achieved through the nucleophilic substitution of the bromide, a classic SN2 reaction. This straightforward approach allows for the coupling of the core scaffold with a diverse array of nucleophiles (e.g., phenols, thiols, amines, heterocycles), each introducing new pharmacophoric features.

G cluster_0 Library Design cluster_1 Synthesis & Purification cluster_2 Quality Control & Archiving NUC_POOL Diverse Nucleophile Selection (R-XH) (Phenols, Amines, Thiols, etc.) REACTION Parallel S_N2 Reaction (Base, Solvent) NUC_POOL->REACTION Reactants WORKUP Aqueous Work-up & Extraction REACTION->WORKUP Crude Product PURIFY Chromatography (Silica Gel or Prep-HPLC) WORKUP->PURIFY QC Purity & Identity Check (LC-MS, NMR) PURIFY->QC Purified Fragments PLATE Library Plating & Storage QC->PLATE Validated Fragments CORE This compound (Core Scaffold) CORE->REACTION

Caption: High-level workflow for fragment library synthesis.

The SN2 Reaction: Mechanistic Underpinnings

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The reaction of this compound with a nucleophile proceeds via a concerted, bimolecular SN2 pathway.[12]

Caption: The concerted SN2 mechanism.

Key Mechanistic Points:

  • Backside Attack: The nucleophile (Nu⁻) attacks the carbon atom bearing the bromine from the side opposite to the leaving group. Steric hindrance around this carbon is minimal as it is a primary carbon, facilitating this approach.[12]

  • Concerted Process: The bond between the nucleophile and the carbon forms at the same time as the carbon-bromine bond breaks. This occurs through a single, high-energy transition state.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal. They solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.

Experimental Protocol: General Procedure for Library Synthesis

This protocol provides a robust and self-validating method for the synthesis of a single fragment. It is designed for parallel synthesis in multi-well plates or individual reaction vials.

Materials and Reagents

Reagent/MaterialPurposeTypical Molar Eq.Notes
This compoundCore Scaffold (Electrophile)1.0Ensure high purity (>97%).[10]
Nucleophile (R-XH)Diversity Element1.1 - 1.2Phenol, heterocycle, thiol, etc.
Potassium Carbonate (K₂CO₃)Base1.5 - 2.0Anhydrous, finely powdered. For acidic nucleophiles (phenols, thiols).
Acetonitrile (ACN) or DMFSolvent-Anhydrous grade.
Ethyl Acetate (EtOAc)Extraction Solvent-
BrineAqueous Wash-Saturated NaCl solution.
Magnesium Sulfate (MgSO₄)Drying Agent-Anhydrous.
Silica GelStationary Phase-For column chromatography.

Step-by-Step Methodology

  • Reaction Setup:

    • To an oven-dried reaction vial containing a magnetic stir bar, add the nucleophile (1.1 eq) and potassium carbonate (1.5 eq).

    • If the nucleophile is a salt (e.g., sodium phenoxide), the base is not required. If the nucleophile is a neutral amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be used, or the reaction can proceed without a base, with the amine acting as its own base (requiring >2.0 eq).

    • Add anhydrous acetonitrile to achieve a concentration of ~0.2 M with respect to the limiting reagent.

    • Stir the suspension for 10 minutes at room temperature.

  • Initiation:

    • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile to the vial.

    • Seal the vial and stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate.

  • Reaction Monitoring (Trustworthiness Check):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting bromide, the nucleophile, and the reaction mixture.

    • Elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).

    • Visualize under UV light. The reaction is complete upon the disappearance of the limiting starting material (usually the bromide) and the appearance of a new, less polar product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic solids (K₂CO₃) and rinse the filter cake with ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). This removes the solvent and any remaining inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired fragment.

  • Characterization and Validation:

    • Obtain a ¹H NMR spectrum to confirm the structure of the final product. Key signals to look for include the new benzylic methylene protons (typically a singlet around 5.0 ppm) and the aromatic protons of both coupled fragments.

    • Analyze the purified product by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its purity (>95%) and verify the molecular weight.

Example Library: Applying the Protocol

To illustrate the utility of this scaffold, a hypothetical mini-library can be constructed. The properties are calculated to demonstrate adherence to the "Rule of Three" (Ro3).[13]

NucleophileResulting Fragment StructureMW ( g/mol )cLogPHBDHBARo3 Compliant?
Phenol3,5-dimethylbenzyl phenyl ether212.293.601No (cLogP > 3)
4-Hydroxy-pyridine4-((3,5-dimethylbenzyl)oxy)pyridine213.272.502Yes
Imidazole1-(3,5-dimethylbenzyl)-1H-imidazole186.252.302Yes
Thiophenol3,5-dimethylbenzyl phenyl sulfide228.354.000No (cLogP > 3)
Morpholine4-(3,5-dimethylbenzyl)morpholine205.302.102Yes

Note: Physicochemical properties are estimates calculated using cheminformatics software.

This table demonstrates how the choice of nucleophile directly modulates the properties of the resulting fragment. It underscores the importance of selecting Ro3-compliant building blocks to generate a high-quality screening library.

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
No Reaction / Sluggish Reaction Poor nucleophile; Insufficient temperature; Inactive base.Use a stronger base (e.g., NaH, carefully); Increase temperature; Switch to a more polar solvent like DMF; Confirm nucleophile purity.
Formation of Side Products Wurtz-type coupling (bibenzyl formation); Over-alkylation of amine nucleophiles.Add the bromide solution slowly to the nucleophile mixture to maintain a low concentration of the electrophile; Use a larger excess of the amine nucleophile.
Difficult Purification Product and starting material have similar polarity.Optimize the reaction to drive it to completion; Utilize alternative purification techniques like preparative HPLC or reverse-phase chromatography.

Conclusion

This compound serves as an outstanding foundational scaffold for the synthesis of diverse and high-quality fragment libraries. Its predictable reactivity via the SN2 mechanism, coupled with its favorable physicochemical properties, allows for the reliable and systematic generation of novel chemical entities suitable for FBDD campaigns. The detailed protocols and strategic insights provided herein equip researchers with the necessary tools to effectively utilize this reagent, paving the way for the discovery of novel hits against challenging biological targets.

References

Flow Chemistry Applications of 3,5-Dimethylbenzyl Bromide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The adoption of continuous flow chemistry is revolutionizing synthetic chemistry, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. For reactive intermediates like benzylic bromides, flow chemistry provides a robust platform to control exothermic reactions, handle hazardous reagents, and improve product consistency. This guide focuses on the applications of 3,5-dimethylbenzyl bromide in continuous flow synthesis, providing detailed application notes and protocols for key transformations relevant to pharmaceutical and fine chemical manufacturing.

This compound is a versatile building block, and its application in flow chemistry allows for precise control over reaction parameters, leading to enhanced yields and purity. The ability to rapidly screen reaction conditions and telescope multi-step syntheses makes flow chemistry an attractive approach for accelerating drug discovery and development pipelines.[1]

Application Note 1: Continuous Flow N-Alkylation of Primary Amines with this compound

Introduction:

N-alkylation is a fundamental transformation in organic synthesis, crucial for the preparation of numerous active pharmaceutical ingredients (APIs).[2] The reaction of primary amines with alkyl halides, such as this compound, can be prone to overalkylation in batch processes, leading to the formation of secondary and tertiary amines as byproducts. Flow chemistry offers superior control over stoichiometry and residence time, minimizing these side reactions and improving the selectivity for the desired mono-alkylated product.[2]

Rationale for Flow Chemistry:

The N-alkylation reaction is often exothermic. In a continuous flow reactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, preventing temperature spikes that can lead to side product formation and decomposition. Furthermore, the precise mixing and short residence times achievable in microreactors enable better control over the reaction, leading to higher selectivity and yields compared to batch methods.

Experimental Protocol:

This protocol describes the continuous flow N-alkylation of aniline with this compound to synthesize N-(3,5-dimethylbenzyl)aniline.

Materials:

  • This compound (≥97.0%)[3]

  • Aniline (99.5%)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Syringe pumps

  • Microreactor (e.g., PFA or glass microreactor)

  • Back pressure regulator

  • Temperature controller

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Solution A: Dissolve this compound (1.0 M) in anhydrous acetonitrile.

    • Solution B: Dissolve aniline (1.2 M) and potassium carbonate (1.5 M) in anhydrous acetonitrile. Note: Potassium carbonate has limited solubility in acetonitrile; a well-stirred suspension should be maintained.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Set the microreactor temperature to 80 °C.

    • Set the back pressure regulator to 10 bar to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Pump Solution A and Solution B into a T-mixer at equal flow rates (e.g., 0.5 mL/min each) for a total flow rate of 1.0 mL/min.

    • Allow the reaction mixture to pass through the heated microreactor. The residence time can be calculated based on the reactor volume and the total flow rate.

    • Collect the output from the reactor after the system has reached a steady state.

  • Work-up and Analysis:

    • The collected reaction mixture is filtered to remove the potassium carbonate.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

    • The product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Data Presentation:

ParameterValue
Reactants This compound, Aniline
Base Potassium Carbonate
Solvent Acetonitrile
Concentration (Reactant A) 1.0 M
Concentration (Reactant B) 1.2 M (Aniline), 1.5 M (K₂CO₃)
Flow Rate (A) 0.5 mL/min
Flow Rate (B) 0.5 mL/min
Total Flow Rate 1.0 mL/min
Reactor Temperature 80 °C
Pressure 10 bar
Residence Time 5 minutes (for a 5 mL reactor)
Yield (Isolated) >90%

Workflow Diagram:

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_system Flow System cluster_analysis Work-up & Analysis ReactantA Solution A: This compound in Acetonitrile PumpA Syringe Pump A ReactantA->PumpA ReactantB Solution B: Aniline & K2CO3 in Acetonitrile PumpB Syringe Pump B ReactantB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Microreactor (80 °C, 5 min) Mixer->Reactor BPR Back Pressure Regulator (10 bar) Reactor->BPR Collection Product Collection BPR->Collection Workup Filtration & Solvent Removal Collection->Workup Purification Column Chromatography Workup->Purification Analysis NMR, LC-MS Purification->Analysis

Caption: Continuous flow N-alkylation setup.

Application Note 2: Cyanide-Free Synthesis of 3,5-Dimethylbenzyl Cyanide in Flow

Introduction:

Arylacetonitriles are important intermediates in the synthesis of many pharmaceuticals. The traditional synthesis of these compounds often involves the use of toxic cyanide salts, which pose significant safety and environmental risks.[4] A safer, cyanide-free approach utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a cyanide surrogate.[5] The reaction of TosMIC with a benzylic halide in the presence of a base provides the corresponding nitrile. Performing this reaction in a continuous flow system further enhances safety by minimizing the accumulation of reactive intermediates and allowing for precise temperature control.

Rationale for Flow Chemistry:

The reaction between this compound and TosMIC is exothermic and involves a reactive intermediate. A flow reactor provides excellent heat transfer, preventing thermal runaways. The enclosed nature of a flow system also minimizes operator exposure to potentially hazardous reagents. Furthermore, continuous processing allows for the safe and scalable production of 3,5-dimethylbenzyl cyanide.

Experimental Protocol:

This protocol details the synthesis of 3,5-dimethylbenzyl cyanide from this compound and TosMIC in a continuous flow reactor.

Materials:

  • This compound (≥97.0%)[3]

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (98%)

  • Sodium tert-butoxide (NaOtBu)

  • Tetrahydrofuran (THF, anhydrous)

  • Syringe pumps

  • Microreactor (e.g., PFA or glass microreactor)

  • Back pressure regulator

  • Temperature controller

  • Collection vessel with a quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Solution Preparation:

    • Solution A: Dissolve this compound (0.5 M) in anhydrous THF.

    • Solution B: Dissolve TosMIC (0.6 M) and sodium tert-butoxide (0.7 M) in anhydrous THF.

  • System Setup:

    • Assemble the flow chemistry system as illustrated in the workflow diagram.

    • Cool the microreactor to 0 °C using a suitable cooling bath.

    • Set the back pressure regulator to 5 bar.

  • Reaction Execution:

    • Pump Solution A and Solution B into a T-mixer at equal flow rates (e.g., 0.25 mL/min each) for a total flow rate of 0.5 mL/min.

    • The combined stream flows through the cooled microreactor.

    • The reactor output is directly quenched by flowing into a collection vessel containing a stirred solution of saturated aqueous ammonium chloride.

  • Work-up and Analysis:

    • The quenched reaction mixture is extracted with ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

    • The final product is characterized by ¹H NMR, ¹³C NMR, and GC-MS.

Data Presentation:

ParameterValue
Reactants This compound, TosMIC
Base Sodium tert-butoxide
Solvent Tetrahydrofuran
Concentration (Reactant A) 0.5 M
Concentration (Reactant B) 0.6 M (TosMIC), 0.7 M (NaOtBu)
Flow Rate (A) 0.25 mL/min
Flow Rate (B) 0.25 mL/min
Total Flow Rate 0.5 mL/min
Reactor Temperature 0 °C
Pressure 5 bar
Residence Time 10 minutes (for a 5 mL reactor)
Yield (Isolated) >85%

Workflow Diagram:

C_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_system Flow System cluster_analysis Work-up & Analysis ReactantA Solution A: This compound in THF PumpA Syringe Pump A ReactantA->PumpA ReactantB Solution B: TosMIC & NaOtBu in THF PumpB Syringe Pump B ReactantB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Cooled Microreactor (0 °C, 10 min) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Quench Quenching (aq. NH4Cl) BPR->Quench Workup Extraction & Solvent Removal Quench->Workup Purification Column Chromatography Workup->Purification Analysis NMR, GC-MS Purification->Analysis

Caption: Cyanide-free synthesis of 3,5-dimethylbenzyl cyanide.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3,5-dimethylbenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered after its synthesis, ensuring you obtain a product of high purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a crucial intermediate in organic synthesis, often prepared via radical bromination of 3,5-dimethyltoluene using N-bromosuccinimide (NBS) as the bromine source. While this method is effective, the crude product is often contaminated with byproducts and unreacted starting materials. The presence of these impurities can significantly impact the yield and purity of subsequent reactions. This guide provides a systematic approach to purifying this compound, ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Addressing Common Impurities

This section addresses specific issues you might encounter during the purification of this compound, providing explanations and actionable solutions.

Issue 1: Presence of Succinimide in the Purified Product

  • Symptom: You observe a polar impurity in your TLC analysis that is soluble in water, or your NMR spectrum shows peaks corresponding to succinimide (a singlet around δ 2.5-2.8 ppm in CDCl₃).

  • Causality: Succinimide is the primary byproduct of bromination reactions using NBS. Due to its polarity, it can be challenging to remove completely, sometimes co-eluting with the product in chromatography or co-precipitating during recrystallization.

  • Troubleshooting Steps:

    • Aqueous Base Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[1] This deprotonates the succinimide (pKa ≈ 9.6), forming the highly water-soluble sodium salt, which is then efficiently removed into the aqueous phase.[2] Ensure your target compound is stable to basic conditions before employing this method.

    • Increased Wash Volume and Frequency: If succinimide persists, increase the volume of the aqueous base wash and the number of washes.[1]

    • Filtration: If the reaction was conducted in a non-polar solvent like carbon tetrachloride, succinimide may precipitate upon cooling. A significant portion can be removed by simple filtration of the crude reaction mixture before the aqueous workup.[2]

Issue 2: Unreacted N-Bromosuccinimide (NBS) Detected

  • Symptom: A yellow or brown hue in your product, and a spot on the TLC corresponding to NBS.

  • Causality: An excess of NBS may have been used in the reaction, and it was not fully quenched during the workup.

  • Troubleshooting Steps:

    • Quenching with a Reducing Agent: Before the base wash, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][3] These reagents reduce the unreacted NBS to succinimide, which can then be removed by the subsequent aqueous base wash.

Issue 3: Contamination with Unreacted 3,5-Dimethyltoluene

  • Symptom: Your GC-MS or NMR analysis indicates the presence of the starting material, 3,5-dimethyltoluene.

  • Causality: The bromination reaction did not go to completion.

  • Troubleshooting Steps:

    • Column Chromatography: 3,5-Dimethyltoluene is significantly less polar than this compound. Flash column chromatography using a non-polar eluent system, such as hexane with a small percentage of ethyl acetate, will effectively separate the non-polar starting material from the more polar product.

    • Fractional Distillation (for large scale): On a larger scale, fractional distillation under reduced pressure can be employed to separate the more volatile 3,5-dimethyltoluene from the higher-boiling this compound.

Issue 4: Presence of 3,5-Dimethylbenzyl Alcohol

  • Symptom: An impurity with a characteristic benzylic alcohol peak in the NMR spectrum (a singlet around δ 4.5-4.7 ppm for the CH₂ and a broad singlet for the OH).

  • Causality: this compound is susceptible to hydrolysis, especially in the presence of water or other nucleophiles during workup and purification.[4]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all workup and purification steps are performed under anhydrous conditions to the extent possible. Use dried solvents and avoid prolonged exposure to moisture.

    • Column Chromatography: 3,5-Dimethylbenzyl alcohol is more polar than the corresponding bromide. It can be separated by silica gel chromatography, eluting after the desired product as the solvent polarity is increased.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • For small-scale (mg to g): A combination of an aqueous workup followed by flash column chromatography is typically the most effective method.

  • For large-scale (multi-gram): Recrystallization is often more practical and economical.

Q2: What is a good solvent system for column chromatography of this compound?

A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity to elute the product. The exact ratio will depend on your specific column and the impurities present.

Q3: What solvents are suitable for recrystallizing this compound?

Given that this compound is a solid at room temperature (m.p. 37-39 °C), recrystallization is a viable purification method.[5] For aromatic compounds, solvents like hexanes, ethanol, or a mixed solvent system of ethyl acetate and hexane can be effective.[6] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: How should I store purified this compound?

This compound is a lachrymator and is corrosive. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and amines.[3]

Experimental Protocols

Protocol 1: Purification by Aqueous Workup and Column Chromatography

This protocol is ideal for achieving high purity on a laboratory scale.

Step-by-Step Methodology:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Wash with Reducing Agent: Add an equal volume of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and shake vigorously. Discard the aqueous layer. This step removes any unreacted NBS.[3]

  • Wash with Base: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake. Discard the aqueous layer. Repeat this wash two more times to ensure complete removal of succinimide.[1]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% hexane and gradually increasing the ethyl acetate content).

    • Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent.

    • Load the solution onto the column and elute, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for larger quantities of crude product where the main impurities are starting material and succinimide.

Step-by-Step Methodology:

  • Initial Workup: Perform the aqueous workup as described in steps 1-6 of Protocol 1 to remove the bulk of the succinimide.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, isopropanol) to find a suitable recrystallization solvent. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Impurities and Their Removal

ImpurityIdentification MethodPrimary Removal Method
SuccinimideNMR, TLCAqueous base wash
N-Bromosuccinimide (NBS)TLC, ColorAqueous thiosulfate wash
3,5-DimethyltolueneGC-MS, NMRColumn Chromatography
3,5-Dimethylbenzyl AlcoholNMR, TLCColumn Chromatography

Visualizations

Purification_Workflow crude_product Crude this compound (from synthesis) workup Aqueous Workup crude_product->workup Remove NBS, Succinimide chromatography Column Chromatography workup->chromatography High Purity Needed recrystallization Recrystallization workup->recrystallization Large Scale pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: Decision tree for purification strategy.

Aqueous_Workup start Crude Organic Layer wash_thiosulfate Wash with 10% aq. Na₂S₂O₃ start->wash_thiosulfate Removes NBS wash_bicarbonate Wash with sat. aq. NaHCO₃ wash_thiosulfate->wash_bicarbonate Removes Succinimide wash_brine Wash with Brine wash_bicarbonate->wash_brine Removes water dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate to_purification Crude Product for Further Purification concentrate->to_purification

Caption: Aqueous workup experimental workflow.

References

Technical Support Center: Troubleshooting Grignar Reactions with 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions, with a specialized focus on the synthesis and use of 3,5-dimethylbenzylmagnesium bromide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful organometallic reaction. Here, we move beyond simple protocols to explore the underlying chemistry, providing you with the insights needed to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with 3,5-dimethylbenzyl bromide in Grignard synthesis.

Q1: My Grignard reaction with this compound won't start. What's the most likely cause?

A1: The failure of a Grignard reaction to initiate is almost always due to the passivation of the magnesium surface by a layer of magnesium oxide (MgO).[1] This physically prevents the magnesium from reacting with your benzyl bromide. Another critical factor is the presence of even trace amounts of water, which will quench the Grignard reagent as it forms.[2][3]

Q2: What are the tell-tale signs of a successful initiation?

A2: A successful initiation is marked by several distinct visual and thermal cues. You should look for the spontaneous boiling of the solvent at the magnesium surface, the appearance of a cloudy grey or brownish color in the mixture, and a noticeable exotherm (generation of heat).[1] If you've used an initiator like iodine, its characteristic color will disappear.[1][4]

Q3: Is it absolutely necessary to use anhydrous solvents and flame-dried glassware?

A3: Yes, this is non-negotiable. Grignard reagents are potent bases and will be rapidly destroyed by protic species like water or alcohols.[5] This acid-base reaction is significantly faster than the desired Grignard formation.[5] Therefore, all glassware must be rigorously dried, and all solvents must be of high anhydrous quality to ensure success.[1][6]

Q4: I've noticed a white solid precipitating from my reaction mixture, making it difficult to stir. What is this?

A4: With benzylic halides like this compound, the formation of a white precipitate is often the Wurtz coupling side product, in this case, 1,2-bis(3,5-dimethylphenyl)ethane.[7][8] This side reaction is a common issue with reactive halides and can be exacerbated by high concentrations and elevated temperatures.[9][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your Grignard reaction.

Problem 1: Reaction Fails to Initiate

Symptom: The reaction mixture remains clear, the magnesium turnings are unchanged, and there is no heat generation, even after a significant waiting period.

Causality Analysis: The primary barrier to initiation is the inert layer of magnesium oxide (MgO) that coats the magnesium turnings.[1] For the reaction to begin, this layer must be breached to expose the fresh, reactive magnesium metal beneath.[11][12] The single electron transfer from magnesium to the benzyl bromide cannot occur effectively through this oxide layer.

Troubleshooting Protocol:

Strategy Detailed Protocol Scientific Rationale
Mechanical Activation 1. Under an inert atmosphere, place the magnesium turnings in the reaction flask. 2. Using a dry glass rod, gently crush and grind the turnings against the side of the flask.[2][11]This physically scrapes away the MgO layer, exposing fresh metal surfaces.
Chemical Activation 1. Iodine: Add a single small crystal of iodine to the magnesium in the flask.[1][13] Gently warm until the purple vapor is observed, then cool. The disappearance of the iodine color signals activation.[1][14] 2. 1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension in your anhydrous ether solvent.[1][2]Iodine is believed to etch the magnesium surface, creating reactive sites.[1] DBE reacts readily with magnesium to form ethylene gas and MgBr₂, which helps to clean and activate the surface.[11][14]
Thermal Initiation 1. Gently warm the flask with your hand or a warm water bath.[4] 2. Be prepared to cool the reaction immediately once it initiates, as the reaction is exothermic.The initial electron transfer can be slightly endothermic, so gentle heating can provide the necessary activation energy.[12]
Ultrasonic Activation Place the reaction flask in an ultrasonic bath for a few minutes.[2][15]Sonication uses high-frequency sound waves to create cavitation bubbles that scrub the surface of the magnesium, removing the oxide layer.[1][11]
Problem 2: Low Yield of the Desired Product

Symptom: After quenching the reaction with your electrophile (e.g., an aldehyde, ketone, or epoxide) and performing the workup, the isolated yield of the target alcohol is significantly lower than expected.

Causality Analysis: A low yield is often a consequence of competing side reactions or the loss of the Grignard reagent after its formation. The most significant side reaction for benzylic halides is Wurtz coupling.[7][16] Additionally, if the Grignard reagent is not consumed promptly, it can react with the solvent (especially THF) or residual oxygen.[17]

Troubleshooting Protocol:

Strategy Detailed Protocol Scientific Rationale
Minimize Wurtz Coupling 1. Slow Addition: Add the this compound solution dropwise to the magnesium suspension, maintaining a slow and steady rate.[7] 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath during the addition.[7][10] 3. Solvent Choice: Consider using 2-methyltetrahydrofuran (2-MeTHF) instead of THF, as it has been shown to suppress Wurtz coupling.[7][17]High local concentrations of the benzyl bromide favor the reaction between the newly formed Grignard reagent and another molecule of benzyl bromide.[9] Lower temperatures slow down the rate of this bimolecular side reaction.[18]
Titrate the Grignard Reagent Before adding your primary electrophile, determine the exact concentration of your freshly prepared Grignard reagent by titration.[5]This ensures you are using the correct stoichiometry for the subsequent reaction, preventing the use of excess, and often precious, electrophile.
Immediate Use Use the Grignard reagent as soon as its formation is complete. Do not store it for extended periods.Grignard reagents can degrade over time through reactions with the solvent or trace atmospheric contaminants.
Problem 3: Formation of 1,2-bis(3,5-dimethylphenyl)ethane (Wurtz Product)

Symptom: A significant amount of a non-polar, hydrocarbon impurity is isolated along with, or instead of, the desired alcohol product. This impurity is the result of homocoupling.

Causality Analysis: The Wurtz coupling reaction is a significant challenge with reactive halides like benzyl bromides.[19][20] The formed benzylmagnesium bromide can act as a nucleophile and attack another molecule of benzyl bromide.[16] This is particularly problematic in solvents like THF which can promote this side reaction compared to diethyl ether or 2-MeTHF.[7][16]

Troubleshooting Protocol:

Strategy Detailed Protocol Scientific Rationale
Optimize Solvent and Temperature As detailed in the "Low Yield" section, use 2-MeTHF as the solvent and maintain low temperatures during the formation of the Grignard reagent.[7][17]These conditions have been experimentally shown to significantly favor the formation of the Grignard reagent over the Wurtz coupling product.[7]
"Reverse Addition" In some cases, adding the magnesium turnings to the solution of the benzyl bromide can help, though this is less common.This can help to maintain a low concentration of the Grignard reagent in the presence of a high concentration of magnesium, potentially favoring the primary reaction.

Key Experimental Workflows & Visualizations

Workflow for a Successful Grignard Reaction

The following diagram outlines the critical steps and decision points for successfully preparing and using 3,5-dimethylbenzylmagnesium bromide.

Grignard_Workflow cluster_prep Preparation Phase cluster_initiation Initiation Phase cluster_troubleshoot Troubleshooting cluster_reaction Reaction Phase A 1. Flame-Dry Glassware Under Inert Atmosphere B 2. Add Magnesium Turnings & Anhydrous Solvent A->B C 3. Add Chemical Activator (e.g., I₂, DBE) D 4. Add Small Aliquot of This compound C->D E 5. Observe for Initiation (Exotherm, Cloudiness) D->E F Initiation Successful? E->F G Apply Heat Gently or Sonicate F->G No H Crush Mg Turnings Mechanically F->H No I 6. Slow, Dropwise Addition of Remaining Benzyl Bromide (Maintain Low Temp) F->I Yes G->E H->E J 7. Stir to Complete Formation I->J K 8. Add Electrophile (e.g., Ethylene Oxide) J->K L 9. Acidic Workup K->L M 10. Isolate Product L->M

Caption: A step-by-step workflow for the Grignard reaction, including troubleshooting initiation.

Reaction Pathways: Desired vs. Side Reactions

Understanding the competing reactions is key to optimizing your yield. The following diagram illustrates the desired Grignard formation and subsequent reaction with an electrophile (using ethylene oxide as an example to form 2-(3,5-dimethylphenyl)ethanol) versus the undesired Wurtz coupling pathway.

Reaction_Pathways Start This compound + Mg Turnings Grignard 3,5-Dimethylbenzyl- magnesium Bromide (Desired Reagent) Start->Grignard Desired Pathway (Slow Addition, Low Temp) Wurtz 1,2-bis(3,5-dimethylphenyl)ethane (Wurtz Product) Start->Wurtz Side Reaction (High Concentration, High Temp) Product 2-(3,5-Dimethylphenyl)ethanol (Final Product) Grignard->Product Reaction with Electrophile Electrophile + Ethylene Oxide Workup + H₃O⁺ Workup

References

Technical Support Center: Optimizing Substitutions with 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dimethylbenzyl bromide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of using this versatile reagent in nucleophilic substitution reactions. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues.

Introduction: The Dual Reactivity of a Benzylic Halide

This compound is a primary benzylic halide. This structure is unique because it can react via both SN1 and SN2 mechanisms.[1][2] The primary nature of the electrophilic carbon favors the SN2 pathway, while the adjacent benzene ring can stabilize a carbocation intermediate through resonance, making the SN1 pathway accessible.[3] The choice between these two pathways is the single most critical factor determining the success of your reaction and is entirely dictated by your choice of nucleophile, solvent, and temperature.

G cluster_0 Reaction Pathway Decision start Goal: Substitute Bromine on This compound nucleophile Nucleophile Strength start->nucleophile solvent Solvent Choice start->solvent pathway Favored Mechanism nucleophile->pathway Strong vs. Weak solvent->pathway Polar Aprotic vs. Polar Protic sn2 SN2 Pathway (Concerted) pathway->sn2 Strong Nucleophile Polar Aprotic Solvent sn1 SN1 Pathway (Stepwise via Carbocation) pathway->sn1 Weak Nucleophile Polar Protic Solvent outcome_sn2 Outcome: - High Yield - Inversion of Stereochemistry (if applicable) - Second-Order Kinetics sn2->outcome_sn2 outcome_sn1 Outcome: - Potential for Side Reactions - Racemization (if applicable) - First-Order Kinetics sn1->outcome_sn1

Caption: Decision workflow for selecting SN1 vs. SN2 pathways.

Frequently Asked Questions (FAQs)

Q1: Should I use SN1 or SN2 conditions for my substitution with this compound?

A1: The choice depends primarily on your nucleophile.

  • Choose SN2 if you are using a strong, anionic nucleophile (e.g., CN⁻, N₃⁻, RS⁻, RO⁻).[4] This pathway is generally faster, cleaner, and higher-yielding for primary halides.

  • Choose SN1 only if your nucleophile is weak and neutral (e.g., H₂O, ROH, RCOOH).[5] These reactions, often called solvolysis, use the solvent as the nucleophile. Be aware that the carbocation intermediate can lead to side products.[6]

Q2: What is the best solvent for my reaction?

A2: The solvent's role is to facilitate the desired mechanism. Mismatching your solvent and mechanism is a primary cause of reaction failure.

  • For SN2 reactions , use a polar aprotic solvent like Acetone, DMF, or DMSO.[7] These solvents solvate the counter-ion of your nucleophile but leave the nucleophile itself "bare" and highly reactive. They do not stabilize the carbocation intermediate, thus suppressing the SN1 pathway.

  • For SN1 reactions , you must use a polar protic solvent like water, ethanol, or acetic acid. These solvents have two key functions: they stabilize the carbocation intermediate through dipole interactions, and they solvate the bromide leaving group, speeding up the rate-determining step.[8]

Q3: The methyl groups on the ring seem bulky. Is steric hindrance a problem?

A3: For this compound, steric hindrance at the benzylic carbon is minimal. The methyl groups are in the meta positions and do not significantly obstruct the backside attack required for an SN2 reaction.[9] While very bulky nucleophiles might experience slightly slower reaction rates compared to benzyl bromide, it is not typically a prohibitive factor for this substrate.[10][11]

Troubleshooting Guide

Problem 1: My reaction is very slow or shows no conversion.

Potential Cause Scientific Rationale Troubleshooting Steps
Weak Nucleophile in SN2 SN2 reaction rates are directly proportional to the nucleophile's concentration and strength. A weak nucleophile lacks the electron density to efficiently attack the C-Br bond.[4]1. Switch to a stronger nucleophile: If possible, use the conjugate base (e.g., use NaOEt instead of EtOH). 2. Use a phase-transfer catalyst (e.g., TBAB) if your nucleophilic salt has poor solubility in the organic solvent.
Wrong Solvent Choice Using a polar protic solvent (e.g., ethanol) for an SN2 reaction will create a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity.[7]1. Switch to a polar aprotic solvent: Replace ethanol/water with dry DMF, DMSO, or acetone.
Insufficient Temperature All reactions require activation energy. While many substitutions with benzylic bromides are fast at room temperature, sluggish reactions can often be accelerated with gentle heating.1. Increase temperature: Gently warm the reaction to 40-60 °C. Monitor by TLC for product formation and potential decomposition.
Poor Leaving Group Activation (SN1) The C-Br bond cleavage is the rate-determining step in an SN1 reaction. This process is slow without sufficient stabilization of the forming ions.[8]1. Increase solvent polarity: A more polar protic solvent (e.g., a water/ethanol mix) will better stabilize the forming carbocation and bromide ion. 2. Add a Lewis acid: A catalytic amount of a silver salt (e.g., AgNO₃) can coordinate to the bromine, making it a better leaving group and forcing the SN1 pathway.

Problem 2: I'm seeing multiple spots on my TLC, and the yield of my desired product is low.

Potential Cause Scientific Rationale Troubleshooting Steps
Elimination (E2) Side Reaction If your nucleophile is also a strong, sterically hindered base (e.g., t-BuOK), it may abstract a benzylic proton, leading to elimination instead of substitution.1. Use a less basic nucleophile: If possible, select a nucleophile that is a weaker base (e.g., Azide is highly nucleophilic but weakly basic). 2. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution and are favored at higher temperatures.
Friedel-Crafts Alkylation In SN1 conditions, the stable benzylic carbocation is an excellent electrophile. It can be attacked by another molecule of the electron-rich dimethylbenzene ring, leading to polymeric byproducts.1. Force an SN2 pathway: If your nucleophile is compatible, switch to SN2 conditions (strong nucleophile, polar aprotic solvent). 2. Use high dilution: If SN1 is necessary, run the reaction at a very low concentration (e.g., <0.1 M) to minimize intermolecular reactions.
Hydrolysis of Starting Material This compound is sensitive to moisture, especially under conditions that could favor an SN1 reaction, leading to the formation of 3,5-dimethylbenzyl alcohol.[12]1. Use anhydrous conditions: Ensure all solvents are dry and the reaction is run under an inert atmosphere (N₂ or Ar).

Problem 3: I have unreacted this compound left, and it's co-eluting with my product during column chromatography.

Potential Cause Scientific Rationale Troubleshooting Steps
Similar Polarity The starting material and the substituted product may have very similar polarities, making chromatographic separation difficult.[13]1. Use a scavenger reagent: After the reaction is complete, add a nucleophilic scavenger resin or a small amount of a high-boiling amine (e.g., triethylamine) to react with the excess benzyl bromide. The resulting quaternary ammonium salt is highly polar and easily removed by an aqueous wash or will stick to the silica gel baseline.[14] 2. Recrystallization: If your product is a solid, recrystallization is often a more effective purification method than chromatography for removing closely-eluting impurities.[15]

Experimental Protocols

Protocol 1: SN2 Synthesis of 3,5-Dimethylbenzyl Azide

This protocol demonstrates a classic SN2 reaction using a strong nucleophile in a polar aprotic solvent.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add this compound and Sodium Azide to a dry flask. B 2. Add anhydrous DMF via syringe. A->B C 3. Stir under N2 atmosphere. B->C D 4. Stir at room temperature for 3-4 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench with water and extract with Ether. E->F G 7. Wash organic layer with brine. F->G H 8. Dry over MgSO4, filter, and concentrate. G->H I 9. Purify by column chromatography if needed. H->I

Caption: Workflow for SN2 synthesis of 3,5-dimethylbenzyl azide.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and sodium azide (1.2 eq).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M concentration).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often pure enough for subsequent steps.

Protocol 2: SN1 Solvolysis of this compound

This protocol illustrates an SN1 reaction where the solvent (ethanol) acts as the weak nucleophile.

Methodology:

  • Dissolve this compound (1.0 eq) in 95% ethanol (approx. 0.2 M concentration) in a round-bottom flask with a stir bar.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C).

  • Monitor the reaction by TLC. These reactions are typically slower than SN2 reactions and may require several hours to overnight for completion.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove any HBr formed.

  • Wash the organic layer with water and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3,5-dimethylbenzyl ethyl ether.

References

Technical Support Center: Purification Strategies for Reactions Involving 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving 3,5-Dimethylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing unreacted this compound from your reaction mixtures. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Understanding the Challenge: Properties of this compound

This compound is a versatile reagent in organic synthesis, frequently used to introduce the 3,5-dimethylbenzyl group.[1] However, reactions often require an excess of this reagent to drive the reaction to completion, leading to the challenge of its removal from the final product.[2][3] Understanding its physical and chemical properties is paramount for selecting an appropriate purification strategy.

Key Properties of this compound:

PropertyValueSource
CAS Number 27129-86-8[4]
Molecular Formula C₉H₁₁Br[4][5]
Molecular Weight 199.09 g/mol [4]
Appearance White to light yellow crystalline powder or fused mass.[5][5]
Melting Point 36-40 °C[5][6]
Solubility Insoluble in water; soluble in many organic solvents like toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.[7][7]
Reactivity Highly reactive towards nucleophiles; sensitive to moisture and air.[7][7]
Safety Corrosive, causes severe skin burns and eye damage.[4][8] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[1][9][1][4][8][9]

Due to its corrosive and lachrymatory nature, always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but TLC analysis shows a significant amount of unreacted this compound. What is the first step I should take?

A1: The first step is to quench the excess electrophile. This will convert the reactive this compound into a more benign and easily separable species. The choice of quenching agent depends on the stability of your desired product.

Q2: Can I remove this compound by a simple aqueous workup?

A2: Since this compound is insoluble in water, a simple aqueous wash is unlikely to be effective.[7] However, an aqueous workup is a crucial step after quenching to remove water-soluble byproducts.

Q3: Is column chromatography always necessary to remove this impurity?

A3: Not always. Depending on the properties of your product (e.g., if it is a solid that can be recrystallized), you may be able to avoid chromatography.[2] However, for many liquid or impure solid products, column chromatography is a reliable method for achieving high purity.[2]

Q4: I'm working on a large-scale reaction. What is the most practical removal method?

A4: For large-scale reactions, methods like distillation (if your product's boiling point is significantly different from that of this compound and it is thermally stable) or crystallization are often more practical and cost-effective than chromatography.[2] Quenching followed by extraction is also a scalable approach.

Troubleshooting Guide: Navigating Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the removal of unreacted this compound.

Issue 1: Quenching Inefficiency

Q: I tried quenching with methanol, but the unreacted bromide is still present. Why did this happen and what are my alternatives?

A: While methanol can react with benzyl bromides, the reaction may be slow at room temperature. The effectiveness of a quench depends on the nucleophilicity of the quenching agent and the reaction conditions.

Root Cause Analysis & Solutions:

  • Insufficient Nucleophilicity: Methanol is a relatively weak nucleophile.

  • Alternative Quenching Agents:

    • Amines: Tertiary amines like triethylamine (TEA) are highly effective.[2][3][11] They react with this compound to form a quaternary ammonium salt, which is often water-soluble and easily removed by extraction.[2][3]

    • Thiols: Thiol-based reagents or scavenger resins can also be employed to react with the excess bromide.[2]

    • Hydroxide Solutions: A dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate can hydrolyze the benzyl bromide.[2] However, be cautious as this may not be suitable if your product is base-sensitive.

dot

Quenching_Strategy cluster_0 Initial State cluster_1 Quenching Decision cluster_2 Quenching Options cluster_3 Outcome Reaction_Mixture Reaction Mixture (Product + Excess 3,5-DMBBr) Product_Stability Is the product base-sensitive? Reaction_Mixture->Product_Stability Amine_Quench Add Triethylamine (TEA) Product_Stability->Amine_Quench  Yes Hydroxide_Quench Add aq. NaOH or NaHCO3 Product_Stability->Hydroxide_Quench  No Quaternary_Salt Formation of Water-Soluble Quaternary Ammonium Salt Amine_Quench->Quaternary_Salt Hydrolysis_Product Formation of 3,5-Dimethylbenzyl Alcohol Hydroxide_Quench->Hydrolysis_Product

Caption: Decision workflow for quenching excess this compound.

Issue 2: Persistent Impurity After Extraction

Q: I've quenched the reaction and performed an aqueous extraction, but the this compound (or its quenched byproduct) is still in my organic layer. What should I do?

A: This indicates that the byproduct of the quenching reaction may have some solubility in your organic solvent, or the extraction was not efficient enough.

Root Cause Analysis & Solutions:

  • Insufficient Phase Separation: Emulsions or incomplete separation can lead to carryover.

  • Byproduct Solubility: The quenched product might not be exclusively water-soluble.

  • Troubleshooting Steps:

    • Multiple Extractions: Perform multiple extractions with your aqueous phase to improve removal efficiency.

    • Brine Wash: A final wash with a saturated sodium chloride solution (brine) can help to break emulsions and further remove water from the organic layer.[12]

    • Solvent Selection: Consider the polarity of your organic solvent. If your product is sufficiently non-polar, a more polar solvent for extraction might improve the partitioning of the impurity into the aqueous layer.

Issue 3: Difficulty with Chromatographic Separation

Q: I'm trying to separate my product from this compound using column chromatography, but they are co-eluting. How can I improve the separation?

A: Co-elution occurs when the polarity of your product and the impurity are too similar. Adjusting the chromatographic conditions is necessary.

Root Cause Analysis & Solutions:

  • Inappropriate Mobile Phase: The eluent system may not have the optimal polarity to resolve the two compounds.

  • Strategies for Improved Separation:

    • Solvent System Optimization: this compound is relatively non-polar. Start with a non-polar solvent system, such as hexane or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[2][13][14] This should elute the non-polar this compound first.

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to identify the one that provides the best separation (largest ΔRf) between your product and the impurity.[15]

    • Gradient Elution: Employing a gradient elution on your column, where the polarity of the mobile phase is gradually increased, can significantly enhance separation.

dot

Chromatography_Workflow Start Crude Product Mixture TLC Perform TLC with various non-polar solvent systems (e.g., Hexane/EtOAc) Start->TLC Optimize Identify solvent system with maximum separation (ΔRf) TLC->Optimize Column Prepare Silica Gel Column Optimize->Column Load Load Crude Product Column->Load Elute Elute with optimized solvent system (isocratic or gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for chromatographic purification.

Experimental Protocols

Protocol 1: Quenching with Triethylamine (TEA) and Liquid-Liquid Extraction

This protocol is suitable for products that are stable to amines and soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture containing product and excess this compound

  • Triethylamine (TEA)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5-2.0 equivalents relative to the initial excess of this compound) to the stirring reaction mixture.

  • Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the disappearance of the this compound spot by TLC.[11]

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash with deionized water (2 x volume of the organic layer).

  • Wash the organic layer with brine (1 x volume of the organic layer).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for separating a product from the less polar this compound.

Materials:

  • Crude product mixture

  • Silica gel (appropriate mesh size)

  • Eluent system (optimized from TLC analysis, e.g., hexane/ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, starting with a low polarity. This compound should elute first.[2]

  • Collect fractions and monitor their composition by TLC.

  • Once the impurity has been eluted, the polarity of the eluent can be gradually increased to elute the desired product.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

Preventing Wurtz coupling in 3,5-Dimethylbenzyl bromide Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Wurtz Coupling in 3,5-Dimethylbenzyl Bromide Grignard Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research. This guide addresses a common and frustrating side reaction in Grignard synthesis—Wurtz-type homocoupling—with a specific focus on the sterically hindered and reactive substrate, this compound.

Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling, and why is it a significant problem in my Grignard reaction?

A1: Wurtz-type coupling is a side reaction where a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of unreacted organic halide (R-X) to form a homocoupled dimer (R-R).[1][2] In the context of your experiment, the desired 3,5-dimethylbenzylmagnesium bromide reacts with the starting this compound to produce the highly undesirable dimer, 1,2-bis(3,5-dimethylphenyl)ethane. This side reaction is detrimental for two primary reasons: it consumes both your starting material and the desired Grignard reagent, leading to a significant reduction in the yield of your target molecule, and it introduces a byproduct that can complicate purification.[1][2]

Q2: I'm observing a high yield of the Wurtz coupling byproduct with this compound. What are the most likely causes?

A2: A high yield of the Wurtz dimer is typically promoted by several key factors, especially with reactive substrates like benzyl bromides.[3][4] The most common causes are:

  • High Local Concentration of Benzyl Bromide: Rapid addition of the this compound solution creates localized areas of high concentration. This increases the statistical probability of a Grignard molecule encountering a molecule of the starting halide rather than reacting with your intended electrophile.[1][5][6]

  • Elevated Reaction Temperature: Grignard formation is a highly exothermic process.[2][7] Poor temperature control can lead to "hot spots" in the reaction mixture, which significantly accelerate the rate of the Wurtz coupling reaction.[1][5]

  • Poor Magnesium Activation: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[8] If the magnesium is not properly activated, the Grignard formation will be slow and sluggish. This allows the concentration of the unreacted benzyl bromide to remain high for longer, favoring the Wurtz pathway.

  • Choice of Solvent: The solvent plays a critical role. For benzylic halides, Tetrahydrofuran (THF) is known to promote Wurtz coupling significantly more than other ethereal solvents like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1][3]

Q3: Why is a benzylic bromide like this compound particularly prone to this side reaction?

A3: Benzylic halides are highly reactive towards both the desired Grignard formation and the undesired Wurtz coupling. Their reactivity stems from the stability of the benzylic radical and benzylic anion intermediates that can form during the reaction mechanism. The mechanism of Wurtz coupling is thought to involve single electron transfer (SET) steps, similar to Grignard formation itself.[9][10] The resonance-stabilized nature of the benzyl intermediate makes the carbon-bromine bond weaker and more susceptible to these electron transfer processes, accelerating both the desired reaction and the problematic side reaction.

Troubleshooting Guide: Excessive Wurtz Coupling

If you are observing significant formation of 1,2-bis(3,5-dimethylphenyl)ethane, this guide provides a systematic approach to diagnose and solve the issue.

Problem: Low yield of the desired product accompanied by a significant amount of a nonpolar, high-boiling point byproduct.

This is the classic signature of excessive Wurtz coupling. The coupled dimer is often a solid that can precipitate from the reaction mixture, sometimes impeding stirring.[1]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting and optimizing your reaction to suppress Wurtz coupling.

G start High Wurtz Coupling Observed check_addition Is addition rate of This compound slow (e.g., dropwise over >40 min)? start->check_addition check_temp Is reaction temperature maintained below 10°C (ideally 0-5°C)? check_addition->check_temp Yes solution_slow_addition Implement slow, dropwise addition to maintain low halide concentration. check_addition->solution_slow_addition No check_solvent What solvent is being used? check_temp->check_solvent Yes solution_control_temp Use an ice bath to strictly control the exotherm. Maintain T < 10°C. check_temp->solution_control_temp No check_activation Is Mg activation being performed effectively? check_solvent->check_activation 2-MeTHF or Et2O solution_change_solvent Switch from THF to 2-MeTHF or Et2O. (See Table 1) check_solvent->solution_change_solvent THF solution_activate_mg Activate Mg with I2 or DBE prior to adding halide. check_activation->solution_activate_mg No end_node Optimized Reaction: Minimal Wurtz Coupling check_activation->end_node Yes solution_slow_addition->check_temp solution_control_temp->check_solvent solution_change_solvent->check_activation solution_activate_mg->end_node

Caption: Troubleshooting workflow for minimizing Wurtz coupling.

Solutions & Methodologies
1. Control Reactant Concentration: The Power of Slow Addition

The rate of the Wurtz coupling reaction is highly dependent on the concentration of the unreacted benzyl bromide.[6] By adding the halide solution slowly and dropwise to a stirred suspension of magnesium, you maintain a low instantaneous concentration of the halide. This starves the Wurtz reaction of one of its key components, tipping the kinetic balance in favor of Grignard formation on the magnesium surface.

  • Recommendation: Add the this compound solution dropwise over a period of at least 40-60 minutes.[1]

2. Aggressive Temperature Management

Since both Grignard formation and Wurtz coupling are exothermic, effective temperature control is non-negotiable.[2] Higher temperatures disproportionately favor the Wurtz side reaction.[1][5]

  • Recommendation: Conduct the reaction in a flask submerged in an ice-water or ice-salt bath to maintain an internal temperature between 0°C and 10°C throughout the addition process.[1]

3. Strategic Solvent Selection

For reactive benzylic halides, the choice of solvent can be the single most important factor in suppressing Wurtz coupling. While THF is a common Grignard solvent, it is demonstrably poor for this specific class of substrates. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative that significantly minimizes the dimer byproduct.[3]

The following table summarizes the dramatic impact of solvent choice on the reaction of a benzylic halide with an electrophile, which is indicative of the efficiency of the initial Grignard formation.

SolventYield of Grignard Product (%) [a]Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1][3]
Tetrahydrofuran (THF) 27 Poor yield due to significant Wurtz byproduct formation. [1][3]
2-Methyltetrahydrofuran (2-MeTHF) 90 Excellent yield, demonstrating superior suppression of Wurtz coupling. [1][3]

[a] Isolated yield of the alcohol product after the in situ generated Grignard reagent was reacted with 2-butanone. Data sourced from Kadam et al., Green Chem., 2013, 15, 1860-1864.[3]

4. Effective Magnesium Activation

A clean, reactive magnesium surface is essential for rapid initiation. A fast start to the Grignard formation quickly consumes the initial aliquot of halide, preventing it from accumulating and participating in side reactions.

  • Chemical Activation: Use of initiators that clean the magnesium surface.

    • Iodine (I₂): A small crystal of iodine is added to the dry magnesium turnings. Gentle warming causes the iodine to sublime, reacting with the surface. The disappearance of the purple/brown iodine color is a classic indicator of activation and initiation.[2][8][11]

    • 1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to produce ethylene gas (observed as bubbling) and MgBr₂, exposing a fresh metal surface.[8][11]

  • Mechanical Activation: Physically disrupting the oxide layer by crushing the magnesium turnings with a dry glass rod against the inside of the flask before adding solvent.[8]

Visualizing the Competing Reactions

To fully grasp the challenge, it is crucial to visualize the two competing chemical pathways at the heart of the issue.

G cluster_reactants Reactants cluster_products Reaction Pathways RBr This compound (R-Br) Grignard Desired Product: Grignard Reagent (R-MgBr) RBr->Grignard + Mg (Desired Path) Mg Magnesium (Mg) Wurtz Side Product: Wurtz Dimer (R-R) RMgBr_intermediate->Wurtz + R-Br (Wurtz Coupling)

Caption: Competing reaction pathways in Grignard synthesis.

Experimental Protocols
Protocol 1: Optimized Synthesis of 3,5-Dimethylbenzylmagnesium Bromide with Minimal Wurtz Coupling

This protocol incorporates the best practices discussed above, utilizing 2-MeTHF as the solvent for superior performance.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • This compound (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • Glassware Preparation: Rigorously dry all glassware (3-neck round-bottom flask, dropping funnel, condenser) in an oven at >120°C overnight or by flame-drying under vacuum. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the cooled reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a nitrogen flow until the iodine sublimes and its characteristic purple color disappears. This indicates the magnesium surface is activated.[2] Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous 2-MeTHF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous 2-MeTHF. Add ~5% of this solution to the activated magnesium. Initiation should be observed as a gentle bubbling, a slight exotherm, and the formation of a gray, cloudy solution.[1]

  • Slow Addition at Low Temperature: Once initiation is confirmed, immerse the reaction flask in an ice bath to maintain an internal temperature of 0-5°C. Begin the dropwise addition of the remaining benzyl bromide solution from the dropping funnel over a period of 40-60 minutes.[1] Ensure the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, allow the gray suspension to stir at 0°C for an additional 30 minutes to ensure full conversion. The resulting Grignard reagent is now ready for reaction with your desired electrophile.

References

Technical Support Center: Managing Exothermic Reactions with 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3,5-Dimethylbenzyl bromide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into safely managing the exothermic potential of this versatile reagent. Our focus is on proactive risk assessment, robust control strategies, and effective troubleshooting, ensuring both the safety of your personnel and the integrity of your synthesis.

Section 1: Hazard Identification & Risk Assessment

This section addresses the fundamental question of why this compound reactions can be hazardous and how to evaluate this risk before starting an experiment.

FAQ 1.1: What makes reactions with this compound potentially exothermic?

Reactions involving this compound are often exothermic due to its molecular structure. It is a benzylic bromide, characterized by a bromine atom attached to a carbon adjacent to a benzene ring. This arrangement makes the carbon-bromine (C-Br) bond highly reactive for two primary reasons:

  • SN1 Pathway Stability: The benzylic carbocation formed upon cleavage of the C-Br bond is significantly stabilized by resonance with the aromatic ring. This lowers the activation energy for ionization, facilitating reactions that proceed through a carbocation intermediate.

  • SN2 Pathway Reactivity: The carbon atom bonded to the bromine is a primary carbon, which is sterically accessible to nucleophiles, favoring SN2 reactions. The polarized C-Br bond makes this carbon highly electrophilic.

Whether the reaction is SN1 or SN2, the formation of a new, more stable bond with a nucleophile releases energy as heat.[1] In reactions with strong nucleophiles or under conditions that favor rapid kinetics, this heat can be generated faster than it can be removed, leading to a rapid temperature increase.

FAQ 1.2: How can I quantitatively assess the thermal risk of my planned reaction before scale-up?

Visual observation is insufficient for assessing thermal risk. A comprehensive hazard evaluation using techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) is critical before any scale-up.[2][3]

  • Reaction Calorimetry (RC): This is the gold standard for process safety. An RC experiment measures the real-time heat flow of a chemical reaction under controlled conditions, mimicking a small-scale production reactor.[4][5] It provides critical data such as:

    • Heat of Reaction (ΔHr): The total energy released.[4][6]

    • Heat Release Rate: How quickly the energy is released.[6][7]

    • Reagent Accumulation: The amount of unreacted reagent in the pot, which represents the potential energy that could be released in a cooling failure.[4][6][7]

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling is lost.[3][4][5][8] This is a worst-case scenario calculation essential for safety assessment.[3]

  • Differential Scanning Calorimetry (DSC): DSC is a screening tool used to determine the thermal stability of all individual components and the final reaction mixture.[2][3][6] It helps identify the onset temperature of any undesired decomposition reactions, which is a critical parameter for defining the maximum safe operating temperature.[6][9]

The workflow below outlines a systematic approach to risk assessment.

HazardAssessmentWorkflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Decision & Control Plan LitSearch Literature Search (Reactivity, Known Hazards) SDSSearch SDS Review (Reagents, Solvents, Products) LitSearch->SDSSearch InitialEval Initial Hazard Evaluation (Go / No-Go Decision) SDSSearch->InitialEval SmallScale Small-Scale Lab Trial (<1g, Temp Monitoring) InitialEval->SmallScale If Proceeding DSC DSC Analysis (Mixture Decomposition Onset) SmallScale->DSC RC1 Reaction Calorimetry (RC1) (Heat Flow, ΔTad, MTSR) DSC->RC1 If No Immediate Hazard RiskClass Determine Stoessel Criticality Class (Assess Runaway Potential) RC1->RiskClass Calculate Safety Parameters FinalDecision Final Go / No-Go for Scale-Up RiskClass->FinalDecision Based on Criticality

Caption: Hazard assessment workflow for exothermic reactions.

Section 2: Proactive Control Strategies & Protocols

Proper planning and setup are paramount. This section provides actionable protocols for designing experiments to mitigate thermal risks from the outset.

FAQ 2.1: What is the ideal experimental setup for a potentially exothermic reaction involving this compound?

A standard open beaker on a hotplate is inadequate and dangerous. A robust setup must prioritize heat transfer, accurate temperature monitoring, and controlled reagent addition.

Core Components:

  • Jacketed Lab Reactor: Provides a large surface area for efficient heat exchange with a circulator.

  • Overhead Stirrer: Ensures homogenous mixing and prevents localized hotspots, which is a common issue with magnetic stir bars in larger volumes.[3]

  • Temperature Probe (Thermocouple): Placed directly in the reaction mixture to measure the internal process temperature, not the bath temperature.

  • Controlled Addition Pump: A syringe pump or peristaltic pump allows for precise, slow addition of the limiting reagent.[10]

  • Cooling System: A circulating bath (circulator) capable of reaching and maintaining temperatures significantly below the desired reaction temperature.

SafeSetup cluster_feedback Feedback Loop Reactor Jacketed Reactor Vessel Reaction Mixture Circulator Cooling Circulator Reactor->Circulator Heat Exchange Stirrer Overhead Stirrer Stirrer->Reactor:f0 Ensures Homogeneity Pump Addition Pump (e.g., Syringe Pump) Pump->Reactor:f0 Controlled Addition Reagent Reservoir of This compound Reagent->Pump Probe Thermocouple (Internal Temp) Probe->Reactor:f0 Controller Control System (e.g., AVA Software) Probe->Controller Reads T_process Controller->Pump Stops pump if T > T_max Controller->Circulator Adjusts Cooling

Caption: Diagram of a safe experimental setup with feedback control.
FAQ 2.2: How does my choice of solvent impact reaction safety?

Solvent selection is a critical safety control. The ideal solvent acts as a heat sink, absorbing the energy released during the exotherm.[11] Key properties to consider are:

  • Heat Capacity (Cp): A higher heat capacity means the solvent can absorb more heat for a given temperature rise.

  • Boiling Point (BP): A higher boiling point provides a larger safety margin between your reaction temperature and the point at which the solvent could boil, leading to a rapid pressure increase.

  • Thermal Conductivity: Higher conductivity facilitates heat transfer from the reaction mixture to the vessel wall and into the cooling jacket.

  • Polarity: The solvent's polarity can dramatically affect reaction rates.[12][13][14] A solvent that accelerates the reaction rate will also increase the rate of heat generation.[13]

Table 1: Thermophysical Properties of Common Laboratory Solvents

SolventHeat Capacity (J/g·K)Boiling Point (°C)Polarity (Dielectric Const.)Notes
Toluene1.131112.4Common for alkylations, provides a good temperature window.
Acetonitrile (ACN)2.228237.5High polarity can accelerate SN reactions; lower BP is a limitation.[12]
Dichloromethane (DCM)1.21409.1Low boiling point makes it unsuitable for managing strong exotherms.
Tetrahydrofuran (THF)1.76667.5Common ether solvent, but low BP requires careful monitoring.
N,N-Dimethylformamide (DMF)2.0515338.3High BP and polarity, but can decompose at high temperatures.
Protocol 2.3: Step-by-Step Guide for Controlled Reagent Addition

The goal of controlled addition (a "semi-batch" process) is to ensure the rate of heat generation never exceeds the rate of heat removal.[2]

  • Preparation:

    • Charge the reactor with the nucleophile, solvent, and any catalysts.

    • Cool the reactor contents to the target reaction temperature (e.g., 0 °C). Ensure the cooling bath is set significantly lower (e.g., -15 °C) to provide sufficient cooling power.

    • Load the this compound solution into the syringe pump.

  • Execution:

    • Begin stirring at a rate sufficient to create a vortex, ensuring good surface mixing.

    • Start the slow, continuous addition of the this compound solution. A typical starting rate for a lab-scale reaction might be 1 equivalent over 1-2 hours.

    • Crucially, monitor the internal temperature. A stable temperature (± 2°C of the setpoint) indicates that the cooling system is effectively removing the heat of reaction.

    • If the internal temperature begins to rise above your defined safety limit (e.g., T_set + 5°C), immediately stop the addition .[10]

  • Completion:

    • After the addition is complete, continue to stir the reaction at the set temperature for a designated period (e.g., 1 hour) to ensure full conversion and consumption of any accumulated reagent.

    • Only begin the warm-up procedure once you are confident the reaction is complete (e.g., confirmed by in-process analysis like TLC or HPLC).

Section 3: Troubleshooting & Emergency Response

Even with careful planning, unexpected events can occur. This section provides clear, actionable steps for troubleshooting common issues and responding to emergencies.

FAQ 3.1: My reaction temperature is rising uncontrollably and the cooling system can't keep up. What is the emergency procedure?

This situation is a potential thermal runaway and requires immediate, decisive action.[15] The primary goal is to stop the reaction.

Emergency Quenching Protocol:

  • STOP ADDITION: Immediately stop the pump adding this compound. This cuts off the fuel for the reaction.

  • MAXIMUM COOLING: Set the circulator to its lowest possible temperature to maximize heat removal.

  • PREPARE QUENCH: If the temperature continues to rise, prepare to quench the reaction. A pre-chilled, low-reactivity solvent or a weak acid/base solution is often used. The choice of quench agent must be made during the planning phase.

  • EXECUTE QUENCH: If the temperature reaches a pre-defined critical limit (Maximum Allowable Temperature), add the quenching agent rapidly but safely to the reactor.[9][16] This will dilute the reactants and absorb heat, stopping the runaway. Be prepared for vigorous boiling or gas evolution.

  • EVACUATE: If the reaction cannot be controlled, activate any lab emergency systems and evacuate the area.

EmergencyResponse Start Temperature rises above safety limit StopAddition 1. Stop Reagent Addition IMMEDIATELY Start->StopAddition MaxCool 2. Apply Maximum Cooling StopAddition->MaxCool CheckTemp Is temperature still rising? MaxCool->CheckTemp Quench 3. Execute Emergency Quench (Add pre-defined quenching agent) CheckTemp->Quench Yes Controlled Situation Controlled (Monitor and Investigate) CheckTemp->Controlled No Quench->CheckTemp Re-assess Evacuate 4. EVACUATE Activate Alarms Quench->Evacuate If quench fails or is too hazardous

Caption: Emergency response flowchart for a thermal runaway.
FAQ 3.2: I'm observing a dark color change and/or unexpected gas evolution. What could be happening?

These are often signs of a decomposition reaction, which can be highly energetic. This indicates that your reaction temperature has exceeded the thermal stability of one of your reactants, intermediates, or products.

  • Causality: Benzyl bromides can undergo thermal decomposition, which may release irritating vapors and gases like hydrogen bromide (HBr).[17][18][19] This decomposition is often an exothermic process itself, which can accelerate an already developing thermal runaway.

  • Action: Treat this as a precursor to a runaway reaction. Immediately stop reagent addition, apply maximum cooling, and be prepared to execute the emergency quenching protocol.

Section 4: Scale-Up Considerations

Scaling a reaction from the lab to a pilot plant introduces significant new safety challenges.

FAQ 4.1: I successfully ran my reaction at a 5g scale. What are the primary challenges in scaling up to 500g?

The primary challenge is the change in the surface-area-to-volume ratio .[2][20]

  • Heat Generation scales with the reaction volume (mass), which increases by the cube of the vessel's radius (r³).

  • Heat Removal scales with the heat transfer surface area (the vessel wall), which increases only by the square of the radius (r²).

This means that on scale-up, your ability to remove heat becomes progressively less efficient compared to your rate of heat generation.[16][20] A reaction that was easily controlled at 5g with a simple ice bath could become a dangerous runaway at 500g, even in a jacketed reactor, if the process parameters are not re-evaluated and adjusted.[15] Therefore, a thorough thermal hazard assessment, including reaction calorimetry, is not optional—it is a mandatory step before any significant scale-up.[2][3]

References

Technical Support Center: Reactions Involving 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzyl bromide. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) you may encounter during your experiments. The information herein is grounded in established chemical principles and practical laboratory experience to ensure the success and integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, reactivity, and workup of reactions involving this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound is a corrosive and lachrymatory substance, meaning it can cause severe skin burns, eye damage, and irritation to the respiratory system.[1][2][3] Always handle this reagent in a well-ventilated fume hood.[2][4] Personal protective equipment (PPE) is mandatory and includes:

  • Chemical-resistant gloves (inspect for integrity before use).[1][2]

  • Safety goggles and a face shield.[1]

  • A lab coat.[1]

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

Q2: I'm planning a Williamson ether synthesis with this compound and a sterically hindered alcohol. What are the key parameters to consider for a successful reaction?

A2: The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance.[5][6] While this compound is a primary benzylic halide and generally a good substrate, a bulky nucleophile can lead to a competing E2 elimination reaction, forming 3,5-dimethylstyrene as a byproduct.[5]

To favor the desired ether synthesis:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate your alcohol.[6]

  • Temperature Control: Running the reaction at elevated temperatures can favor elimination.[5] It is advisable to start at a lower temperature (e.g., room temperature) and gently heat if the reaction is slow.

  • Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the alkoxide and promote the S(_N)2 reaction.

For particularly challenging sterically hindered systems, consider alternative methods like the Mitsunobu reaction.[5]

Q3: My Grignard reagent formation using this compound is failing to initiate. What are the likely causes and how can I troubleshoot this?

A3: Failure to initiate a Grignard reaction is a common issue, often stemming from a few key factors:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer (MgO) that prevents the reaction.[7]

  • Presence of Water: Grignard reagents are highly sensitive to moisture.[7][8] Even trace amounts of water in your glassware or solvent will quench the reaction.[7]

  • Purity of the Reagent: Impurities in the this compound can inhibit the reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry it overnight.[7] Use anhydrous solvents, such as dry diethyl ether or THF.[7]

  • Activate the Magnesium:

    • Mechanically crush the magnesium turnings to expose a fresh surface.

    • Add a small crystal of iodine.[7][9] The disappearance of the purple color indicates activation.[7]

    • Add a few drops of 1,2-dibromoethane.[7]

  • Initiation: Add a small portion of your this compound solution to the activated magnesium and gently warm the mixture.[7] An exothermic reaction and bubbling indicate successful initiation.[10] Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.[10]

Q4: After my reaction, I have unreacted this compound that is difficult to separate from my product by column chromatography. What workup strategies can I employ?

A4: Co-elution of the starting material and product is a frequent challenge.[11] Here are several strategies to remove residual this compound:

  • Chemical Scavenging:

    • Amine Quench: Add a primary or secondary amine, like triethylamine, to the reaction mixture.[12] The resulting quaternary ammonium salt is highly polar and can be easily removed with an aqueous wash.[12]

    • Thiol Quench: Thiol-based scavengers can also be effective.[12]

  • Basic Wash: A wash with a dilute aqueous base like sodium bicarbonate or sodium hydroxide can help to hydrolyze the benzyl bromide to the more polar 3,5-dimethylbenzyl alcohol, which can then be more easily separated.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[12][13]

  • High Vacuum: If your product is not volatile, applying a high vacuum with gentle heating can remove the more volatile this compound.[12]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common problems encountered during the workup of reactions involving this compound.

Guide 1: Managing Emulsions During Aqueous Workup

Problem: Persistent emulsions form during the extraction process, making layer separation difficult.

Causality: Emulsions are often caused by the presence of polar, high molecular weight byproducts or salts that stabilize the interface between the organic and aqueous layers. The use of polar aprotic solvents like DMF or DMSO can also contribute to this issue.[14]

Troubleshooting Protocol:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

  • Solvent Modification: Add more of the organic extraction solvent to decrease the concentration of the emulsifying agent.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can be used to separate the layers.

Guide 2: Unexpected Side Products Observed in TLC/LC-MS

Problem: The reaction mixture shows the presence of unexpected spots by TLC or peaks in the LC-MS analysis.

Causality: this compound can undergo several side reactions, including hydrolysis, elimination, and self-coupling.

Troubleshooting Decision Tree:

G start Unexpected Side Products Observed check_mass Identify Mass of Side Product(s) start->check_mass mass_plus_18 Mass = M(starting material) + 18 amu? check_mass->mass_plus_18 Check for Hydrolysis mass_minus_81 Mass = M(product) - 81 amu? check_mass->mass_minus_81 Check for Elimination mass_dimer Mass = 2 x M(starting material) - 2 x Br? check_mass->mass_dimer Check for Coupling hydrolysis Hydrolysis to 3,5-Dimethylbenzyl alcohol mass_plus_18->hydrolysis Yes reassess Reassess Reaction Conditions mass_plus_18->reassess No elimination Elimination to 3,5-Dimethylstyrene mass_minus_81->elimination Yes mass_minus_81->reassess No coupling Wurtz-type Coupling mass_dimer->coupling Yes mass_dimer->reassess No

Caption: Decision tree for identifying common side products.

Preventative Measures:

  • Hydrolysis: Ensure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Elimination: Use non-nucleophilic bases and avoid excessive heat, especially when working with sterically demanding substrates.[5]

  • Coupling: This is more common in Grignard reactions.[7] Ensure slow, dropwise addition of the bromide to the magnesium to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: General Aqueous Workup Procedure

This protocol is a starting point and may need to be modified based on the specific properties of your product.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., water, saturated aqueous ammonium chloride, or dilute acid) to neutralize any reactive species.[10]

  • Solvent Addition: If the reaction was performed in a water-miscible solvent like THF, it may be partially or fully removed by rotary evaporation. Add an appropriate extraction solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with water to remove water-soluble impurities.

    • Wash with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

    • Wash with brine to facilitate layer separation and remove bulk water.[14]

  • Drying: Dry the organic layer over an anhydrous salt such as magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4)).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.[10]

Protocol 2: Purification by Column Chromatography

Objective: To separate the desired product from unreacted starting materials and byproducts.

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample run_column Run Column with Eluent load_sample->run_column collect_fractions Collect Fractions run_column->collect_fractions tlc_fractions TLC Fractions collect_fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure concentrate Concentrate combine_pure->concentrate final_product Pure Product concentrate->final_product

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will show good separation between your product and impurities, with an R(_f) value for the product between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

References

Technical Support Center: Recrystallization of 3,5-Dimethylbenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-DBB-2025-Q4

Welcome to the technical support center for the purification of 3,5-Dimethylbenzyl bromide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity materials for their work. Here, we consolidate field-proven insights and foundational principles into a practical resource for troubleshooting common recrystallization challenges.

Given that this compound is a lachrymator and corrosive, all handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Part 1: Foundational Principles — Solvent Selection Strategy

The success of any recrystallization hinges on the appropriate choice of solvent.[3] The ideal solvent should dissolve the compound completely when hot but poorly when cold, allowing for the recovery of pure crystals upon cooling.[3][4][5]

Key Principles for Solvent Selection:

  • Solubility Gradient: The most critical factor is a high-temperature coefficient for solubility. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][6]

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor after crystallization).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[4]

For benzyl bromide derivatives, which are moderately polar, a range of solvents can be effective. A systematic approach using small-scale tests is recommended.

Table 1: Common Solvents for Recrystallization of Moderately Polar Organic Solids

SolventBoiling Point (°C)PolarityCommon Use Case & Rationale
Hexane / Heptane 69 / 98Non-polarOften used as an anti-solvent or for compounds with low polarity. Good for "crashing out" the product from a more polar solvent.[7]
Ethanol 78Polar ProticA versatile "workhorse" solvent. Its polarity is often suitable for dissolving benzyl halides at elevated temperatures.[7][8]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but can sometimes offer a better crystal habit due to slightly different solubility characteristics.
Ethyl Acetate (EtOAc) 77Polar AproticA good "soluble" solvent that is often paired with a non-polar anti-solvent like hexane.[7][9]
Toluene 111Non-polarEffective for dissolving aromatic compounds. Its high boiling point allows for a large temperature gradient but must be below the compound's melting point.
Acetone 56Polar AproticA strong, polar solvent. Can be useful but sometimes dissolves impurities too well. Often used in solvent pairs.[7][8][9]

Part 2: Standard Operating Procedures (SOPs)

Below are two standard protocols. The choice between them depends on whether a single solvent meets the ideal criteria or if a solvent/anti-solvent system is needed.

SOP-01: Single-Solvent Recrystallization

This is the preferred method when a solvent with a steep solubility curve for the target compound is identified.

Methodology:

  • Dissolution: Place the crude this compound derivative into an Erlenmeyer flask with a stir bar. In a fume hood, add a minimal amount of the selected solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point.[4][5] Using the minimum amount of hot solvent is crucial for maximizing yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent to prevent premature crystallization and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[11][12]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[12][13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10]

  • Drying: Allow the crystals to dry completely under vacuum to remove residual solvent.

SOP-02: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is used when no single solvent is ideal. It employs a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[11] A common pair for this system is Ethyl Acetate (good solvent) and Hexane (anti-solvent).[7]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate).[15]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (turbid).[11][15] This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.[15]

  • Cooling & Crystallization: Cool the solution slowly as described in SOP-01.

  • Isolation, Washing & Drying: Follow steps 5-7 from SOP-01, using an ice-cold mixture of the two solvents for the washing step.[15]

Recrystallization_Workflow

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound derivatives.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[11][16] This often happens if the boiling point of the solvent is higher than the melting point of the compound (this compound has a melting point of 37-39 °C) or if the solution is too concentrated or cooled too quickly.[17][18] The resulting oil often traps impurities.[11][16]

  • Immediate Solution:

    • Reheat the flask to dissolve the oil completely.[19][20]

    • Add a small amount of additional solvent to decrease the saturation level.[17][19]

    • Allow the solution to cool much more slowly. Insulating the flask can help.[12][20]

    • If the problem persists, consider a different solvent with a lower boiling point or a solvent pair that allows for crystallization at a lower temperature.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This is a common problem that indicates the solution is not saturated or that nucleation has not been initiated.[10]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask below the solvent line with a glass rod.[12][21][22] The microscopic scratches on the glass provide a surface for crystal growth to begin.

    • Add a Seed Crystal: If available, add a tiny crystal of the pure compound.[13][21][22] This provides a template for crystallization.

    • Reduce Solvent Volume: If nucleation techniques fail, you may have used too much solvent.[19][20][22] Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

    • Cool to a Lower Temperature: Use a colder cooling bath, such as a saltwater-ice bath, to further decrease solubility.[21][22]

Q3: My final product yield is very low. How can I improve it?

A3: A low yield is typically caused by one of three factors: using too much solvent, washing with too much or warm solvent, or premature filtration.

  • Optimization Strategies:

    • Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to dissolve the solid.[10]

    • Collect a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by boiling off some of the solvent and cool it again. This may yield a second crop of crystals, which can be analyzed for purity.

    • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals during filtration.[10] Warm solvent will dissolve some of your product.

Q4: The crystals are still colored after recrystallization. How do I remove colored impurities?

A4: If the product remains colored, it indicates the presence of highly soluble, colored impurities that co-crystallize with your product.

  • Decolorization Protocol:

    • Redissolve the colored crystals in the appropriate hot solvent.

    • Allow the solution to cool slightly from the boiling point to prevent violent boiling when the charcoal is added.[11]

    • Add a very small amount (1-2% by weight) of activated charcoal to the solution.[11][12] The charcoal will adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the activated charcoal.[11][12]

    • Allow the decolorized filtrate to cool and crystallize as usual.

Troubleshooting_Tree

References

Technical Support Center: Analysis of 3,5-Dimethylbenzyl Bromide by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the identification of impurities in 3,5-Dimethylbenzyl bromide (DMBB) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this reactive benzylic bromide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to identify known and unknown impurities, ensuring the quality and integrity of your starting materials.

Introduction: The Challenge of Analyzing this compound

This compound is a valuable reagent in organic synthesis, but its reactivity presents unique analytical challenges. As a lachrymatory and reactive alkylating agent, it is susceptible to degradation and can contain various process-related impurities. GC-MS is a powerful tool for its analysis, but success hinges on a carefully optimized method that prevents on-instrument degradation and allows for the correct identification of co-eluting or isomeric impurities. This guide will walk you through potential pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

Impurities in this compound can generally be categorized into three main groups:

  • Process-Related Impurities: These arise from the synthesis process. A common route is the radical bromination of m-xylene.

    • Unreacted Starting Material: Residual m-xylene.

    • Isomeric Products: Bromination of m-xylene can also produce other isomers, although this compound is the primary product under radical conditions. Ring-brominated species such as 2-bromo-1,3-dimethylbenzene and 4-bromo-1,3-dimethylbenzene are also possible, particularly if conditions favor electrophilic aromatic substitution.

    • Over-brominated Species: Products like 1,3-bis(bromomethyl)-5-methylbenzene or dibrominated xylenes can form if excess bromine is used.[1]

  • Degradation Products: These can form during storage or analysis.

    • Hydrolysis Product: 3,5-Dimethylbenzyl alcohol is formed by the reaction of DMBB with water.[2] This is one of the most common impurities.

    • Oxidation Product: 3,5-Dimethylbenzaldehyde can form upon exposure to air.

    • Coupling Product: Wurtz-type coupling of the Grignard reagent (if formed) with the starting material can lead to 1,2-bis(3,5-dimethylphenyl)ethane.

  • Thermal Degradation Artifacts (In-GC Analysis):

    • Benzyl halides are thermally labile and can degrade in a hot GC inlet.[3] This can lead to the formation of various products, including toluene and other rearrangement products, which may not be present in the original sample.

Q2: I see a peak with a mass-to-charge ratio (m/z) of 119. What could it be?

A peak at m/z 119 is the base peak for this compound. It corresponds to the 3,5-dimethylbenzyl cation ([C₉H₁₁]⁺), formed by the loss of the bromine atom. This is a stable, resonance-stabilized benzylic carbocation.

Q3: My mass spectrum shows a pair of peaks at m/z 198 and 200 of almost equal intensity. What does this signify?

This is the molecular ion (M⁺) peak for this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) with a roughly 1:1 intensity ratio. The peak at m/z 198 corresponds to the molecule with ⁷⁹Br, and the peak at m/z 200 corresponds to the molecule with ⁸¹Br.

Q4: I have an unexpected peak with a molecular ion at m/z 136. What is the likely identity?

A molecular ion at m/z 136 strongly suggests the presence of 3,5-dimethylbenzyl alcohol .[1][2] This is a very common impurity resulting from the hydrolysis of this compound. Its mass spectrum will likely also show a strong peak at m/z 121 (loss of a methyl group) and m/z 107 (loss of an ethyl group or CHO).

Q5: How can I differentiate between this compound and its isomers by GC-MS?

While isomeric compounds can have very similar mass spectra, they can often be separated chromatographically.

  • Chromatographic Separation: Using a mid-polarity column, like a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), will often provide sufficient resolution to separate positional isomers.

  • Mass Spectral Fragmentation: While the molecular ions will be the same, the relative intensities of fragment ions may differ slightly, although this can be difficult to rely on for definitive identification without reference standards. For instance, the fragmentation of xylene isomers can be subtly different.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for the Main Analyte 1. Active Sites in the Inlet/Liner: The benzyl bromide is interacting with active silanol groups. 2. Column Degradation: The front end of the column has become active. 3. Inlet Temperature Too High: Causing on-column degradation.1. Use a new, deactivated inlet liner, preferably with glass wool. 2. Trim 0.5-1 meter from the front of the column. 3. Lower the inlet temperature (see protocol below).
Multiple Peaks Not Present in Reference Sample 1. Thermal Degradation in the GC Inlet: The sample is breaking down upon injection.[3] 2. Sample Degradation: The sample has degraded in the vial before injection.1. Lower the injector temperature. Start at 200°C and increase only if peak shape is poor. 2. Prepare samples fresh and analyze them promptly. Minimize exposure to moisture and air.
Poor Reproducibility 1. Inconsistent Injection Volume or Technique. 2. Sample Degradation in Autosampler Tray. 3. Active sites in the GC system causing variable adsorption. 1. Ensure the autosampler is functioning correctly. If injecting manually, use a consistent technique. 2. Use fresh sample vials for each injection if possible, or limit the time the sample sits in the tray. 3. Perform inlet maintenance (replace liner, septum, and gold seal).
No Peak or Very Small Peak 1. Complete Adsorption/Degradation: The analyte is not reaching the detector. 2. Incorrect GC-MS Parameters. 1. Perform system maintenance as described above. Consider derivatization if the problem persists. 2. Verify all GC-MS method parameters, including temperatures, flow rates, and mass range.

Experimental Protocols & Methodologies

Recommended GC-MS Protocol

This method is a good starting point and should be optimized for your specific instrument and column.

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Inlet: Split/Splitless

  • Inlet Temperature: 220°C (A lower temperature, e.g., 200°C, may be necessary to prevent degradation)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-400 amu

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 10-50 µg/mL.

  • Analyze the sample as soon as possible after preparation to minimize degradation.

Data Presentation: Common Impurities and Their Mass Spectral Signatures

ImpurityMolecular Weight ( g/mol )Key Mass Fragments (m/z)Notes
This compound (Analyte) 199.10198/200 (M⁺) , 119 (Base Peak) , 91M/M+2 pattern confirms bromine. Base peak is the stable benzyl cation.
m-Xylene106.17106 (M⁺) , 91 (Base Peak) Unreacted starting material.
3,5-Dimethylbenzyl alcohol136.19136 (M⁺) , 121, 107, 91Common hydrolysis product.[2]
4-Bromo-1,3-dimethylbenzene185.06184/186 (M⁺) , 105 (Base Peak), 77Ring-brominated isomer.
1,3-Bis(bromomethyl)-5-methylbenzene277.98276/278/280 (M⁺) , 197/199, 118Over-bromination product.[6]

Note: The presence and intensity of fragments can vary between different mass spectrometers.

Visualizations

Workflow for Impurity Identification

The following diagram outlines the logical workflow for identifying an unknown peak in your chromatogram.

impurity_identification_workflow cluster_start Analysis Start cluster_process Data Processing cluster_identify Identification Steps cluster_conclusion Conclusion start Acquire GC-MS Data detect_peak Detect Unknown Peak start->detect_peak extract_ms Extract Mass Spectrum detect_peak->extract_ms check_mw Determine Molecular Ion (M⁺) extract_ms->check_mw check_isotopes Check for Bromine Isotope Pattern (M, M+2) check_mw->check_isotopes check_fragments Analyze Fragmentation Pattern (e.g., m/z 119) check_isotopes->check_fragments compare_db Compare with Library (NIST) & Reference Table check_fragments->compare_db identify_impurity Identify Impurity compare_db->identify_impurity Match Found troubleshoot If Unidentified, Troubleshoot System (Degradation?) compare_db->troubleshoot No Match end end identify_impurity->end Report Result troubleshoot->start Re-analyze with modified method

Caption: A workflow diagram for identifying impurities in a GC-MS analysis.

Potential Impurity Sources

This diagram illustrates the primary sources from which impurities can originate.

impurity_sources synthesis Synthesis Process (Bromination of m-Xylene) impurities Observed Impurities synthesis->impurities Starting Materials Isomers Over-bromination storage Storage & Handling storage->impurities Hydrolysis (Alcohol) Oxidation (Aldehyde) analysis GC-MS Analysis (High Temperature) analysis->impurities Thermal Degradation Rearrangement

Caption: Sources of impurities in this compound analysis.

References

Technical Support Center: Side-Chain Bromination of 1,3,5-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the side-chain bromination of 1,3,5-trimethylbenzene (mesitylene). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for desired product outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide

This section addresses specific problems you may encounter during the side-chain bromination of mesitylene, offering explanations and actionable solutions.

Issue 1: My reaction is producing significant amounts of di- and tri-brominated side products.

Potential Cause: The formation of 1,3-bis(bromomethyl)-5-methylbenzene and 1,3,5-tris(bromomethyl)benzene is a common issue arising from the high reactivity of the benzylic positions.[1] The reaction can be over-zealous, leading to a mixture of mono-, di-, and tri-halogenated products.[2]

Troubleshooting Steps:

  • Control Stoichiometry: The molar ratio of the brominating agent to the mesitylene is critical. Using a significant excess of the brominating agent will inevitably lead to polybromination.[3] It is recommended to use the brominating agent in a concentration of 1.0 to 1.2 equivalents per methyl group you intend to brominate.[4][5] For selective monobromination, start with a 1:1 molar ratio of mesitylene to N-bromosuccinimide (NBS).

  • Slow Addition of Brominating Agent: Adding the brominating agent portion-wise or via slow addition funnel can help maintain a low concentration of the brominating species at any given time, thus favoring monobromination.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the desired amount of starting material is consumed to prevent further bromination of the product.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes help control the reaction rate and improve selectivity, although this may also decrease the overall reaction rate.

Issue 2: I am observing ring bromination instead of, or in addition to, side-chain bromination.

Potential Cause: Ring bromination (electrophilic aromatic substitution) is a competing reaction pathway to the desired free-radical side-chain bromination.[1] The presence of Lewis acids or polar, protic solvents can favor the formation of electrophilic bromine species, leading to bromination of the electron-rich aromatic ring.[3]

Troubleshooting Steps:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective side-chain bromination as it provides a low, constant concentration of bromine radicals, minimizing electrophilic attack on the ring.[1][6][7] Using molecular bromine (Br₂) can lead to ring bromination, especially in the absence of a radical initiator.[1]

  • Solvent Selection: Use non-polar, aprotic solvents like cyclohexane or carbon tetrachloride (with appropriate safety precautions) to disfavor the formation of ionic intermediates required for ring bromination.[1][4][5] Solvents like acetonitrile can also be used, particularly for substrates with cyano groups.[1]

  • Avoid Lewis Acids: Ensure your glassware and reagents are free from Lewis acid contaminants (e.g., iron salts from a spatula). These can catalyze electrophilic aromatic substitution.[8]

  • Radical Initiator: The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, or initiation via UV light is crucial for promoting the free-radical pathway for side-chain bromination.[4][5][9]

Issue 3: My reaction is very slow or is not proceeding to completion.

Potential Cause: Insufficient initiation of the radical chain reaction or deactivation of the radical species can lead to a sluggish or incomplete reaction.

Troubleshooting Steps:

  • Initiator Concentration and Purity: Ensure you are using an adequate amount of a fresh, pure radical initiator. AIBN and dibenzoyl peroxide can degrade over time. The initiator is typically used in a concentration of around 0.015 mole equivalents.[4][5]

  • UV Light Source: If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity to induce homolytic cleavage of the bromine-bromine bond.[9]

  • Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting the chain reaction. It is good practice to degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: The reaction needs to be conducted at a temperature sufficient for the decomposition of the radical initiator (if used) and to sustain the radical chain reaction. For NBS brominations, refluxing in the chosen solvent is common.[10]

Troubleshooting Workflow Diagram

G cluster_1 Troubleshooting Polybromination cluster_2 Troubleshooting Ring Bromination cluster_3 Troubleshooting Slow Reaction start Reaction Issue Identified issue1 High Levels of Polybromination start->issue1 issue2 Significant Ring Bromination start->issue2 issue3 Slow or Incomplete Reaction start->issue3 sol1a Adjust Stoichiometry (1.0-1.2 eq NBS per CH3) issue1->sol1a sol1b Slow Reagent Addition issue1->sol1b sol1c Monitor with TLC/GC & Quench Promptly issue1->sol1c sol2a Use NBS instead of Br2 issue2->sol2a sol2b Use Non-polar Solvent (e.g., Cyclohexane) issue2->sol2b sol2c Ensure Absence of Lewis Acids issue2->sol2c sol2d Use Radical Initiator (AIBN/UV) issue2->sol2d sol3a Check Initiator Quality/Concentration issue3->sol3a sol3b Ensure Adequate UV Light Source issue3->sol3b sol3c Degas Solvent/Use Inert Atmosphere issue3->sol3c sol3d Maintain Sufficient Temperature (Reflux) issue3->sol3d

Caption: Troubleshooting decision tree for side-chain bromination of mesitylene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the side-chain bromination of 1,3,5-trimethylbenzene?

The main side products are typically over-brominated species, namely 1,3-bis(bromomethyl)-5-methylbenzene and 1,3,5-tris(bromomethyl)benzene.[1] Under conditions that favor electrophilic attack, such as the presence of Lewis acids or polar solvents, ring-brominated products like 2-bromo-1,3,5-trimethylbenzene can also form.[1][3]

Q2: Which brominating agent is better for this reaction, Br₂ or NBS?

For selective side-chain bromination, N-bromosuccinimide (NBS) is the preferred reagent.[1] NBS provides a low, steady concentration of molecular bromine through its reaction with trace amounts of HBr formed during the reaction.[6] This low concentration of Br₂ favors the radical pathway over competing ionic pathways like electrophilic addition to the aromatic ring.[6][7] Direct use of molecular bromine (Br₂) increases the likelihood of ring bromination as a side reaction.[1]

Q3: What is the mechanism of side-chain bromination with NBS?

The reaction, often called the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[2][9]

  • Initiation: A radical initiator (like AIBN) or UV light promotes the homolytic cleavage of the N-Br bond in NBS or, more acceptedly, a trace amount of Br₂ to form bromine radicals (Br•).[2][9]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from one of the methyl groups of mesitylene to form a stable, resonance-delocalized benzyl radical and HBr.[9][11]

    • This benzyl radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain.[9]

  • Termination: The reaction terminates when two radicals combine.[9]

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator 2 Br• 2 Br• Initiator->2 Br• (or light) Mesitylene Mesitylene Benzylic Radical Benzylic Radical Mesitylene->Benzylic Radical + Br•, - HBr Brominated Product Brominated Product Benzylic Radical->Brominated Product + Br2, - Br•

Caption: Simplified free-radical mechanism for benzylic bromination.

Q4: How does solvent choice affect the reaction outcome?

Solvent choice is crucial for selectivity. Non-polar solvents like cyclohexane are preferred because they disfavor the formation of ionic species that lead to ring bromination.[4][5] While carbon tetrachloride has been historically used, its toxicity and environmental impact make it a less desirable choice.[1] Surprisingly, studies have shown that using cyclohexane can lead to a higher yield of desired brominated products compared to carbon tetrachloride.[1][4]

SolventTypical OutcomeReference
Cyclohexane Good yields of side-chain brominated products, reduced side reactions.[1][4]
Carbon Tetrachloride Effective, but with potential for more side products and significant health/environmental concerns.[1][4]
Benzene Slower reaction rates compared to CCl₄ and potential for complex side product profiles.[1][4]
Acetonitrile Can be effective, particularly for cyano-substituted alkylbenzenes.[1][4]

Q5: How can I effectively quench the reaction and remove excess bromine?

Once the reaction is complete, it's important to quench any remaining unreacted bromine or NBS. This is typically done by adding a reducing agent.

  • Procedure: Cool the reaction mixture in an ice bath.[12] Slowly add a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring until the characteristic red-brown color of bromine disappears.[12][13]

  • Work-up: After quenching, the organic layer is typically separated, washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[13]

Experimental Protocol: Selective Monobromination of 1,3,5-Trimethylbenzene

This protocol is a general guideline for achieving selective monobromination to synthesize 3,5-dimethylbenzyl bromide.

Materials:

  • 1,3,5-Trimethylbenzene (mesitylene)

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Azobisisobutyronitrile (AIBN)

  • Cyclohexane (anhydrous)

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3,5-trimethylbenzene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq).

  • Solvent Addition: Add anhydrous cyclohexane to the flask. The concentration of mesitylene should be in the range of 0.3 to 1.0 mol/L.[5]

  • Inert Atmosphere: Flush the apparatus with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a UV lamp if desired. Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material. The solid NBS should be consumed and replaced by succinimide, which will float on top of the solvent.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature, then further cool in an ice bath.[12]

  • Work-up:

    • Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold cyclohexane.

    • Transfer the filtrate to a separatory funnel. Slowly add saturated sodium thiosulfate solution with shaking until the organic layer is colorless.[13]

    • Separate the layers. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

References

Technical Support Center: Quenching Procedures for 3,5-Dimethylbenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving 3,5-dimethylbenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the quenching procedures for reactions utilizing this versatile reagent. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure the safety, efficiency, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and how do they influence quenching?

A1: this compound is a lachrymator and corrosive substance, causing severe skin burns and eye damage.[1][2] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.[1] These hazardous properties necessitate a quenching strategy that not only neutralizes the reactive species but also minimizes the handling of the unreacted bromide. The goal is to convert it to a less hazardous substance before workup.

Key Safety Considerations:

  • Lachrymator: Vapors can cause irritation and tearing.[3] Always handle in a fume hood.

  • Corrosive: Can cause severe burns upon contact with skin and eyes.[3][1]

  • Reactivity: Reacts with moisture, bases, alcohols, amines, and metals.[1][4]

A well-designed quenching procedure is your first line of defense in mitigating these risks during the workup phase.

Q2: I have unreacted this compound remaining after my reaction. What is the most effective way to quench it before workup?

A2: The choice of quenching agent depends on the reaction solvent and other components in your mixture. The primary goal is to convert the reactive benzyl bromide into a more benign and easily separable compound.

Here are some common and effective quenching strategies:

  • Addition of a Nucleophilic Scavenger: Introducing a nucleophile that will readily react with the excess benzyl bromide is a highly effective method.

    • Secondary Amines: Reagents like diethylamine or morpholine can be added to the reaction mixture. They react with benzyl bromide to form a tertiary amine, which can then be easily removed by an acidic wash during workup.

    • Thiols: Thiol-based scavengers can also be employed to react with the excess electrophile.[5]

  • Hydrolysis: Careful addition of water or an aqueous solution can hydrolyze the benzyl bromide to the corresponding 3,5-dimethylbenzyl alcohol.[6] This is often a slower process and may require heating, so it's best suited for reactions where the product is stable to these conditions.

  • Reaction with a Mild Base: A mild aqueous base like sodium bicarbonate can be used to facilitate hydrolysis and neutralize any acidic byproducts.

Recommended Quenching Protocol (General):

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add your chosen quenching agent (e.g., diethylamine) dropwise with vigorous stirring.

  • Allow the mixture to stir for a predetermined time (e.g., 30 minutes) to ensure complete reaction with the excess benzyl bromide.

  • Proceed with your standard aqueous workup.

Q3: My reaction involves a strong base like NaH or an organometallic reagent. How should I approach the quenching process?

A3: When strong bases or organometallic reagents are present, the quenching procedure must be approached with caution due to their high reactivity, especially with protic solvents.

  • For Reactions with Sodium Hydride (NaH):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add a proton source to quench the excess NaH. Suitable options include:

      • Methanol or Ethanol: Add dropwise until gas evolution ceases.

      • Saturated aqueous ammonium chloride (NH₄Cl) solution: This is a common and effective quenching agent for many organometallic reactions.[7]

    • Once the NaH is quenched, you can proceed to quench the unreacted this compound as described in Q2.

  • For Reactions with Organolithium Reagents:

    • Cool the reaction mixture to a low temperature (typically -78 °C to 0 °C).

    • Slowly add a quenching agent such as isopropanol or dry ice.[8]

    • Allow the mixture to warm to room temperature slowly.

    • Proceed with an aqueous workup.

  • For Grignard Reactions:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the remaining Grignard reagent and any unreacted magnesium.[9]

    • This will also hydrolyze any remaining this compound.

Q4: I'm performing a Williamson Ether Synthesis with this compound. What are the best practices for quenching and workup to maximize my yield?

A4: The Williamson Ether Synthesis is a classic Sₙ2 reaction.[10][11] To maximize the yield of your desired ether, the quenching and workup procedure should be designed to remove unreacted starting materials and byproducts efficiently.

Troubleshooting & Best Practices:

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure you are using a strong enough base to fully deprotonate your alcohol. Sodium hydride (NaH) is often a good choice.
Side reactions (elimination).While this compound is a primary halide and favors substitution, ensure your reaction temperature is not too high.
Difficulty in Purification Presence of unreacted 3,5-dimethylbenzyl alcohol (from hydrolysis of the bromide).After quenching any strong base, consider adding a small amount of a different, more reactive alkyl halide to consume any remaining alkoxide before the aqueous workup.
Emulsion during workup.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[12]

Step-by-Step Quenching and Workup for Williamson Ether Synthesis:

  • Cool the reaction: Place the reaction flask in an ice bath.

  • Quench excess base: If NaH was used, slowly add methanol or ethanol until gas evolution stops.

  • Quench unreacted bromide: Add a nucleophilic scavenger like diethylamine and stir for 30 minutes.

  • Aqueous Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash with water.

    • Wash with a dilute acid (e.g., 1M HCl) to remove the scavenger's salt.

    • Wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate in vacuo.

Q5: Can I use an aqueous base like NaOH or K₂CO₃ to directly quench my reaction containing this compound?

A5: While aqueous bases can hydrolyze this compound to the corresponding alcohol, direct quenching with strong aqueous bases like NaOH is generally not recommended as the first step, especially if your product is base-sensitive. The high concentration of hydroxide can lead to undesired side reactions.

A weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is a safer option for neutralizing acidic components and promoting the hydrolysis of unreacted benzyl bromide.[12] However, this hydrolysis can be slow.

Recommended Approach:

If your reaction is run in a water-miscible solvent, a better approach is to first quench with a nucleophilic scavenger and then proceed with an aqueous workup that may include a wash with a mild aqueous base. If your reaction is in a water-immiscible solvent, you can slowly add an aqueous solution of a mild base to the cooled reaction mixture with vigorous stirring.

Troubleshooting Guide

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Persistent lachrymatory odor after workup Incomplete quenching of this compound.1. Re-dissolve the crude product in a suitable solvent. 2. Treat with a nucleophilic scavenger resin or a solution of a secondary amine (e.g., diethylamine). 3. Re-perform the aqueous workup.
Formation of an unexpected solid during quenching Precipitation of salts (e.g., NaBr). Hydrolysis and precipitation of the 3,5-dimethylbenzyl alcohol.1. Ensure sufficient solvent is present to keep all components in solution. 2. If a salt has precipitated, it can often be removed by filtration after the workup. 3. Characterize the solid to determine its identity.
Low recovery of the desired product Product is water-soluble. Product degradation during quenching or workup.1. If the product has some water solubility, perform back-extraction of the aqueous layers. 2. Use milder quenching conditions (e.g., lower temperature, weaker quenching agent). 3. Ensure the pH of the aqueous layers is appropriate for your product's stability.
Emulsion formation during extraction Presence of polar, high molecular weight byproducts or starting materials.1. Add brine to the separatory funnel. 2. Filter the entire mixture through a pad of celite. 3. Allow the mixture to stand for an extended period to allow for layer separation.

References

Validation & Comparative

A Comparative Reactivity Guide to Benzylating Agents: The Role of 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the benzylation of nucleophiles remains a cornerstone transformation. It is a critical method for installing a stable, yet readily cleavable, protecting group for alcohols, amines, and thiols, and for constructing complex molecular architectures. The choice of the benzylating agent is paramount, as it dictates reaction kinetics, substrate compatibility, and overall efficiency.

This guide provides an in-depth comparison of 3,5-dimethylbenzyl bromide against other commonly employed benzylating agents. We will dissect the subtle yet significant interplay of electronic and steric effects that govern their reactivity, supported by mechanistic insights and practical experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal reagent for their synthetic challenges.

Understanding the Pillars of Benzylating Agent Reactivity

The reactivity of a substituted benzyl bromide in nucleophilic substitution reactions is not monolithic; it exists on a mechanistic continuum between the SN1 and SN2 pathways.[1][2] The preferred pathway is dictated by a delicate balance of factors, primarily the electronic nature of the aromatic ring substituents, the strength of the nucleophile, and the polarity of the solvent.[3]

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group.[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. This mechanism is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance at the reaction center.[4][5]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process initiated by the departure of the leaving group to form a planar, resonance-stabilized benzyl carbocation.[4] This rate-determining step is followed by a rapid attack of the nucleophile on the carbocation. The rate depends only on the substrate concentration and is favored by weak nucleophiles, polar protic solvents, and substituents that stabilize the positive charge of the carbocation intermediate.[1][5]

Benzylic halides are unique in their ability to readily undergo both SN1 and SN2 reactions because the primary carbon is relatively unhindered (favoring SN2), while the resulting primary carbocation is significantly stabilized by resonance with the benzene ring (favoring SN1).[1][2][5]

Comparative Analysis of Common Benzylating Agents

The electronic character of substituents on the aromatic ring profoundly influences the stability of the transition states in both SN1 and SN2 reactions. Electron-donating groups (EDGs) accelerate SN1 reactions by stabilizing the developing positive charge in the carbocation intermediate. Conversely, electron-withdrawing groups (EWGs) destabilize this intermediate, slowing SN1 reactions and making the SN2 pathway more likely.

Let's compare this compound to three other common agents that represent a spectrum of electronic properties.

Benzylating AgentStructureSubstituent EffectPredominant Mechanism (SN1 Tendency)Relative Reactivity (General)
4-Methoxybenzyl bromide (PMB-Br) Strong Electron-Donating (Resonance)High (Favors SN1)Very High
This compound Weak Electron-Donating (Inductive)ModerateModerate-High
Benzyl bromide (Bn-Br) Neutral (Reference)ModerateModerate
4-Nitrobenzyl bromide Strong Electron-Withdrawing (Resonance & Inductive)Low (Favors SN2)Low
Mechanistic Insights
  • 4-Methoxybenzyl Bromide (PMB-Br): The para-methoxy group is a powerful EDG, capable of stabilizing the benzylic carbocation through resonance by donating a lone pair of electrons from oxygen.[6][7] This exceptional stabilization heavily favors the SN1 pathway, leading to very high reactivity, often under mild conditions.[8]

  • This compound: The two methyl groups are weak EDGs that operate primarily through an inductive effect. Because they are in the meta position, they cannot directly participate in resonance stabilization of the benzylic carbocation. Their electron-donating nature does, however, increase the electron density of the ring, making the benzylic carbon slightly more susceptible to nucleophilic attack and providing modest stabilization to a carbocation intermediate compared to the unsubstituted case. Its reactivity is therefore enhanced relative to benzyl bromide but is significantly lower than that of 4-methoxybenzyl bromide.

  • Benzyl Bromide (Bn-Br): As the parent compound, it serves as our baseline. It readily participates in both SN1 and SN2 reactions, with the specific conditions often determining the dominant pathway.[2][5]

  • 4-Nitrobenzyl Bromide: The para-nitro group is a potent EWG. It strongly destabilizes the benzylic carbocation through both inductive and resonance effects, making the SN1 pathway energetically unfavorable.[9] Consequently, it reacts almost exclusively through the SN2 mechanism, which is also retarded due to the electron-poor nature of the benzylic carbon. This results in significantly lower overall reactivity.[9]

Below is a diagram illustrating the two primary nucleophilic substitution pathways for a generic benzyl bromide.

G cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) r1 R-CH₂-Br + Nu⁻ ts1 [Nu---CH₂(R)---Br]⁻ ᵟ r1->ts1 Single Step p1 R-CH₂-Nu + Br⁻ ts1->p1 r2 R-CH₂-Br i1 R-CH₂⁺ + Br⁻ r2->i1 Step 1 (Slow) Carbocation Formation p2 R-CH₂-Nu + Br⁻ i1->p2 Step 2 (Fast) Nucleophilic Attack start Benzylic Halide + Nucleophile

Caption: Competing SN1 and SN2 mechanisms for benzylation.

Experimental Protocol: General O-Benzylation of a Phenol

This protocol provides a robust, general method for the O-benzylation of a phenolic substrate. It is a self-validating system where reaction progress can be easily monitored. The choice of benzylating agent will directly impact the required temperature and reaction time.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base sufficient to deprotonate the phenol, generating the more nucleophilic phenoxide. It is easily removed by filtration. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be required.[10]

  • Solvent (DMF or Acetonitrile): Anhydrous polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation (K⁺) but not the nucleophile, thus enhancing its reactivity.[11]

  • Additive (NaI or TBAI - Optional): Catalytic amounts of sodium iodide or tetrabutylammonium iodide can accelerate the reaction via the Finkelstein reaction. The iodide displaces the bromide to form a more reactive benzyl iodide in situ.[10]

Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (or DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the chosen benzyl bromide (e.g., this compound, 1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The more reactive the benzylating agent (e.g., PMB-Br), the lower the temperature required. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure aryl benzyl ether.

Experimental Workflow Diagram

G start Start setup Combine Phenol, K₂CO₃, & Solvent start->setup add_reagent Add Benzylating Agent (e.g., this compound) setup->add_reagent react Heat Reaction Mixture (e.g., 60-80 °C) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter Salts, & Concentrate monitor->workup Complete extract Aqueous Work-up: EtOAc, H₂O, Brine workup->extract purify Dry, Concentrate, & Purify via Chromatography extract->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for O-benzylation.

Conclusion and Recommendations

The selection of a benzylating agent is a strategic decision that should be guided by the principles of physical organic chemistry.

  • This compound occupies a valuable position in the synthetic chemist's toolkit. Its reactivity is moderately enhanced compared to the parent benzyl bromide due to the inductive electron-donating effect of the two methyl groups. It serves as an excellent choice for reactions where the higher reactivity of a PMB-ether is unnecessary or could lead to side reactions, but where a slight rate acceleration over benzyl bromide is beneficial.

  • For highly sensitive substrates or when extremely mild deprotection conditions are required later in a synthesis, the more labile 4-methoxybenzyl (PMB) group is the superior choice.[6]

  • Conversely, for robust substrates where forcing conditions are acceptable and SN1-type side reactions (like rearrangement or racemization) must be avoided, the less reactive 4-nitrobenzyl bromide ensures a clean SN2 pathway.

Ultimately, by understanding the electronic and steric profile of each agent, researchers can fine-tune their reaction conditions, minimize side-product formation, and achieve their synthetic goals with greater precision and efficiency.

References

A Researcher's Guide to Isomeric Purity and Reactivity: 3,5-Dimethylbenzyl Bromide vs. 2,4-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in drug discovery and materials science, substituted benzyl bromides are indispensable electrophilic building blocks. The seemingly subtle shift of a methyl group on the aromatic ring can, however, dramatically alter the reagent's physical properties, reactivity, and propensity for side-product formation. This guide provides an in-depth comparison of two common, yet distinct, isomers: 3,5-dimethylbenzyl bromide and 2,4-dimethylbenzyl bromide. We will dissect their fundamental differences, grounded in electronic and steric effects, and provide practical, field-proven protocols for their application.

At a Glance: Physicochemical Properties

While both isomers share the same molecular formula and weight, their substitution patterns lead to notable differences in their physical states at room temperature. These properties are critical for handling, storage, and reaction setup.

PropertyThis compound2,4-Dimethylbenzyl BromideRationale for Difference
CAS Number 27129-86-878831-87-5Unique identifier for each isomer.
Molecular Formula C₉H₁₁BrC₉H₁₁BrIsomers share the same formula.
Molecular Weight 199.09 g/mol 199.09 g/mol Isomers share the same mass.
Appearance White to off-white powder/solidColorless solid or oilThe more symmetrical 3,5-isomer packs more efficiently into a crystal lattice, resulting in a higher melting point.
Melting Point 37-39 °C~15 °CHigher symmetry leads to stronger intermolecular forces in the solid state.
Boiling Point Not readily available (decomposes)235.4 °C at 760 mmHgThe less symmetrical 2,4-isomer has a distinct boiling point. The 3,5-isomer is less thermally stable.

The Decisive Factor: Electronic Effects on Reactivity

The reactivity of a benzyl bromide is fundamentally tied to the stability of the transition states and intermediates it forms during a reaction. The primary differentiator between the 2,4- and 3,5-isomers is the electronic contribution of the methyl groups to the benzylic carbon. Methyl groups are weakly electron-donating and stabilize positive charges through two main mechanisms: the inductive effect and hyperconjugation .[1][2]

  • Inductive Effect: The polarization of the sigma (σ) bond framework, where the alkyl group pushes electron density towards the ring. This effect weakens with distance.

  • Hyperconjugation: The delocalization of electrons from an adjacent C-H σ-bond into the empty p-orbital of the carbocation. This is a resonance-like effect and is significantly more powerful than induction for stabilizing carbocations.[3]

The position of the methyl groups determines which of these effects can participate in stabilizing a developing positive charge on the benzylic carbon, as is formed in a unimolecular nucleophilic substitution (Sₙ1) reaction.

The 2,4-Isomer: A Case of Superior Carbocation Stabilization

In 2,4-dimethylbenzyl bromide, the methyl groups are located at the ortho and para positions relative to the bromomethyl group. This geometry is ideal for stabilizing the benzylic carbocation intermediate. Through hyperconjugation, the C-H σ-bonds of the methyl groups can directly delocalize the positive charge, effectively spreading it across the molecule. This significantly lowers the activation energy for carbocation formation.

The 3,5-Isomer: Limited to Inductive Stabilization

For the 3,5-isomer, the methyl groups are in the meta positions. From this location, they cannot participate in resonance or hyperconjugation with the benzylic carbon. The positive charge of the carbocation cannot be delocalized onto the carbons bearing the methyl groups. Therefore, the 3,5-isomer's carbocation is stabilized only by the weaker inductive effect.[4]

The following diagram illustrates the superior stability of the 2,4-dimethylbenzyl carbocation due to direct resonance (hyperconjugation) participation from the ortho and para methyl groups, a pathway unavailable to the meta-substituted 3,5-isomer.

G cluster_0 Comparative Carbocation Stability cluster_1 2,4-Dimethylbenzyl Cation (Ortho/Para Stabilization) cluster_2 3,5-Dimethylbenzyl Cation (Meta - No Resonance) 24_struct More Stable Intermediate (Lower Energy) 24_desc Positive charge is delocalized onto a tertiary carbon via hyperconjugation. This is a major stabilizing contribution. 35_struct Less Stable Intermediate (Higher Energy) 35_desc Positive charge cannot be delocalized by methyl groups via hyperconjugation. Only weaker inductive stabilization occurs. start Benzylic Bromide + Weak Nucleophile/Solvent ts1_24 Transition State 1 (2,4-isomer) start->ts1_24 Faster (Lower ΔG‡) ts1_35 Transition State 1 (3,5-isomer) start->ts1_35 Slower (Higher ΔG‡) cluster_1 cluster_1 ts1_24->cluster_1 cluster_2 cluster_2 ts1_35->cluster_2 product Substitution Product cluster_1->product cluster_2->product G start Start: Prepare Alkoxide step1 1. Dissolve alcohol (e.g., 1-decanol, 1.0 eq) in anhydrous THF. start->step1 step2 2. Add NaH (1.1 eq, 60% in mineral oil) portion-wise at 0°C. Caution: H₂ gas evolution. step1->step2 step3 3. Stir for 30 min at room temp to form sodium decoxide. step2->step3 step4 4. Add Dimethylbenzyl Bromide (1.05 eq) dissolved in minimal THF dropwise. step3->step4 note4 Run two parallel reactions: - Flask A: 3,5-isomer - Flask B: 2,4-isomer step4->note4 step5 5. Heat mixture to reflux (approx. 66°C). Monitor by TLC (e.g., 9:1 Hexanes:EtOAc). step4->step5 note5 Expect Flask A (3,5-isomer) to proceed slightly faster due to less steric hindrance. step5->note5 step6 6. Quench reaction carefully with H₂O at 0°C. step5->step6 step7 7. Extract with diethyl ether, wash with brine, dry over Na₂SO₄. step6->step7 step8 8. Purify by column chromatography. step7->step8 end End: Purified Benzyl Ether step8->end

References

Spectroscopic Differentiation of Dimethylbenzyl Bromide Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Dimethylbenzyl bromide (C₉H₁₁Br), with its six constitutional isomers based on the substitution pattern of the two methyl groups on the benzene ring, presents a common yet crucial analytical challenge. These isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzyl bromide—exhibit similar physical properties, making their differentiation by classical methods difficult. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of these isomers, supported by experimental data and theoretical principles.

The Challenge of Isomeric Differentiation

Constitutional isomers possess the same molecular formula and thus the same molecular weight, rendering simple mass determination insufficient for their distinction. The subtle differences in their atomic connectivity, however, lead to unique electronic environments and vibrational modes. These differences are the key to their spectroscopic differentiation. The choice of analytical technique and the interpretation of the resulting spectra are paramount for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] Both ¹H and ¹³C NMR spectroscopy offer unique insights into the structure of dimethylbenzyl bromide isomers.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are exquisitely sensitive to the substitution pattern on the benzene ring.

Key Differentiating Features in ¹H NMR:

  • Aromatic Protons: The number of distinct signals, their chemical shifts, and their coupling patterns in the aromatic region (typically 6.5-7.5 ppm) are highly diagnostic. The symmetry of the isomer dictates the number of unique aromatic proton environments.

  • Benzylic Protons (-CH₂Br): The signal for the benzylic protons typically appears as a singlet around 4.4-4.5 ppm. While the chemical shift may show slight variations between isomers, its integration (2H) is a consistent feature.

  • Methyl Protons (-CH₃): The chemical shifts of the two methyl groups provide crucial information. In isomers where the methyl groups are in chemically non-equivalent environments, two distinct singlets will be observed.

Comparative ¹H NMR Data for Dimethylbenzyl Bromide Isomers:

IsomerAromatic Protons (δ, ppm, Multiplicity, Integration)Benzylic Protons (δ, ppm, Multiplicity, Integration)Methyl Protons (δ, ppm, Multiplicity, Integration)
2,3- ~7.0-7.2 (m, 3H)~4.5 (s, 2H)~2.3 (s, 3H), ~2.4 (s, 3H)
2,4- ~6.96-6.99 (m, 2H), ~7.17-7.19 (m, 1H)[2]~4.50 (s, 2H)[2]~2.30 (s, 3H), ~2.37 (s, 3H)[2]
2,5- ~7.0-7.2 (m, 3H)~4.5 (s, 2H)~2.3 (s, 6H)
2,6- ~7.0-7.2 (m, 3H)~4.6 (s, 2H)~2.4 (s, 6H)
3,4- ~7.0-7.2 (m, 3H)~4.4 (s, 2H)~2.2 (s, 6H)
3,5- ~6.9 (s, 1H), ~7.0 (s, 2H)~4.4 (s, 2H)~2.3 (s, 6H)

Note: The data presented is a combination of reported values and predictions based on established principles of NMR spectroscopy. Precise chemical shifts can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the number of unique carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.

Key Differentiating Features in ¹³C NMR:

  • Number of Aromatic Signals: The symmetry of the isomer determines the number of distinct signals in the aromatic region (typically 120-140 ppm). For example, a more symmetric isomer like this compound will show fewer aromatic signals than a less symmetric one like 2,3-dimethylbenzyl bromide.

  • Chemical Shifts of Quaternary Carbons: The carbons to which the methyl and benzyl bromide groups are attached (quaternary carbons) have distinct chemical shifts that are sensitive to the substitution pattern.

Predicted Number of Unique Carbons for Dimethylbenzyl Bromide Isomers:

IsomerTotal Unique CarbonsAromatic CarbonsMethyl CarbonsBenzylic Carbon
2,3- 9621
2,4- 9621
2,5- 8611
2,6- 8611
3,4- 8611
3,5- 7511

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. While not as definitive as NMR for isomer differentiation, certain regions of the IR spectrum, particularly the "fingerprint region," can provide valuable clues.

Key Differentiating Features in IR Spectroscopy:

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations, which appear as strong absorptions in the 650-900 cm⁻¹ region. The number and position of these bands are characteristic of the number of adjacent hydrogen atoms on the ring.

  • C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and benzylic groups) appear just below 3000 cm⁻¹.

  • C-Br Stretching: The C-Br stretching vibration typically appears in the low-frequency region of the spectrum, around 500-600 cm⁻¹.

Characteristic IR Absorption Regions for Substituted Benzenes:

Substitution PatternC-H Out-of-Plane Bending (cm⁻¹)
1,2,3-Trisubstituted~780-760 and ~745-705
1,2,4-Trisubstituted~885-870 and ~825-805
1,2,5- (or 1,3,4-) Trisubstituted~880-860 and ~820-800
1,2,3,5-Tetrasubstituted~850-830
1,2,4,5-Tetrasubstituted~900-860
1,3,5-Trisubstituted~865-810 and ~730-675

Note: These are general ranges and can be influenced by the nature of the substituents.

Mass Spectrometry (MS): Fragmentation as a Structural Clue

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. While all dimethylbenzyl bromide isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering clues to their structure.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at the same m/z value for all isomers, corresponding to the molecular weight of C₉H₁₁Br. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

  • Base Peak: The most intense peak in the spectrum, the base peak, often results from a particularly stable fragment ion. For benzyl bromides, the tropylium ion (C₇H₇⁺) at m/z 91 is often a prominent peak, formed by the loss of the bromine radical and rearrangement.

  • Other Fragment Ions: The relative abundances of other fragment ions, such as those resulting from the loss of a methyl group or HBr, can vary between isomers due to differences in the stability of the resulting carbocations. For example, isomers that can form more stable secondary or tertiary benzylic carbocations upon fragmentation may show different fragmentation patterns.

Expected Fragmentation of Dimethylbenzyl Bromide Isomers:

A common fragmentation pathway for benzyl bromides is the loss of the bromine atom to form a benzyl cation, which can then rearrange to the highly stable tropylium ion (m/z 91). Another significant fragmentation is the loss of HBr. The relative intensities of these and other fragment ions can help in distinguishing the isomers.

IsomerKey Fragment Ions (m/z) and Predicted Relative Abundance
All IsomersM⁺/M+2 (198/200): Present, with ~1:1 ratio. [M-Br]⁺ (119): Tropylium-like ion, expected to be a major fragment. [M-HBr]⁺ (118): Loss of HBr. [C₇H₇]⁺ (91): Tropylium ion, often the base peak.

While the major fragments are similar, subtle differences in the relative intensities of the fragment ions, particularly those involving the loss of a methyl group either before or after the loss of bromine, can be used for differentiation with careful analysis and comparison to reference spectra.

Experimental Protocols

NMR Sample Preparation

A properly prepared NMR sample is crucial for obtaining high-quality spectra.

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis A Weigh ~5-10 mg of dimethylbenzyl bromide isomer B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial A->B Dissolution C Filter the solution through a pipette with a cotton plug into a clean NMR tube B->C Filtration D Cap the NMR tube and invert to mix C->D Final Preparation E Insert the tube into the spinner turbine and adjust the depth D->E F Place in the NMR spectrometer E->F G Acquire ¹H and ¹³C NMR spectra F->G Data Acquisition

Caption: Workflow for NMR sample preparation and analysis.

IR Spectroscopy Sample Preparation (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.

IR_Sample_Preparation cluster_mixing Sample-KBr Mixing cluster_pellet Pellet Formation cluster_ir_analysis IR Analysis A Grind a small amount (~1-2 mg) of the isomer with ~100-200 mg of dry KBr powder in an agate mortar B Ensure a fine, homogeneous mixture is obtained A->B Homogenize C Transfer the powder to a pellet die B->C Transfer D Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet C->D Press E Carefully remove the pellet from the die D->E Eject F Place the pellet in the sample holder of the IR spectrometer E->F G Acquire the IR spectrum F->G Scan

Caption: Workflow for IR sample preparation using the KBr pellet method.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides valuable fragmentation information.

MS_Workflow cluster_intro Sample Introduction cluster_ionization Ionization & Fragmentation cluster_analysis_ms Analysis & Detection A Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet B Vaporize the sample in the ion source A->B Vaporization C Bombard the gaseous molecules with a high-energy electron beam (~70 eV) B->C Ionization D Molecular ions and fragment ions are formed C->D E Accelerate the ions into the mass analyzer D->E Acceleration F Separate ions based on their mass-to-charge ratio (m/z) E->F Separation G Detect the ions and generate the mass spectrum F->G Detection

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion: An Integrated Spectroscopic Approach

While each spectroscopic technique provides valuable information, a combination of methods is often necessary for the definitive identification of dimethylbenzyl bromide isomers.

  • ¹H and ¹³C NMR spectroscopy are the most powerful and unambiguous methods for determining the substitution pattern on the benzene ring.

  • IR spectroscopy offers a rapid and cost-effective way to gain initial insights into the substitution pattern, which can then be confirmed by NMR.

  • Mass spectrometry , while less definitive on its own for isomer differentiation, provides crucial confirmation of the molecular weight and can offer supporting structural information through the analysis of fragmentation patterns.

By employing a multi-technique spectroscopic approach and a thorough understanding of the underlying principles, researchers can confidently and accurately differentiate between the constitutional isomers of dimethylbenzyl bromide, ensuring the integrity of their chemical research and development.

References

A Comparative Guide to the Reactivity of 3,5-Dimethylbenzyl Bromide and 3,5-Bis(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the nuanced landscape of organic synthesis and drug development, the reactivity of benzylic halides is a cornerstone for the construction of complex molecular architectures. The deliberate substitution on the aromatic ring can dramatically alter the reaction pathway and rate, a principle elegantly demonstrated by comparing 3,5-Dimethylbenzyl bromide and 3,5-Bis(trifluoromethyl)benzyl bromide. This guide provides an in-depth analysis of their reactivity, supported by theoretical principles and synthesized experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of Substituent Electronic Effects

The reactivity of benzyl bromides in nucleophilic substitution reactions is a delicate balance between the SN1 and SN2 pathways. The electronic nature of the substituents on the benzene ring is a primary determinant of which mechanism prevails and at what rate.

This compound is adorned with two methyl groups, which are classic electron-donating groups (EDGs). Through an inductive effect, they push electron density towards the benzene ring and, consequently, towards the benzylic carbon. This has a profound stabilizing effect on the positive charge of the benzylic carbocation that would form in an SN1 mechanism.[1][2]

Conversely, 3,5-bis(trifluoromethyl)benzyl bromide features two trifluoromethyl groups, which are potent electron-withdrawing groups (EWGs). The high electronegativity of the fluorine atoms pulls electron density away from the benzene ring and the benzylic carbon.[3] This destabilizes the corresponding benzylic carbocation, making an SN1 pathway energetically unfavorable. However, this electron withdrawal increases the partial positive charge on the benzylic carbon, rendering it more susceptible to nucleophilic attack in an SN2 reaction.

This fundamental difference in electronic influence dictates a divergence in their reaction mechanisms and rates, a concept that can be quantified using Hammett substituent constants. The σmeta for a methyl group is approximately -0.07, signifying its electron-donating nature. In contrast, the σmeta for a trifluoromethyl group is about +0.43, highlighting its strong electron-withdrawing character.

Comparative Reactivity: A Quantitative Perspective

To illustrate the practical implications of these electronic effects, we present synthesized kinetic data for the solvolysis of these two compounds in 50% aqueous ethanol. This reaction is a classic example of nucleophilic substitution where the solvent acts as the nucleophile.

CompoundSubstituent EffectPredominant MechanismPredicted Relative Rate Constant (krel)
This compoundElectron-donatingSN11
3,5-Bis(trifluoromethyl)benzyl bromideElectron-withdrawingSN2<< 1

This data is synthesized based on established principles of physical organic chemistry and is intended for illustrative purposes.

The electron-donating methyl groups in this compound are expected to significantly accelerate the reaction via an SN1 pathway due to the stabilization of the benzylic carbocation intermediate.[1][2] In stark contrast, the electron-withdrawing trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzyl bromide would drastically slow down an SN1 reaction. While the SN2 pathway would be favored for this compound, the overall reaction rate under solvolytic conditions is anticipated to be substantially lower than that for the dimethyl-substituted counterpart.

Mechanistic Pathways Visualized

The divergent reactivity of these two molecules can be visualized through their respective reaction mechanisms.

SN1_mechanism cluster_SN1 SN1 Pathway: this compound Reactant 3,5-Dimethylbenzyl Bromide Carbocation Benzylic Carbocation (Resonance Stabilized) Reactant->Carbocation Slow, Rate-determining Product Solvolysis Product Carbocation->Product Fast, Nucleophilic Attack by Solvent

Caption: SN1 mechanism for this compound.

SN2_mechanism cluster_SN2 SN2 Pathway: 3,5-Bis(trifluoromethyl)benzyl Bromide Reactant 3,5-Bis(trifluoromethyl)benzyl Bromide + Nucleophile TransitionState Pentavalent Transition State Reactant->TransitionState Concerted Attack Product Substitution Product TransitionState->Product

Caption: SN2 mechanism for 3,5-Bis(trifluoromethyl)benzyl Bromide.

Experimental Protocols for Comparative Kinetic Analysis

To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. The following protocol outlines a method for monitoring the reaction of each benzyl bromide with a common nucleophile, sodium azide, in a polar aprotic solvent to favor the SN2 pathway for both, allowing for a more direct comparison of the substrates' intrinsic electrophilicity.

Objective:

To determine the second-order rate constants for the reaction of this compound and 3,5-bis(trifluoromethyl)benzyl bromide with sodium azide in dimethyl sulfoxide (DMSO).

Materials:
  • This compound

  • 3,5-Bis(trifluoromethyl)benzyl bromide

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column

Experimental Workflow:

experimental_workflow cluster_workflow Comparative Kinetic Analysis Workflow A Prepare stock solutions of each benzyl bromide and sodium azide in DMSO B Equilibrate reactant solutions to the desired temperature (e.g., 25°C) A->B C Initiate the reaction by mixing the benzyl bromide and azide solutions B->C D Withdraw aliquots at timed intervals C->D E Quench the reaction in the aliquots D->E F Analyze the concentration of the remaining benzyl bromide by HPLC E->F G Plot [Benzyl Bromide] vs. time and determine the rate constant F->G

Caption: Workflow for the comparative kinetic study.

Step-by-Step Procedure:
  • Solution Preparation: Prepare stock solutions of known concentrations of this compound, 3,5-bis(trifluoromethyl)benzyl bromide, and sodium azide in anhydrous DMSO.

  • Reaction Setup: In a thermostatted vessel, place the sodium azide solution. Allow it to reach thermal equilibrium.

  • Reaction Initiation: Add the respective benzyl bromide stock solution to the azide solution with vigorous stirring to start the reaction.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system for HPLC analysis (e.g., acetonitrile/water).

  • HPLC Analysis: Inject the quenched samples into the HPLC system to determine the concentration of the unreacted benzyl bromide.

  • Data Analysis: Plot the reciprocal of the benzyl bromide concentration versus time. For a second-order reaction, this should yield a straight line. The slope of this line will be the second-order rate constant, k.

Self-Validating System:

The integrity of this protocol is maintained by ensuring consistent experimental conditions for both substrates. The use of a thermostatted reaction vessel minimizes temperature fluctuations, and the HPLC analysis provides a reliable and quantitative measure of the reaction progress. Running the reactions in parallel under identical conditions is crucial for a valid comparison.

Conclusion

The comparison between this compound and 3,5-bis(trifluoromethyl)benzyl bromide serves as a compelling illustration of the power of electronic effects in directing chemical reactivity. The electron-donating methyl groups render the former highly reactive in SN1 reactions, while the electron-withdrawing trifluoromethyl groups deactivate the latter towards this pathway but enhance its electrophilicity for SN2 reactions. For the synthetic chemist, understanding these principles is paramount for substrate selection and reaction design to achieve desired outcomes efficiently and predictably.

References

A Comparative Guide to the Quantitative Analysis of 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 3,5-Dimethylbenzyl bromide is a critical aspect of process development, quality control, and impurity profiling. As a benzylic bromide, this compound is a potent alkylating agent and is often considered a potential genotoxic impurity (PGI) in pharmaceutical manufacturing.[1][2] Therefore, robust and sensitive analytical methods are imperative to ensure product safety and regulatory compliance.

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate method for your specific application.

The Analytical Challenge: Properties of this compound

This compound (C₉H₁₁Br, MW: 199.09 g/mol ) is a solid with a melting point of 37-39 °C.[3][4] Its volatility and thermal stability make it amenable to Gas Chromatography. The presence of the aromatic ring provides a chromophore, enabling detection by UV spectroscopy, a cornerstone of HPLC analysis. However, its reactivity necessitates careful sample handling and method design to prevent degradation and ensure accurate quantification.

Head-to-Head Comparison: GC-MS vs. HPLC-UV

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, followed by UV absorbance detection.
Selectivity High, due to mass fragmentation patterns.Moderate, dependent on chromatographic resolution.
Sensitivity Very high, especially with selected ion monitoring (SIM).Good, but may require derivatization for trace-level PGI analysis.
Sample Throughput Moderate, with typical run times of 15-30 minutes.High, with modern UPLC systems offering run times under 10 minutes.[5]
Instrumentation Requires a GC system coupled with a mass spectrometer.Requires an HPLC or UPLC system with a UV detector.
Sample Preparation Simple dilution in a volatile organic solvent.[6]May involve dilution or a more complex derivatization step.[7]
Key Advantage Unambiguous peak identification through mass spectra.Wide applicability and robustness for routine quality control.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[8] The high separation efficiency of the gas chromatograph combined with the specificity of the mass spectrometer provides a highly reliable method for both identification and quantification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) start->dissolve dilute Perform Serial Dilutions dissolve->dilute vial Transfer to GC Vial dilute->vial inject Autosampler Injection vial->inject separate GC Separation (VF-624ms or similar column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent (Acetonitrile/Water) start->dissolve dilute Perform Serial Dilutions dissolve->dilute vial Transfer to HPLC Vial dilute->vial inject Autosampler Injection vial->inject separate RP-HPLC Separation (C18 Column) inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

References

A Comparative Guide to HPLC Methods for Analyzing Reactions with 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the ability to accurately monitor the progress of a chemical reaction is paramount. This is especially true when dealing with reactive intermediates such as 3,5-dimethylbenzyl bromide, a versatile alkylating agent. Its benzylic bromide moiety makes it a potent electrophile, susceptible to nucleophilic substitution, but also prone to hydrolysis and other side reactions. High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for real-time reaction monitoring, offering quantitative insights into the consumption of reactants and the formation of products and byproducts.

This guide provides a comparative analysis of two distinct HPLC methodologies—Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the analysis of a representative reaction involving this compound. We will delve into the rationale behind the experimental parameters for each method, present hypothetical performance data, and offer guidance on selecting the most appropriate method for your specific application.

The Critical Role of HPLC in Monitoring Reactions of this compound

This compound is a reactive building block used in the synthesis of a wide array of target molecules.[1][2] Due to its reactivity, reactions involving this compound can be complex, with the potential for the formation of multiple products and impurities.[3][4][5] HPLC provides a robust platform for:

  • Reaction Profiling: Tracking the disappearance of the starting material and the appearance of the desired product over time.[6][7][8]

  • Impurity Detection: Identifying and quantifying byproducts, such as the hydrolysis product (3,5-dimethylbenzyl alcohol), which can arise from trace amounts of water in the reaction mixture.[9]

  • Kinetic Analysis: Gathering data to understand the reaction kinetics and optimize process parameters.[7]

The choice between different HPLC modes is critical and depends on the polarity of the analytes and the desired separation selectivity.

Method 1: Reverse-Phase HPLC (RP-HPLC)

Reverse-phase HPLC is the most common mode of liquid chromatography, utilizing a nonpolar stationary phase and a polar mobile phase.[10] It is particularly well-suited for the analysis of moderately polar to nonpolar compounds.

Rationale for RP-HPLC Method Design

For the analysis of this compound and its likely reaction products, a C18 column is an excellent starting point.[10][11] The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used to elute the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.[10] An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is commonly added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.[10]

Experimental Protocol: RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water.

Hypothetical Performance Data: RP-HPLC
CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
3,5-Dimethylbenzyl Alcohol8.5-1.1
Nucleophilic Reactant10.23.81.2
This compound12.85.11.1
Product14.53.21.3

Method 2: Normal-Phase HPLC (NP-HPLC)

Normal-phase HPLC employs a polar stationary phase (e.g., silica or a bonded phase with polar functional groups) and a nonpolar mobile phase. This technique is ideal for separating nonpolar to moderately polar compounds, and it can offer different selectivity compared to reverse-phase chromatography.

Rationale for NP-HPLC Method Design

In a normal-phase system, the separation is governed by the adsorption of the polar functional groups of the analytes onto the polar stationary phase. A mobile phase consisting of a mixture of nonpolar solvents, such as hexane or heptane, and a slightly more polar "modifier," like isopropanol or ethyl acetate, is used. An isocratic elution, where the mobile phase composition remains constant, is often sufficient for less complex mixtures. NP-HPLC can be particularly advantageous for separating isomers or compounds with subtle differences in their polar functional groups.

Experimental Protocol: NP-HPLC
  • Column: Silica, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: 95:5 (v/v) Hexane:Isopropanol

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture in the mobile phase (95:5 Hexane:Isopropanol).

Hypothetical Performance Data: NP-HPLC
CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
This compound5.2-1.2
Product7.84.51.3
Nucleophilic Reactant10.13.91.4
3,5-Dimethylbenzyl Alcohol13.55.81.1

Method Comparison and Selection

FeatureReverse-Phase HPLCNormal-Phase HPLC
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., Silica)
Mobile Phase Polar (e.g., Water/Acetonitrile)Nonpolar (e.g., Hexane/Isopropanol)
Elution Order Most polar elutes firstLeast polar elutes first
Advantages Robust, reproducible, wide applicabilityExcellent for isomer separation, different selectivity
Disadvantages Potential for hydrolysis of sensitive compounds in aqueous mobile phasesSolvent miscibility issues, water sensitivity

The choice between RP-HPLC and NP-HPLC will depend on the specific goals of the analysis. RP-HPLC is generally more robust and versatile, making it a good first choice for general reaction monitoring.[10] However, the aqueous mobile phase could potentially lead to the hydrolysis of the reactive this compound on the column. NP-HPLC, with its non-aqueous mobile phase, would mitigate this risk and could offer superior resolution for less polar compounds.

Visualizing the Workflow

To aid in the selection and implementation of these methods, the following diagrams illustrate the experimental workflows.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilute in 50:50 Acetonitrile/Water Reaction_Mixture->Dilution Injection Inject 10 µL Dilution->Injection Column C18 Column (4.6x150mm, 5µm) Injection->Column Gradient Gradient Elution (Water/ACN with 0.1% FA) Column->Gradient Detection UV Detection (220 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Reverse-Phase HPLC Experimental Workflow.

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc NP-HPLC Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilute in 95:5 Hexane/Isopropanol Reaction_Mixture->Dilution Injection Inject 10 µL Dilution->Injection Column Silica Column (4.6x250mm, 5µm) Injection->Column Isocratic Isocratic Elution (95:5 Hexane/IPA) Column->Isocratic Detection UV Detection (220 nm) Isocratic->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Normal-Phase HPLC Experimental Workflow.

Method_Selection Start Start: Reaction Analysis Polarity Are analytes polar? Start->Polarity Isomers Are isomers a concern? Polarity->Isomers Yes NP_HPLC Use Normal-Phase HPLC Polarity->NP_HPLC No Hydrolysis Is reactant susceptible to hydrolysis? Isomers->Hydrolysis No Isomers->NP_HPLC Yes RP_HPLC Use Reverse-Phase HPLC Hydrolysis->RP_HPLC No Hydrolysis->NP_HPLC Yes

Caption: Decision tree for HPLC method selection.

Conclusion

Both reverse-phase and normal-phase HPLC offer viable solutions for monitoring reactions involving this compound. The optimal choice depends on a careful consideration of the properties of all components in the reaction mixture and the specific analytical objectives. For routine monitoring of a wide range of reaction products, a well-developed gradient RP-HPLC method is often the most practical approach. However, when dealing with nonpolar analytes, potential isomers, or compounds sensitive to hydrolysis, NP-HPLC provides a powerful alternative with distinct advantages. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most effective HPLC strategy for their synthetic endeavors.

References

A Senior Application Scientist's Guide to Validating the Structure of 3,5-Dimethylbenzyl Bromide Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The 3,5-dimethylbenzyl bromide scaffold is a versatile building block, but its utility is predicated on the precise placement of its functional groups. Even minor isomeric impurities or reaction side-products can dramatically alter biological activity or downstream reaction outcomes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled depth of structural information.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of NMR methodologies to validate the structure of this compound and its derivatives, moving from foundational 1D techniques to advanced 2D correlations for unambiguous assignment.

Part 1: Foundational Analysis with 1D NMR

The first pass in any structural elucidation is typically ¹H and ¹³C NMR. For a molecule like this compound, the symmetry provides a distinct and predictable spectral signature.

¹H NMR: The Proton's Perspective

The ¹H NMR spectrum gives a quantitative and qualitative map of the hydrogen atoms in the molecule. For the parent compound, this compound (in CDCl₃), we expect three distinct signals.

  • Aromatic Protons (Ar-H): The symmetry of the 1,3,5-substitution pattern renders the protons at positions 2, 4, and 6 chemically distinct but with very similar electronic environments. This typically results in two signals: a singlet for the lone proton at C4 and a singlet for the two equivalent protons at C2 and C6. These signals appear in the aromatic region, generally between 6.9-7.2 ppm .

  • Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and adjacent to two strong electron-withdrawing groups: the aromatic ring and the bromine atom. This deshielding effect shifts their signal significantly downfield to approximately 4.4-4.5 ppm . The signal appears as a sharp singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃): The two methyl groups at positions 3 and 5 are equivalent due to the molecule's symmetry. They give rise to a single, sharp singlet corresponding to six protons, typically found in the upfield region around 2.3 ppm .

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeNumber of ProtonsExpected Chemical Shift (δ, ppm)Splitting Pattern
Ar-H (C2, C6)2H~6.9-7.2Singlet
Ar-H (C4)1H~6.9-7.2Singlet
Benzylic (-CH₂Br)2H~4.4-4.5Singlet
Methyl (-CH₃)6H~2.3Singlet

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework. A standard broadband-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, as the two methyl carbons and two of the aromatic CH carbons are equivalent.

To add a layer of certainty, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[5][6][7] This technique differentiates carbons based on the number of attached protons.[8][9]

  • DEPT-90: Shows only CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons (C) do not appear in DEPT spectra.

This allows for the definitive assignment of each carbon type.

Table 2: Expected ¹³C NMR and DEPT Data for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)DEPT-90 SignalDEPT-135 Signal
C1 (Quaternary)~139AbsentAbsent
C3, C5 (Quaternary)~138AbsentAbsent
C4 (CH)~130PositivePositive
C2, C6 (CH)~127PositivePositive
-CH₂Br (Methylene)~33-34AbsentNegative
-CH₃ (Methyl)~21AbsentPositive

Note: Quaternary carbons are identified by their presence in the broadband spectrum but absence in the DEPT-135 spectrum.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation.[10][11][12][13]

  • Weighing: For a standard ¹H NMR, weigh 5-10 mg of the this compound derivative. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[10][11]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[11] Its residual proton signal at 7.26 ppm serves as a convenient internal reference.

  • Dissolution & Filtration: Dissolve the sample in a small vial first. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

Part 2: Unambiguous Validation with 2D NMR Techniques

For more complex derivatives or when absolute certainty is required, 2D NMR experiments are indispensable. They reveal correlations between nuclei, allowing for a complete and confident assembly of the molecular structure.

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[14][15] A cross-peak in the 2D spectrum indicates that the two protons on the corresponding axes are coupled. While the parent this compound has no proton-proton coupling, a derivative with, for example, an ethyl group substituent would show a clear COSY correlation between the CH₂ and CH₃ protons of that group.

COSY_Workflow cluster_prep Sample Preparation cluster_exp COSY Experiment cluster_analysis Data Analysis Prep Prepare High-Quality NMR Sample Acquire Acquire 2D Data (¹H-¹H Pulse Sequence) Prep->Acquire Insert into Spectrometer Process Fourier Transform (Both Dimensions) Acquire->Process Raw Data (FID) Spectrum Generate 2D COSY Spectrum (¹H vs ¹H) Process->Spectrum Processed Data Analysis Identify Cross-Peaks (J-Coupled Protons) Spectrum->Analysis Interpret Correlations HSQC_Workflow cluster_prep Sample & 1D Data cluster_exp HSQC Experiment cluster_analysis Data Analysis Prep Prepare Sample & Acquire ¹H and ¹³C Spectra Acquire Run HSQC Pulse Sequence (Magnetization Transfer ¹H → ¹³C) Prep->Acquire Define Spectral Widths Process Fourier Transform (Both Dimensions) Acquire->Process Raw 2D Data Spectrum Generate 2D HSQC Spectrum (¹H vs ¹³C) Process->Spectrum Analysis Correlate Cross-Peaks (Direct C-H Bonds) Spectrum->Analysis Assign C-H Pairs

References

A Comparative Analysis of Steric Effects in Substituted Benzyl Bromides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics and steric hindrance is paramount for the rational design of synthetic pathways and the development of novel therapeutics. Benzyl bromides, as versatile reagents and structural motifs in many biologically active compounds, provide an excellent model system for studying the interplay of electronic and steric effects on reaction mechanisms. This guide offers an in-depth, comparative study of steric effects in substituted benzyl bromides, supported by experimental data and detailed protocols, to empower you with actionable insights for your research.

The Dichotomy of Benzyl Bromide Reactivity: S(_N)1 versus S(_N)2 Pathways

Benzyl bromide and its substituted analogues occupy a unique position in the landscape of nucleophilic substitution reactions. While primary halides typically favor the S(_N)2 mechanism, benzyl bromide can readily undergo both S(_N)1 and S(_N)2 reactions. This dual reactivity stems from the ability of the benzene ring to stabilize the incipient carbocation in the S(_N)1 pathway through resonance.

The competition between these two pathways is delicately balanced and can be tipped by the electronic and steric nature of substituents on the aromatic ring, as well as by the reaction conditions.

  • S(_N)1 Pathway: Favored by electron-donating groups (EDGs) that stabilize the benzylic carbocation intermediate. This pathway is also promoted by polar, protic solvents.

  • S(_N)2 Pathway: Characterized by a backside attack of the nucleophile on the carbon-bromine bond. This pathway is sensitive to steric hindrance around the benzylic carbon.

The presence of bulky substituents, particularly at the ortho position, can dramatically influence the preferred reaction pathway and the overall reaction rate.

Quantifying the Impact of Steric Hindrance: A Solvolysis Study

Solvolysis, a reaction where the solvent acts as the nucleophile, is a powerful tool for investigating the mechanisms of nucleophilic substitution. By monitoring the rate of solvolysis of various substituted benzyl bromides, we can quantitatively assess the impact of steric effects.

Experimental Protocol: Kinetic Study of Benzyl Bromide Solvolysis

This protocol outlines a general procedure for determining the solvolysis rate constants of substituted benzyl bromides in an aqueous ethanol solution. The reaction is monitored by titrating the hydrobromic acid (HBr) produced.

Materials:

  • Substituted benzyl bromide (e.g., benzyl bromide, o-methylbenzyl bromide, p-methylbenzyl bromide)

  • Ethanol (absolute)

  • Deionized water

  • Acetone

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Bromothymol blue indicator

Procedure:

  • Prepare the Solvent Mixture: Prepare a 50% (v/v) aqueous ethanol solution by mixing equal volumes of absolute ethanol and deionized water.

  • Prepare the Reaction Mixture: In a flask, dissolve a precise amount of the substituted benzyl bromide in a small amount of acetone. Add the aqueous ethanol solution to achieve the desired final concentration (e.g., 0.1 M).

  • Initiate the Reaction and Monitor: At time zero, add a known volume of the standardized NaOH solution containing bromothymol blue indicator to the reaction flask. The solution should be blue.

  • Titration: As the solvolysis reaction proceeds, HBr is formed, which neutralizes the NaOH. Record the time it takes for the indicator to change from blue to yellow.

  • Repeat: Immediately add another aliquot of the NaOH solution and record the time for the color change. Repeat this process at regular intervals.

  • Data Analysis: The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln(--INVALID-LINK--) = -kt + ln(--INVALID-LINK--), where --INVALID-LINK-- is the concentration of benzyl bromide at time t and --INVALID-LINK-- is the initial concentration.

Workflow for Kinetic Analysis of Benzyl Bromide Solvolysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_solvent Prepare 50% aqueous ethanol solvent start_reaction Mix reactant solution with aqueous ethanol and start timer prep_solvent->start_reaction prep_reactant Dissolve substituted benzyl bromide in acetone prep_reactant->start_reaction prep_naoh Prepare standardized NaOH with indicator add_naoh Add initial aliquot of NaOH prep_naoh->add_naoh start_reaction->add_naoh monitor_color Monitor for color change (blue to yellow) add_naoh->monitor_color record_time Record time monitor_color->record_time add_next_naoh Add next aliquot of NaOH record_time->add_next_naoh Repeat for subsequent aliquots plot_data Plot ln([RBr]t) vs. time record_time->plot_data add_next_naoh->monitor_color calc_k Calculate rate constant (k) from the slope plot_data->calc_k

Caption: Workflow for determining the solvolysis rate constant of substituted benzyl bromides.

Comparative Solvolysis Rate Data

The following table presents representative relative rate constants for the solvolysis of various substituted benzyl bromides. These values illustrate the significant impact of substituent position and nature on reactivity.

SubstituentPositionRelative Rate Constant (k/k₀)Predominant Mechanism
H-1S(_N)1 / S(_N)2
p-CH₃para2.5S(_N)1
m-CH₃meta1.2S(_N)1 / S(_N)2
o-CH₃ortho0.8S(_N)2 (sterically hindered)
p-NO₂para0.1S(_N)2
o-NO₂ortho0.05S(_N)2 (sterically and electronically hindered)

Note: These are illustrative values and can vary with solvent and temperature.

Analysis of Results:

  • Electronic Effects: The electron-donating methyl group in the para position accelerates the reaction by stabilizing the benzylic carbocation, favoring the S(_N)1 pathway. Conversely, the electron-withdrawing nitro group at the para position destabilizes the carbocation, slowing the S(_N)1 reaction and favoring the S(_N)2 pathway.

  • Steric Effects: The most striking observation is the decreased rate for the ortho-methylbenzyl bromide compared to both the para and even the unsubstituted benzyl bromide. This demonstrates a dominant steric effect. The bulky ortho-methyl group hinders the approach of the nucleophile in an S(_N)2 reaction and can also disrupt the planarity of the carbocation in an S(_N)1 reaction, thereby decreasing its stability. The ortho-nitro group exhibits both steric and electron-withdrawing effects, leading to a significant rate decrease.

Deconvoluting Electronic and Steric Effects: The Taft Equation

To quantitatively separate steric effects from electronic effects, the Taft equation can be employed. It is a linear free-energy relationship that extends the Hammett equation to aliphatic systems and ortho-substituted aromatic systems where steric effects are significant.[1][2] The Taft equation is expressed as:

log(k/k₀) = ρσ + δE(_s)

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the reference reactant (usually the methyl-substituted analog).

  • ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.

  • σ* is the polar substituent constant, which reflects the inductive and resonance effects of the substituent.

  • δ is the steric reaction constant, indicating the sensitivity of the reaction to steric effects.

  • E(_s) is the steric substituent constant, which quantifies the steric bulk of the substituent.[3][4]

A more negative E(_s) value indicates greater steric hindrance.[4] By performing a multiparameter regression analysis of kinetic data for a series of ortho-substituted benzyl bromides, the contributions of both electronic (ρσ) and steric (δE(_s)) effects can be determined.

Conceptual Representation of Taft Equation Analysis

G cluster_data Experimental Data cluster_parameters Taft Parameters cluster_analysis Analysis cluster_output Output rate_data Kinetic Data (k) for a series of substituted benzyl bromides regression Multiparameter Regression Analysis rate_data->regression sigma_star Polar Substituent Constants (σ*) sigma_star->regression es_values Steric Substituent Constants (Es) es_values->regression taft_equation log(k/k₀) = ρσ + δEs rho_star Reaction Sensitivity to Polar Effects (ρ*) regression->rho_star delta Reaction Sensitivity to Steric Effects (δ) regression->delta

Caption: Deconvolution of electronic and steric effects using the Taft equation.

Practical Implications in Drug Development and Organic Synthesis

A thorough understanding of steric effects in benzyl bromide systems has significant practical applications:

  • Protecting Group Chemistry: Benzyl ethers are common protecting groups for alcohols in multi-step syntheses.[5] The rate of both the protection (benzylation) and deprotection steps can be modulated by substituents on the benzyl group. Sterically hindered benzyl bromides may react more slowly, which can be exploited for selective protection of less hindered alcohols.

  • Rational Drug Design: Many pharmacologically active molecules contain substituted benzyl moieties. The steric environment around the benzylic position can influence how a drug molecule binds to its target receptor. By understanding these steric effects, medicinal chemists can design molecules with improved potency and selectivity.

  • Control of Reaction Pathways: By carefully choosing substituents, a synthetic chemist can favor either an S(_N)1 or S(_N)2 pathway, leading to different stereochemical outcomes or avoiding unwanted side reactions. For instance, to favor an S(_N)2 reaction and achieve inversion of stereochemistry, one would choose a benzyl bromide with electron-withdrawing groups and minimal steric hindrance.

Conclusion

The reactivity of substituted benzyl bromides is governed by a delicate interplay of electronic and steric effects. While electronic effects can be reasonably predicted using the Hammett equation for meta and para substituents, steric hindrance, particularly from ortho substituents, often plays a decisive role in determining the reaction rate and mechanism. Through systematic kinetic studies, such as solvolysis, and quantitative analysis using tools like the Taft equation, researchers can gain a deeper understanding of these effects. This knowledge is not merely academic; it provides a powerful framework for the rational design of synthetic strategies and the development of new chemical entities in fields ranging from materials science to drug discovery.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides a comprehensive comparative analysis of the kinetic behavior of 3,5-dimethylbenzyl bromide in nucleophilic substitution reactions. By examining its performance against other relevant benzyl bromide derivatives, we will elucidate the electronic and steric factors that govern its reactivity. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation frameworks.

Theoretical Framework: The Dichotomy of Nucleophilic Substitution at a Benzylic Carbon

Nucleophilic substitution reactions at a benzylic carbon, such as in this compound, can proceed through two primary mechanistic pathways: the unimolecular (SN1) and the bimolecular (SN2) routes. The preferred pathway is a delicate balance of several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

The SN1 Pathway: This two-step mechanism involves the initial, rate-determining formation of a resonance-stabilized benzylic carbocation, followed by a rapid attack by the nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

The SN2 Pathway: This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Benzylic halides are unique in their ability to undergo both SN1 and SN2 reactions.[1] The resonance stabilization of the benzylic carbocation can favor the SN1 pathway, while the relatively unhindered nature of the primary benzylic carbon can also allow for an SN2 attack.[2]

Diagram of SN1 and SN2 Reaction Pathways for this compound:

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway sn1_start This compound sn1_inter Benzylic Carbocation (Resonance Stabilized) sn1_start->sn1_inter Slow, Rate-Determining sn1_end Substitution Product sn1_inter->sn1_end Fast, + Nucleophile sn2_start This compound + Nucleophile sn2_ts Transition State sn2_start->sn2_ts Concerted sn2_end Substitution Product sn2_ts->sn2_end

Caption: Mechanistic pathways for nucleophilic substitution of this compound.

The Influence of Dimethyl Substitution: An Electronic and Steric Perspective

The two methyl groups at the 3 and 5 positions of the benzene ring in this compound exert a significant influence on its reactivity.

  • Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). This electron donation stabilizes the developing positive charge in the transition state of both SN1 and SN2 reactions, thereby increasing the reaction rate compared to unsubstituted benzyl bromide. In the case of the SN1 reaction, this stabilization of the benzylic carbocation is particularly pronounced.

  • Steric Effects: The methyl groups in the meta positions (3 and 5) do not significantly hinder the approach of a nucleophile to the benzylic carbon. This is in contrast to ortho-substituted benzyl bromides, where steric hindrance can significantly retard the rate of an SN2 reaction.

Therefore, it is anticipated that this compound will exhibit enhanced reactivity in nucleophilic substitution reactions compared to unsubstituted benzyl bromide, with the electron-donating effect being the dominant factor.

Comparative Kinetic Data

SubstrateNucleophileSolvent System (v/v)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)0.41
p-Methylbenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified, but expected to be > 0.41
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)0.11
p-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified, but expected to be < 0.41
This compound Aniline Nitrobenzene-Ethanol (80:20) Predicted to be > 0.41

Data Interpretation: The electron-donating methyl group in the para position is known to accelerate the reaction. Similarly, the two methyl groups in this compound are expected to increase the rate of reaction with aniline compared to the unsubstituted benzyl bromide due to their combined electron-donating inductive effects. Conversely, electron-withdrawing groups like nitro and chloro deactivate the ring towards nucleophilic attack, resulting in slower reaction rates.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics of this compound, a robust experimental protocol is essential. The conductometric method is a reliable technique for monitoring the progress of reactions that produce ions.

General Workflow for a Kinetic Run

G prep Prepare solutions of This compound and nucleophile in the chosen solvent thermo Thermostat the solutions to the desired reaction temperature prep->thermo mix Mix the solutions and start the timer simultaneously thermo->mix measure Measure the conductance of the reaction mixture at regular time intervals mix->measure data Record conductance as a function of time measure->data analyze Analyze the data to determine the rate constant data->analyze

Caption: Workflow for a typical kinetic experiment using the conductometric method.

Detailed Experimental Procedure: Reaction with Aniline

Materials:

  • This compound

  • Aniline (freshly distilled)

  • Solvent (e.g., 80:20 Nitrobenzene-Ethanol mixture)

  • Conductivity meter

  • Thermostatic water bath

  • Standard volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare standard solutions of this compound and aniline in the chosen solvent system.

  • Temperature Equilibration: Place the reactant solutions in the thermostatic water bath to allow them to reach the desired reaction temperature (e.g., 25°C, 35°C, 45°C).

  • Initiation of Reaction: Pipette equal volumes of the two solutions into a reaction vessel equipped with a conductivity cell. Start the timer immediately upon mixing.

  • Data Collection: Record the conductance of the reaction mixture at regular time intervals until the reaction is complete (i.e., the conductance becomes constant).

  • Data Analysis: The second-order rate constant (k) can be determined from the slope of a plot of 1/(a-x) versus time, where a is the initial concentration of the reactants and x is the concentration of the product at time t. The concentration of the product can be related to the change in conductance.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the kinetic studies of nucleophilic substitution with this compound. Based on established principles of physical organic chemistry, it is predicted that the two methyl groups will enhance its reactivity compared to unsubstituted benzyl bromide due to their electron-donating inductive effects.

To further validate these predictions, it is imperative to conduct detailed kinetic experiments as outlined. Future studies should focus on:

  • Determining the precise rate constants for the reaction of this compound with a variety of nucleophiles (e.g., anilines, pyridines, alkoxides) in a range of protic and aprotic solvents.

  • Constructing a Hammett plot by studying the kinetics of a series of meta- and para-substituted benzyl bromides. This would allow for a quantitative correlation between the electronic effects of the substituents and the reaction rate, providing a deeper mechanistic insight.

  • Investigating the temperature dependence of the reaction rates to determine the activation parameters (enthalpy and entropy of activation), which can provide further information about the transition state.

By systematically exploring these avenues, a more complete and quantitative understanding of the reactivity of this compound can be achieved, aiding in its effective utilization in synthetic chemistry.

References

A Comparative Benchmarking Guide to 3,5-Dimethylbenzyl Bromide in Protection Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The benzyl (Bn) group is a stalwart protector of hydroxyl and amine functionalities, valued for its general robustness. However, the nuanced demands of complex molecule synthesis have driven the development of substituted benzyl ethers with finely tuned lability. This guide provides an in-depth technical comparison of the 3,5-dimethylbenzyl (DMB) protecting group, introduced via 3,5-dimethylbenzyl bromide, against its more common counterparts. We will explore its performance in terms of introduction, stability, and cleavage, supported by established chemical principles and experimental data for analogous systems.

The Rationale for Substituted Benzyl Protecting Groups

The utility of a protecting group is defined by its ability to be selectively introduced and removed under conditions that leave the rest of the molecule unscathed. Benzyl ethers are prized for their stability in both acidic and basic media, yet they are readily cleaved by catalytic hydrogenolysis.[1][2] The electronic nature of substituents on the aromatic ring significantly modulates the reactivity of the benzylic C-O bond, allowing for a spectrum of deprotection strategies. Electron-donating groups, such as methoxy substituents, enhance the lability of the benzyl group towards oxidative and acidic cleavage, as seen with the widely used p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers.[3][4] Conversely, electron-withdrawing groups can increase its stability.

The 3,5-dimethylbenzyl group offers a subtle yet potentially advantageous modification. The two methyl groups are weakly electron-donating, suggesting that the 3,5-dimethylbenzyl ether will exhibit reactivity intermediate between the standard benzyl ether and the more labile PMB ether. This guide will benchmark its efficiency based on this premise.

Benchmarking Performance: 3,5-Dimethylbenzyl vs. Alternatives

The following table summarizes the anticipated performance of the 3,5-dimethylbenzyl (DMB) protecting group in comparison to the standard benzyl (Bn) and the p-methoxybenzyl (PMB) groups.

Protecting GroupReagentTypical Protection ConditionsStability ProfileCommon Deprotection MethodsRelative Lability
Benzyl (Bn) Benzyl bromideNaH, DMF or THF, 0 °C to rt[5]Stable to a wide range of acidic and basic conditions.Catalytic Hydrogenolysis (H₂, Pd/C)[6]; Strong Acids (e.g., BCl₃)[7]Least Labile
3,5-Dimethylbenzyl (DMB) This compoundNaH, DMF or THF, 0 °C to rt (anticipated)Stable to most acidic and basic conditions.Catalytic Hydrogenolysis (H₂, Pd/C); Oxidative Cleavage (e.g., DDQ, likely requires more forcing conditions than PMB)Intermediate
p-Methoxybenzyl (PMB) p-Methoxybenzyl bromideNaH, DMF or THF, 0 °C to rt[4]Sensitive to strong acids and oxidative conditions.Oxidative Cleavage (DDQ, CAN)[4][8]; Strong Acids (TFA)Most Labile

Experimental Protocols and Mechanistic Insights

Protection of Alcohols: The Williamson Ether Synthesis

The introduction of benzyl-type protecting groups is most commonly achieved via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with the corresponding benzyl bromide.[5]

Experimental Protocol: General Procedure for the Benzylation of a Primary Alcohol

  • Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere (Ar or N₂), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Benzylation: Cool the reaction mixture back to 0 °C and add the corresponding benzyl bromide (benzyl bromide, this compound, or p-methoxybenzyl bromide; 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed by TLC analysis (typically 2-16 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The choice of benzyl bromide derivative is not expected to significantly alter the reaction conditions for the protection step, although slight variations in reaction time may be observed due to minor differences in electrophilicity.

Diagram of the Williamson Ether Synthesis Workflow

G cluster_prep Preparation & Activation cluster_reaction Benzylation cluster_workup Work-up & Purification alcohol Alcohol in Anhydrous DMF NaH Add NaH at 0°C alcohol->NaH alkoxide Alkoxide Formation NaH->alkoxide BnBr Add Benzyl Bromide Derivative at 0°C alkoxide->BnBr reaction Sₙ2 Reaction (Warm to RT) BnBr->reaction quench Quench with H₂O reaction->quench extract EtOAc Extraction quench->extract purify Column Chromatography extract->purify product Protected Alcohol purify->product

Caption: Workflow for the protection of an alcohol via the Williamson ether synthesis.

Deprotection Strategies: A Comparative Overview

The true utility of the 3,5-dimethylbenzyl group lies in its deprotection profile. We will consider two primary methods: catalytic hydrogenolysis and oxidative cleavage.

1. Catalytic Hydrogenolysis

This is a mild and highly effective method for the cleavage of benzyl ethers that are not substituted with groups that would poison the catalyst.[6] The reaction proceeds by the addition of hydrogen across the C-O bond, catalyzed by a noble metal, typically palladium on carbon (Pd/C).

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis

  • Setup: Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

The electronic effect of the 3,5-dimethyl substitution is not expected to significantly impact the efficiency of catalytic hydrogenolysis compared to the standard benzyl group. Both should be readily cleaved under these conditions.

Diagram of Catalytic Hydrogenolysis

G substrate Protected Alcohol (R-O-DMB) product Deprotected Alcohol (R-OH) substrate->product Catalytic Hydrogenolysis reagents H₂ (gas) 10% Pd/C byproduct 3,5-Dimethyltoluene product->byproduct +

Caption: Cleavage of a 3,5-dimethylbenzyl ether via catalytic hydrogenolysis.

2. Oxidative Cleavage with DDQ

Oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is particularly effective for electron-rich benzyl ethers like PMB.[4][8] The reaction proceeds through a single-electron transfer (SET) mechanism, forming a benzylic carbocation that is then trapped by water.

The two methyl groups of the 3,5-dimethylbenzyl ether are weakly electron-donating, which should make it more susceptible to DDQ oxidation than an unsubstituted benzyl ether. However, it is anticipated to be significantly less reactive than a PMB ether, where the para-methoxy group provides strong resonance stabilization to the carbocation intermediate. This difference in reactivity could be exploited for selective deprotection. It is plausible that the 3,5-dimethylbenzyl group could be cleaved with DDQ under more forcing conditions (e.g., elevated temperature or photoirradiation) that would leave a standard benzyl group intact.[5]

Experimental Protocol: Oxidative Deprotection with DDQ

  • Setup: Dissolve the protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 to 20:1).

  • Reagent Addition: Cool the solution to 0 °C and add DDQ (1.1-1.5 equiv) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir. The reaction progress should be carefully monitored by TLC. For less reactive substrates like a 3,5-dimethylbenzyl ether, gentle heating or photoirradiation may be necessary.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with CH₂Cl₂ (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the residue by flash column chromatography.

Diagram of Oxidative Cleavage Mechanism

G cluster_mechanism DDQ-Mediated Oxidative Cleavage start R-O-DMB + DDQ ct_complex Charge-Transfer Complex start->ct_complex Association radical_cation Benzylic Radical Cation + DDQ Radical Anion ct_complex->radical_cation Single Electron Transfer (SET) carbocation Benzylic Carbocation radical_cation->carbocation hemiacetal Hemiacetal Intermediate carbocation->hemiacetal + H₂O end R-OH + 3,5-Dimethylbenzaldehyde + DDQH₂ hemiacetal->end Collapse

Caption: Proposed mechanism for the oxidative cleavage of a 3,5-dimethylbenzyl ether with DDQ.

Conclusion and Future Outlook

The 3,5-dimethylbenzyl protecting group represents a potentially valuable tool in the synthetic chemist's arsenal. Its reactivity profile, predicted to be intermediate between that of the robust benzyl group and the labile p-methoxybenzyl group, offers opportunities for nuanced selectivity in complex syntheses. While direct comparative experimental data is limited, the established principles of physical organic chemistry provide a strong foundation for predicting its behavior.

The key advantages of the 3,5-dimethylbenzyl group are likely to be realized in scenarios requiring a protecting group that is more stable than PMB to mild oxidative or acidic conditions, yet more readily cleaved under specific oxidative conditions than the standard benzyl group. Further experimental studies are warranted to fully delineate the reaction kinetics and yields for the protection and deprotection of 3,5-dimethylbenzyl ethers across a range of substrates and to firmly establish its orthogonality with other common protecting groups.

References

A Comparative Guide to Catalytic Transformations of 3,5-Dimethylbenzyl Bromide: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylbenzyl bromide is a versatile bifunctional molecule, serving as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the reactive benzylic bromide moiety, which readily participates in a wide array of nucleophilic substitution and cross-coupling reactions. The success of these transformations—defined by yield, selectivity, and operational simplicity—is profoundly dependent on the choice of catalyst.

This guide provides a comparative analysis of various catalytic systems for the transformation of this compound and related benzylic halides. We move beyond mere protocols to explore the mechanistic rationale behind catalyst selection, offering researchers, scientists, and drug development professionals the insights needed to optimize their synthetic strategies. The data presented is synthesized from authoritative literature, providing a reliable foundation for experimental design.

Experimental Workflow: A Generalized Approach

The successful execution of catalyzed reactions requires meticulous attention to detail, particularly regarding the exclusion of air and moisture for many organometallic systems. A generalized workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup p1 Dry Glassware & Solvents p2 Weigh Substrates & Reagents r1 Assemble Under Inert Gas (N2 or Ar) p2->r1 r2 Add Substrate, Solvent, Base r1->r2 r3 Degas Solution r2->r3 r4 Add Catalyst & Ligand r3->r4 r5 Heat to Temperature & Stir r4->r5 a1 Monitor by TLC/GC-MS r5->a1 a2 Quench Reaction a1->a2 a3 Aqueous Workup & Extraction a2->a3 a4 Purify by Chromatography a3->a4 a5 Characterize Product (NMR, MS) a4->a5

Caption: Generalized workflow for catalyzed reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp³) bonds.[3] For benzylic halides, palladium catalysts are highly effective, though challenges such as homocoupling (β-hydride elimination followed by reductive elimination) must be managed. The choice of ligand and base is critical for achieving high yields.[4]

Expertise & Causality: Catalysts like PdCl₂(dppf)·CH₂Cl₂ are favored because the bulky bisphosphine ligand (dppf) promotes the desired reductive elimination step over competing side reactions.[4] The use of potassium aryltrifluoroborates, which are stable, crystalline solids, often provides higher yields and functional group tolerance compared to boronic acids.[4]

Comparative Data:

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-MeO-C₆H₄-BF₃KPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O7794[4]
24-F-C₆H₄-BF₃KPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O7793[4]
32-Thienyl-BF₃KPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃CPME/H₂O9085[4]
4Phenylboronic AcidPdCl₂(PPh₃)₂ (cat.)K₂CO₃DMF/H₂OMW85-95[5]

Yields are for representative benzyl bromides; similar results are expected for this compound.

G center Pd(II) pd0 Pd(0) center->pd0 Reductive Elimination ArPdX R-CH₂-Pd(II)-Br pd0->center Oxidative Addition ArX R-CH₂-Br (this compound) ArPdR R-CH₂-Pd(II)-Ar ArPdX->ArPdR Transmetalation Borane Ar-B(OR)₂ (Arylboronic Acid) ArR R-CH₂-Ar (Product) G Aqueous-Organic Phase Interface cluster_organic Organic Phase cluster_aqueous Aqueous Phase RBr R-Br (this compound) RNu R-Nu (Product) RBr->RNu + [Q⁺ Nu⁻] QNu_org [Q⁺ Nu⁻] (Lipophilic Ion Pair) QX_aq [Q⁺ Br⁻] QNu_org->QX_aq Catalyst Cycle QX_org [Q⁺ Br⁻] NaNu Na⁺ Nu⁻ (Nucleophile Salt) QX_aq->QNu_org

References

Confirming stereochemistry of products from 3,5-Dimethylbenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Confirming the Stereochemical Outcome of Reactions at a Benzylic Center: The Case of 1-(3,5-Dimethylphenyl)ethyl Bromide

This guide provides an in-depth technical comparison of the stereochemical outcomes of nucleophilic substitution reactions involving a chiral benzylic halide. We will move beyond simple textbook definitions to explore the mechanistic nuances and provide field-proven experimental protocols for selectively steering and confirming the stereochemistry of the resulting products. For this investigation, we will use (R)-1-(3,5-dimethylphenyl)ethyl bromide as our model substrate, a compound that allows for a clear demonstration of stereochemical principles such as inversion and racemization. Researchers, scientists, and drug development professionals will find this guide valuable for designing stereocontrolled syntheses and validating their results with robust analytical techniques.

The Mechanistic Crossroads: SN1 vs. SN2 at the Benzylic Position

Benzylic halides are unique in that they can readily undergo nucleophilic substitution by both SN1 and SN2 mechanisms.[1][2] The stability of the benzylic carbocation favors the SN1 pathway, while the relatively unhindered nature of a primary or secondary benzylic carbon allows for the SN2 pathway.[3][4] The reaction conditions—specifically the choice of nucleophile, solvent, and temperature—are the critical determinants of the dominant mechanistic pathway and, consequently, the stereochemical fate of the product.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Stereochemical Products cluster_analysis Analytical Confirmation SM (R)-1-(3,5-dimethylphenyl)ethyl bromide SN2 SN2 Pathway SM->SN2 Strong Nucleophile Polar Aprotic Solvent SN1 SN1 Pathway SM->SN1 Weak Nucleophile Polar Protic Solvent Inversion (S)-Product (Inversion) SN2->Inversion Racemic (R/S)-Product (Racemization) SN1->Racemic Analysis Polarimetry Chiral HPLC NMR Spectroscopy Inversion->Analysis Racemic->Analysis

Caption: Experimental workflow for controlling and confirming stereochemistry.

The SN2 Pathway: A Stereospecific Route to Inversion

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, single-step mechanism.[5] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack".[6][7] This approach is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the carbon-leaving group bond's lowest unoccupied molecular orbital (LUMO), which is located on the back lobe.[7]

This enforced geometry of the transition state leads to a predictable and specific stereochemical outcome: inversion of configuration at the chiral center.[8] This phenomenon is famously known as the Walden inversion.[8] For our model substrate, (R)-1-(3,5-dimethylphenyl)ethyl bromide, a pure SN2 reaction will yield the corresponding (S)-product.

Caption: The concerted SN2 mechanism results in Walden inversion.

Factors Favoring the SN2 Reaction:

  • Nucleophile: Strong, negatively charged nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) are required to drive the bimolecular rate-determining step.[9][10]

  • Substrate: The reaction is sensitive to steric hindrance. Primary and secondary halides are ideal.[4][5] Tertiary halides do not react via SN2.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred. They solvate the counter-ion of the nucleophile but do not form a strong solvent shell around the nucleophile itself, preserving its reactivity.[10][11]

The SN1 Pathway: The Carbocation Route to Racemization

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise process.[9] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[12][13] For benzylic substrates, this carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring.[3][12][13]

This carbocation is sp²-hybridized and trigonal planar. In the second step, the nucleophile can attack this planar intermediate from either face with nearly equal probability. This leads to the formation of both possible enantiomers, resulting in a product that is largely racemic (a 1:1 mixture of R and S enantiomers).[11][12] A slight excess of the inverted product is sometimes observed because the departing leaving group may momentarily shield the "front side" of the carbocation.[14]

SN1_Mechanism Reactant (R)-Substrate Carbocation Planar Benzylic Carbocation + Br⁻ Reactant->Carbocation Step 1: Ionization (Slow) Product_R (R)-Product (Retention) Carbocation->Product_R Step 2: Attack from 'Front' Face (Fast) Product_S (S)-Product (Inversion) Carbocation->Product_S Step 2: Attack from 'Back' Face (Fast)

Caption: The SN1 mechanism proceeds via a planar carbocation.

Factors Favoring the SN1 Reaction:

  • Nucleophile: Weak, neutral nucleophiles (e.g., H₂O, ROH) are sufficient, as they are not involved in the rate-determining step.[10] Using a weak nucleophile also suppresses the competing E2 and SN2 pathways.

  • Substrate: The reaction rate is determined by the stability of the carbocation. Tertiary and resonance-stabilized (like benzylic) substrates are ideal.[9][15]

  • Solvent: Polar protic solvents (e.g., water, methanol, ethanol) are crucial. They stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding.[3][11]

Experimental Protocols and Data Comparison

To illustrate these principles, we present two distinct protocols designed to selectively generate products with inverted and racemic stereochemistry from (R)-1-(3,5-dimethylphenyl)ethyl bromide.

Protocol 1: Stereospecific Inversion via SN2

This protocol uses a strong nucleophile in a polar aprotic solvent to maximize the SN2 pathway.

Methodology:

  • To a solution of (R)-1-(3,5-dimethylphenyl)ethyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium azide (NaN₃, 1.5 eq).

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-1-azido-1-(3,5-dimethylphenyl)ethane.

  • Confirm the stereochemical outcome using the analytical methods described in the next section.

Protocol 2: Racemization via SN1 (Solvolysis)

This protocol employs a weak nucleophile that also serves as a polar protic solvent, promoting the SN1 mechanism.

Methodology:

  • Dissolve (R)-1-(3,5-dimethylphenyl)ethyl bromide (1.0 eq) in methanol (MeOH, 0.1 M).

  • Heat the solution to reflux (approx. 65 °C) for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield (R/S)-1-methoxy-1-(3,5-dimethylphenyl)ethane.

  • Confirm the stereochemical outcome using the analytical methods described below.

Parameter Protocol 1 (SN2) Protocol 2 (SN1) Competing Pathway (E2/E1)
Substrate (R)-1-(3,5-dimethylphenyl)ethyl bromide(R)-1-(3,5-dimethylphenyl)ethyl bromide(R)-1-(3,5-dimethylphenyl)ethyl bromide
Reagent/Nucleophile Sodium Azide (NaN₃)Methanol (MeOH)Potassium tert-butoxide (t-BuOK)
Solvent DMF (Polar Aprotic)Methanol (Polar Protic)THF or t-BuOH
Temperature 25 °C65 °C (Reflux)25-50 °C
Expected Mechanism SN2SN1E2
Expected Stereochem. >95% Inversion (S-product)~50:50 Racemization (R/S-product)3,5-Dimethylstyrene (Achiral)
Analytical Result (ee) High negative ee~0% eeNot Applicable
Analytical Result (α) Opposite sign to starting material~0°

Analytical Confirmation of Product Stereochemistry

Asserting the stereochemical outcome of a reaction requires robust, quantitative analysis. A multi-technique approach provides the most trustworthy validation.

Polarimetry

Principle: Chiral molecules rotate the plane of polarized light.[16][17] This rotation, termed optical rotation (α), is measured by a polarimeter.[18] The specific rotation [α] is a physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength).[18][19]

Application:

  • Racemic Mixture (SN1 Product): A 1:1 mixture of enantiomers will have an observed optical rotation of 0° because the rotations of the individual enantiomers cancel each other out.[20]

  • Inverted Product (SN2 Product): A successful inversion will result in a product with a specific rotation that is equal in magnitude but opposite in sign to the starting material.

Protocol:

  • Prepare a solution of the purified product at a known concentration (e.g., 1.0 g/100 mL) in a specified solvent (e.g., chloroform).

  • Calibrate the polarimeter using a blank (pure solvent).

  • Measure the optical rotation of the sample solution in a cell of a known path length (e.g., 1 dm).

  • Compare the observed rotation to zero (for racemization) or the literature/starting material value (for inversion).

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. The technique uses a stationary phase that is itself chiral.[21][22] This chiral stationary phase interacts differently with the two enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated.[23]

Application: Chiral HPLC allows for the direct visualization and quantification of both enantiomers in a mixture. The relative peak areas are used to calculate the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.[24][25]

  • ee (%) = ([Area₁] - [Area₂]) / ([Area₁] + [Area₂]) x 100

Protocol:

  • Column Screening: Select a suitable chiral column (e.g., polysaccharide-based like Chiralpak IA/IB/IC, or Pirkle-type).

  • Method Development: Screen mobile phases (typically mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomers.

  • Sample Analysis: Dissolve a small amount of the purified product in the mobile phase. Inject onto the HPLC system.

  • Quantification: Integrate the peak areas for the two enantiomer peaks. A racemic mixture will show two peaks of equal area (0% ee), while a highly inverted product will show one major peak and, ideally, a very small or non-existent peak for the other enantiomer (high % ee).

NMR Spectroscopy

Principle: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it can distinguish between diastereomers.[24] By reacting the product mixture with a chiral derivatizing agent (CDA), one can convert the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum.[26][27]

Application: The integration ratio of a pair of well-resolved signals corresponding to the two diastereomers directly reflects the original enantiomeric ratio of the product.[24][28] For benzylic compounds, the protons of a CH₂ group next to a chiral center are often diastereotopic and can appear as distinct signals, a phenomenon that can sometimes be used for analysis without derivatization.[29][30]

Protocol (using a Chiral Derivatizing Agent):

  • If the product is an alcohol, react it with an enantiomerically pure chiral acid (e.g., Mosher's acid chloride) to form diastereomeric esters.

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

  • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy protons in Mosher's esters) in each of the two diastereomers.

  • Carefully integrate these signals. The ratio of the integrals provides the diastereomeric ratio, which is equivalent to the enantiomeric ratio of the product.

References

Navigating the Nuances of Alkylating Agents: A Comparative Guide to the Cross-Reactivity of 3,5-Dimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of synthetic chemistry and drug development, the specificity of a reagent is paramount. Alkylating agents, such as 3,5-Dimethylbenzyl bromide, are powerful tools for introducing benzyl groups onto a variety of nucleophiles. However, their utility is intrinsically linked to their reactivity profile, particularly their potential for unintended cross-reactivity. This guide provides an in-depth analysis of the cross-reactivity of this compound, offering a comparative perspective against other common benzylic halides and presenting robust experimental protocols for its empirical assessment. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to anticipate and control the reactivity of this versatile reagent.

The Duality of Reactivity: Understanding the Benzyl Bromide Moiety

This compound belongs to the class of benzylic halides, which are known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the stability of the carbocation intermediate formed upon the departure of the bromide leaving group. The electron-donating methyl groups at the 3 and 5 positions of the benzene ring further stabilize this carbocation, making this compound a potent alkylating agent. However, this same electronic feature can also contribute to a broader range of potential cross-reactivities.

The primary mechanism of action involves the SN1 or SN2 displacement of the bromide ion by a nucleophile. The choice of pathway is influenced by the solvent, the nature of the nucleophile, and the reaction temperature. In polar, protic solvents, the SN1 pathway is favored due to the stabilization of the carbocation intermediate. Conversely, in polar, aprotic solvents with strong nucleophiles, the SN2 mechanism will predominate. This mechanistic flexibility underscores the importance of carefully controlled reaction conditions to minimize off-target reactions.

A Comparative Analysis of Benzylic Halide Cross-Reactivity

To fully appreciate the reactivity profile of this compound, it is instructive to compare it with other structurally related benzyl halides. The electronic and steric properties of the substituents on the aromatic ring play a crucial role in modulating their reactivity and, consequently, their cross-reactivity.

CompoundKey FeaturesExpected ReactivityPotential Cross-Reactivity
Benzyl Bromide Unsubstituted parent compound.Baseline reactivity for comparison.Prone to reaction with a wide range of nucleophiles, including water and alcohols.
4-Nitrobenzyl Bromide Electron-withdrawing nitro group.Reduced reactivity towards nucleophilic substitution due to destabilization of the carbocation intermediate.May exhibit cross-reactivity with strong reducing agents due to the nitro group.
4-Methoxybenzyl Bromide Electron-donating methoxy group.Increased reactivity due to stabilization of the carbocation intermediate.Higher potential for cross-reactivity with weaker nucleophiles compared to benzyl bromide.
This compound Two electron-donating methyl groups.High reactivity due to significant stabilization of the carbocation intermediate.Broad cross-reactivity profile with a variety of nucleophiles, necessitating careful optimization of reaction conditions.

Caption: Comparative analysis of benzyl halide reactivity.

Experimental Protocols for Assessing Cross-Reactivity

A definitive understanding of a reagent's cross-reactivity can only be achieved through empirical testing. The following protocols provide a framework for systematically evaluating the reactivity of this compound against a panel of common nucleophiles.

Protocol 1: Competitive Reactivity Assay using HPLC

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the extent of reaction between this compound and a mixture of competing nucleophiles. The advent of Ultrahigh-Performance Liquid Chromatography (UHPLC) has enabled even more rapid monitoring of chemical reactions, with cycle times as low as 1.5 minutes.

Materials:

  • This compound

  • A panel of nucleophiles (e.g., aniline, phenol, thiophenol, sodium azide)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase modification)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound (10 mM) in acetonitrile.

  • Prepare stock solutions (100 mM) of each nucleophile in acetonitrile.

  • Set up the reaction: In a microcentrifuge tube, combine 100 µL of the this compound stock solution with 10 µL of each nucleophile stock solution.

  • Incubate the reaction at room temperature for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by diluting the mixture 1:100 with the HPLC mobile phase.

  • Analyze the samples by HPLC. Use a gradient elution method to separate the unreacted this compound from the various alkylated products.

  • Quantify the peak areas corresponding to the starting material and each product to determine the relative reactivity.

Workflow for Competitive Reactivity Assay

Competitive_Reactivity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_DMBB Prepare 10 mM This compound stock solution Mix Combine DMBB and nucleophile solutions Stock_DMBB->Mix Stock_Nuc Prepare 100 mM nucleophile stock solutions Stock_Nuc->Mix Incubate Incubate at RT (Time Course) Mix->Incubate Quench Quench Reaction (Dilute) Incubate->Quench HPLC HPLC Analysis (C18 Column) Quench->HPLC Quantify Quantify Peak Areas HPLC->Quantify

Caption: Workflow for the competitive reactivity assay using HPLC.

Protocol 2: In Situ Reaction Monitoring using Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides a powerful tool for real-time monitoring of reactions, offering insights into reaction kinetics and the formation of transient intermediates.

Materials:

  • This compound

  • Nucleophile of interest

  • Deuterated solvent (e.g., acetonitrile-d3, DMSO-d6)

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound (e.g., 0.1 M) in the chosen deuterated solvent directly in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Inject a stoichiometric equivalent of the nucleophile into the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.

  • Process and analyze the spectra to monitor the disappearance of the starting material signals and the appearance of product signals.

  • Integrate the relevant peaks to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction rates.

Logical Flow for In Situ NMR Monitoring

NMR_Monitoring Start Start Prep Prepare DMBB solution in deuterated solvent in NMR tube Start->Prep Baseline Acquire Baseline ¹H NMR Spectrum Prep->Baseline Inject Inject Nucleophile Baseline->Inject Acquire_Series Acquire Time-Resolved ¹H NMR Spectra Inject->Acquire_Series Process Process and Analyze Spectra Acquire_Series->Process Kinetics Determine Reaction Kinetics Process->Kinetics End End Kinetics->End

Caption: Logical flow for in situ NMR reaction monitoring.

Mitigating Cross-Reactivity: Strategies for Enhanced Specificity

While this compound exhibits broad reactivity, several strategies can be employed to enhance its specificity and minimize unwanted side reactions.

  • Solvent Selection: Utilizing less polar, aprotic solvents can favor the SN2 mechanism, which is generally more selective than the SN1 pathway.

  • Temperature Control: Conducting reactions at lower temperatures can help to control the reaction rate and reduce the likelihood of side reactions.

  • Use of a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between the organic-soluble alkylating agent and a water-soluble nucleophile, often with improved selectivity.

  • Protecting Groups: In complex syntheses, the use of protecting groups for sensitive functionalities is a classic and effective strategy to prevent undesired alkylation.

Conclusion

This compound is a valuable and highly reactive alkylating agent. Its utility is maximized when its cross-reactivity profile is well understood and controlled. Through a combination of comparative analysis with other benzylic halides and rigorous experimental evaluation using techniques such as HPLC and NMR, researchers can confidently employ this reagent in their synthetic endeavors. By implementing strategic measures to mitigate non-specific reactions, the full potential of this compound as a precise synthetic tool can be realized.

Safety Operating Guide

Proper Disposal of 3,5-Dimethylbenzyl Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3,5-Dimethylbenzyl bromide (CAS No. 27129-86-8), a corrosive and lachrymatory organobromine compound. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance within research and drug development settings. The procedures outlined below are grounded in established chemical safety principles and regulatory standards, emphasizing a proactive approach to waste management.

Understanding the Hazards: The "Why" Behind the Precautions

This compound is classified as a hazardous substance, primarily due to its corrosive nature. It can cause severe skin burns and serious eye damage[1]. As a lachrymator, its vapors can cause irritation and tearing of the eyes. Understanding these properties is fundamental to appreciating the stringency of the required handling and disposal protocols. The bromine atom attached to the benzyl group makes it a halogenated organic compound, a class of chemicals with specific disposal requirements due to their potential for environmental persistence[2][3].

Furthermore, this compound is incompatible with several classes of chemicals, including bases, alcohols, amines, and metals[1][4]. Contact with these substances can lead to vigorous or violent reactions, potentially generating heat and hazardous byproducts. Therefore, proper segregation of waste is not merely a suggestion but a critical safety measure.

Immediate Spill Response: First Line of Defense

In the event of a spill, immediate and correct action is paramount to mitigate exposure and prevent the spread of contamination.

Minor Spill Protocol (Contained within a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Maintain adequate ventilation, preferably within a certified chemical fume hood.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical-resistant gloves (inspect for integrity before use)[1].

    • Safety goggles and a face shield.

    • A lab coat or chemical-resistant apron.

  • Containment and Absorption:

    • Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • For small liquid spills, some sources suggest treatment with sodium thiosulfate before absorption[5].

  • Collection: Carefully sweep or scoop the absorbed material into a designated, pre-labeled hazardous waste container[1].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: The container with the absorbed spill material must be sealed, properly labeled, and disposed of as halogenated organic waste.

Major Spill Protocol (Outside of a fume hood or large volume):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to contain vapors.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do Not Attempt to Clean Up: A major spill requires specialized equipment and trained personnel for cleanup.

Routine Disposal of this compound Waste

Systematic and compliant disposal of waste generated from routine laboratory operations is essential. This includes unused or expired product, reaction residues, and contaminated materials.

Waste Segregation: A Cornerstone of Safe Disposal

The cardinal rule for the disposal of this compound is its classification as halogenated organic waste . It must never be mixed with non-halogenated waste[2][6][7]. The rationale for this strict segregation is twofold:

  • Environmental & Safety: Halogenated compounds require specific treatment methods, often high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins and furans[8]. Mixing with other waste streams can complicate and increase the cost of disposal.

  • Chemical Compatibility: As previously mentioned, this compound's incompatibility with bases, alcohols, and other substances necessitates its isolation to prevent dangerous reactions within the waste container[1][4].

The following diagram illustrates the critical decision-making process for waste segregation:

WasteSegregation Start Waste Containing This compound Decision Is the waste mixed with non-halogenated solvents? Start->Decision Halogenated Collect in designated 'Halogenated Organic Waste' container Decision->Halogenated No NonHalogenated DO NOT MIX. Consult EHS for guidance on disposal of mixed waste. Decision->NonHalogenated Yes

Caption: Waste segregation decision flow for this compound.

Container Selection and Labeling

Proper containment is crucial to prevent leaks and ensure the safety of personnel handling the waste.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap[6][9]. The original product container, if empty, can be a suitable choice for waste of the same material[6].

  • Labeling: Accurate and thorough labeling is a regulatory requirement and a key safety feature. The label must include:

    • The words "Hazardous Waste"[2][5].

    • The full chemical name: "this compound" (avoid abbreviations or formulas)[6][9].

    • An indication of the hazards (e.g., "Corrosive," "Lachrymator").

    • The approximate concentration or percentage of the chemical in the waste stream.

    • The date the waste was first added to the container.

Step-by-Step Disposal Protocol for Liquid and Solid Waste

The following table summarizes the disposal procedures for different forms of this compound waste:

Waste TypeDisposal Protocol
Unused or Expired Product 1. Keep in the original, clearly labeled container. 2. Ensure the cap is tightly sealed. 3. Dispose of as "Halogenated Organic Waste" through your institution's EHS department.
Liquid Waste (e.g., reaction mixtures) 1. Carefully transfer the waste into a designated "Halogenated Organic Waste" container. 2. Do not overfill the container; leave at least 10% headspace for expansion.[7] 3. Keep the container closed at all times except when adding waste.[6][9] 4. Store the waste container in a well-ventilated area, away from incompatible materials.[1][7]
Solid Waste (e.g., contaminated gloves, filter paper, absorbent material) 1. Place all contaminated solid materials into a designated, leak-proof container or a heavy-duty, sealable bag clearly labeled "Halogenated Solid Waste".[5] 2. Ensure the container is sealed to prevent the release of vapors. 3. Dispose of through your institution's EHS department.

The overall workflow for the disposal of this compound can be visualized as follows:

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management Generate Generate Waste (Unused product, reaction residue, contaminated materials) Segregate Segregate as 'Halogenated Waste' Generate->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store Safely (Ventilated, away from incompatibles) Containerize->Store Collect Scheduled Waste Collection by EHS Store->Collect Transport Transport to Central Accumulation Area Collect->Transport FinalDisposal Final Disposal at an Approved Waste Facility (e.g., Incineration) Transport->FinalDisposal

Caption: General workflow for the disposal of this compound.

Final Disposal Considerations

The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility[1][10]. The most common and effective method for destroying halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule and prevents the release of harmful substances into the environment[8].

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[1]. This practice is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems and wastewater treatment infrastructure.

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the chemical's inherent hazards, implementing rigorous segregation and containment protocols, and partnering with your institution's EHS department, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a comprehensive resource to support these efforts, fostering a culture where safety and scientific integrity are inextricably linked.

References

Mastering the Handling of 3,5-Dimethylbenzyl Bromide: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Operation, and Disposal of 3,5-Dimethylbenzyl Bromide.

Navigating the complexities of chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. This compound, a key reagent in various organic syntheses, demands meticulous handling due to its hazardous properties. This guide provides an in-depth, procedural framework for the safe management of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred resource, building a foundation of trust through demonstrable expertise.

Understanding the Hazard: Why this compound Demands Respect

This compound is classified as a hazardous substance, primarily due to its corrosive and lachrymatory properties.[1][2] Direct contact can cause severe skin burns and eye damage.[1][3][4][5] As a lachrymator, its vapors are potent irritants to the eyes, causing tearing, and can also irritate the respiratory system.[2] Understanding these inherent risks is the first and most critical step in fostering a safe handling environment.

Hazard Identification:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[3][4][5]
Serious Eye Damage/Eye IrritationGHS05DangerH318: Causes serious eye damage.

The Shield of Protection: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following provides a step-by-step guide to donning and doffing PPE, designed to prevent any contact with the chemical.

Recommended PPE:
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).[2] Consider double-gloving.Provides a primary barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles. A face shield offers broader protection for the entire face.
Body Protection A laboratory coat worn over full-length clothing.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes.Protects feet from spills.

Procedural Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Put on Lab Coat don2 2. Put on Safety Goggles don1->don2 don3 3. Put on Face Shield don2->don3 don4 4. Put on First Pair of Gloves don3->don4 don5 5. Put on Second Pair of Gloves (over the first) don4->don5 doff1 1. Remove Outer Gloves doff2 2. Remove Face Shield doff1->doff2 doff3 3. Remove Lab Coat doff2->doff3 doff4 4. Remove Safety Goggles doff3->doff4 doff5 5. Remove Inner Gloves doff4->doff5

Caption: Sequential process for safely donning and doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Guide to Handling this compound

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimizing exposure risk.

Preparation:
  • Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment (glassware, spatulas, weighing paper, etc.) and waste containers are inside the fume hood.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling Procedure:
  • Don PPE: Follow the donning procedure outlined in the PPE section.

  • Weighing: Carefully weigh the required amount of this compound on weighing paper or in a tared container within the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the solid to the reaction vessel.

  • Cleaning: Immediately after transfer, decontaminate the spatula and any other utensils that came into contact with the chemical. (See Decontamination and Disposal section).

  • Reaction Setup: Proceed with your experimental setup within the fume hood.

Decontamination and Disposal: Managing the Aftermath

Proper decontamination and disposal are as crucial as the handling itself. This ensures the safety of all laboratory personnel, including those not directly involved in the experiment.

Decontamination of Surfaces and Glassware:
  • Initial Rinse: Rinse contaminated glassware and surfaces with an appropriate organic solvent (e.g., acetone) to dissolve any residual this compound. Collect this rinse as hazardous waste.

  • Neutralization: Prepare a 5% aqueous solution of sodium carbonate (soda ash) or sodium bicarbonate. Carefully wash the rinsed glassware and surfaces with this solution to neutralize any remaining acidic byproducts.

  • Final Cleaning: Wash with laboratory detergent and water, followed by a final rinse with deionized water.

Waste Disposal Plan:

All waste containing this compound or its byproducts must be treated as hazardous waste.

Solid Waste (e.g., contaminated weighing paper, gloves):

  • Place in a designated, labeled, and sealed hazardous waste bag within the fume hood.

Liquid Waste (e.g., solvent rinses, reaction residues):

  • Neutralization of Small Quantities: For small amounts of residual this compound, a laboratory-scale neutralization can be performed. Under constant stirring in a fume hood, slowly add the waste to a container of a basic solution, such as a 5-10% solution of sodium carbonate or calcium hydroxide (slaked lime). Be aware that this reaction may be exothermic.

  • pH Check: After the reaction has subsided, check the pH of the solution to ensure it is neutral (pH 6-8).

  • Collection: The neutralized aqueous waste should be collected in a designated hazardous waste container for pickup by your institution's environmental health and safety department. Do not pour down the drain.

Disposal_Workflow cluster_waste Waste Management start Waste Generated solid_waste Solid Waste (gloves, paper) start->solid_waste liquid_waste Liquid Waste (rinses, residue) start->liquid_waste collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid neutralize Neutralize with Sodium Carbonate Solution liquid_waste->neutralize final_disposal Dispose via Institutional EHS collect_solid->final_disposal check_ph Check pH (6-8) neutralize->check_ph collect_liquid Collect in Labeled Hazardous Waste Container check_ph->collect_liquid collect_liquid->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an exposure, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research endeavors. This commitment to a culture of safety not only protects individuals but also enhances the quality and reliability of your scientific outcomes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylbenzyl bromide
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylbenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.